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2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide Documentation Hub

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  • Product: 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide
  • CAS: 680217-40-7

Core Science & Biosynthesis

Foundational

Introduction: The Versatile Scaffold of Chlorinated Pyridine Carboxamides

An In-depth Technical Guide to Chlorinated Pyridine Carboxamide Derivatives: Synthesis, Mechanisms, and Applications Chlorinated pyridine carboxamide derivatives represent a cornerstone in modern chemical research, bridg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chlorinated Pyridine Carboxamide Derivatives: Synthesis, Mechanisms, and Applications

Chlorinated pyridine carboxamide derivatives represent a cornerstone in modern chemical research, bridging the fields of agrochemicals and pharmaceuticals. This structural motif, characterized by a chlorine-substituted pyridine ring linked to a carboxamide functional group, provides a versatile scaffold for developing a wide array of biologically active molecules. The strategic placement of chlorine atoms and diverse substitutions on the carboxamide nitrogen allows for fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn dictates its biological target affinity, selectivity, and metabolic stability.

In agriculture, these derivatives are renowned for their potent insecticidal, fungicidal, and herbicidal activities.[1][2] The pyridine moiety is a key component of neonicotinoids, the most widely used class of insecticides globally.[1] Prominent examples include the organophosphate insecticide Chlorpyrifos, which targets the nervous system of insects, and fungicides like Boscalid, which inhibit cellular respiration in pathogenic fungi.[3][4] In the pharmaceutical realm, this scaffold is a critical building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[5] The inherent reactivity and structural features of chlorinated pyridine carboxamides enable the construction of complex molecular architectures, driving innovation in medicinal chemistry.[5][6]

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key applications of this vital chemical class. It aims to provide not just a review of the literature, but a field-proven perspective on the causality behind experimental choices and the design of self-validating research protocols.

Part 1: Core Synthetic Strategies

The synthesis of chlorinated pyridine carboxamides primarily revolves around the formation of the amide bond between a chlorinated pyridine carboxylic acid (or its activated derivative) and a suitable amine. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Direct Amide Coupling Reactions

The most common and direct method involves the condensation reaction between a chlorinated nicotinic acid derivative and an aniline or alkylamine.[6] To facilitate this transformation, the carboxylic acid must be "activated" to enhance its electrophilicity, making it susceptible to nucleophilic attack by the amine.

Rationale for Experimental Choices:

  • Activation Method: Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly effective method. This creates a highly reactive intermediate. Alternatively, a wide range of modern coupling agents (e.g., BOP, HATU) can be used. These reagents are often preferred in pharmaceutical discovery settings as they operate under milder conditions, tolerate a broader range of functional groups, and minimize side reactions, although they are typically more expensive.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine.

Experimental Protocol: General Synthesis of a Chlorinated N-phenylnicotinamide

This protocol describes a representative synthesis of a chlorinated pyridine carboxamide derivative via the acid chloride intermediate method.

  • Acid Chloride Formation:

    • To a solution of 6-chloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final chlorinated pyridine carboxamide.[4]

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and elemental analysis, as demonstrated in numerous synthetic studies.[7][8]

Diagram: General Synthetic Workflow

The following diagram illustrates the common synthetic pathway for chlorinated pyridine carboxamide derivatives.

G start Chlorinated Pyridine Carboxylic Acid activated Activated Intermediate (e.g., Acid Chloride) start->activated Activation (e.g., SOCl₂) product Chlorinated Pyridine Carboxamide Derivative activated->product Amide Coupling + Base (e.g., TEA) amine Substituted Amine (Ar-NH2 or R-NH2) amine->product

Caption: General workflow for synthesizing chlorinated pyridine carboxamides.

Part 2: Mechanisms of Action & Biological Applications

The biological activity of chlorinated pyridine carboxamides is diverse, with different derivatives targeting distinct molecular machinery in pests, fungi, and even humans.

Insecticidal Activity

This class of compounds targets several critical sites within the insect nervous system, leading to hyperexcitation, paralysis, and death.[9]

  • Acetylcholinesterase (AChE) Inhibition: This is the classic mechanism for organophosphate insecticides like Chlorpyrifos.[10][11] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[12] By inhibiting AChE, these compounds cause a buildup of ACh, leading to continuous and uncontrolled nerve signaling.[3][13]

Diagram: Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Enters Active Site Receptor->ACh Releases Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis (Normal) Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Insecticide Chlorinated Pyridine Carboxamide Derivative (e.g., Chlorpyrifos) Insecticide->AChE Irreversibly Binds & Inhibits Enzyme

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by insecticides.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Neonicotinoids, which contain a pyridine core, act as agonists of insect nAChRs.[14][15] They bind to these receptors, mimicking acetylcholine but without being broken down, leading to irreversible receptor activation, overstimulation, and paralysis.[9][16] The selectivity of neonicotinoids for insect nAChRs over mammalian ones is a key factor in their favorable safety profile for non-target organisms.[17]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Some insecticides function by blocking the voltage-gated sodium channels that are essential for the propagation of action potentials in nerve cells.[18][19] These compounds bind to the channel and stabilize its inactivated state, preventing nerve firing and leading to paralysis.[20][21]

  • GABA-Gated Chloride Channel Antagonism: The neurotransmitter GABA (γ-aminobutyric acid) is inhibitory. It binds to its receptor, opening a chloride channel that reduces neuronal excitability.[22] Certain insecticides act as antagonists, blocking this channel, which prevents inhibition and leads to hyperexcitation, convulsions, and death.[23][24]

Fungicidal Activity: SDH Inhibition

In the realm of fungicides, pyridine carboxamides are prominent as Succinate Dehydrogenase Inhibitors (SDHIs). Boscalid was a pioneering example in this class.[4] SDH, also known as Complex II, is a critical enzyme in two fundamental cellular processes: the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the conversion of succinate to fumarate, which halts cellular respiration and ATP production, ultimately leading to fungal cell death.[4][25]

Diagram: Succinate Dehydrogenase (SDH) Inhibition

SDH_Inhibition cluster_complex_II Complex II (SDH) ETC Mitochondrial Electron Transport Chain SDH Succinate Dehydrogenase (SDH) Ubiquinone (Q) Binding Site Fumarate Fumarate SDH:f0->Fumarate Oxidation (Normal) ATP ATP Production (Energy) SDH->ATP e- transfer to Complex III NoATP ATP Production BLOCKED SDH->NoATP e- transfer BLOCKED Succinate Succinate Succinate->SDH:f0 Binds Fungicide Pyridine Carboxamide Fungicide Fungicide->SDH:f1 Binds & Blocks

Caption: Mechanism of fungal respiration inhibition by SDHI fungicides.

Herbicidal and Pharmaceutical Activities

The versatility of the chlorinated pyridine carboxamide scaffold extends to other applications:

  • Herbicides: Certain derivatives have demonstrated potent herbicidal and plant growth-inhibitory properties.[2] For example, N-(arylmethoxy)-2-chloronicotinamides have shown excellent activity against weeds like duckweed and bentgrass.[26] The precise mechanism can vary, but often involves the disruption of essential plant-specific biochemical pathways.

  • Pharmaceuticals: The structure is a key pharmacophore in drug discovery.[6] It has been incorporated into molecules designed as anti-inflammatory agents, where electron-withdrawing groups like a 4-chloro substituent on an attached phenyl ring can enhance potency.[6] Additionally, derivatives have been synthesized and evaluated for antimycobacterial, antifungal, and urease inhibitory activities, highlighting the broad therapeutic potential.[27][28]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for designing more potent and selective molecules. For chlorinated pyridine carboxamides, the position of the chlorine atom(s) and the nature of the substituent on the carboxamide nitrogen are critical determinants of efficacy.

Scaffold Position/ModificationSubstituentObserved Effect on ActivityTarget/ApplicationReference(s)
Phenyl Ring (Amide) 4-Chloro (electron-withdrawing)Enhanced anti-inflammatory activityPharmaceutical[6]
Pyridine Ring 6-ChloroKey feature in antifungal compounds targeting SDHFungicide[4]
Pyridine Ring 2-ChloroFoundation for potent herbicidal derivativesHerbicide[26]
Phenyl Ring (Amide) 3,4-DichloroHigh antifungal effect against T. mentagrophytesAntifungal[27]
Pyridine Ring Halogenation (general)Can decrease antiproliferative activity in some contextsAnticancer[29]
Amide Linker Replacement with ThiocarboxamideSignificantly increased urease inhibitory activityPharmaceutical[28]

This table summarizes key SAR findings, illustrating that even subtle changes, such as moving a chlorine atom or replacing an oxygen with sulfur in the amide linker, can have profound effects on biological activity.

Part 4: Representative Biological Data

The following table presents a selection of biological activity data for various chlorinated pyridine carboxamide derivatives from the literature, showcasing their potency across different applications.

Compound ID/NameTarget Organism/EnzymeActivity MeasurementResultReference
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea (fungus)In vitro Inhibition @ 50 mg/L76.9%[4]
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)B. cinerea SDH EnzymeIC₅₀5.6 mg/L[4]
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosisIn vitro Inhibition @ 6.25 µg/mL65%[27]
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f)Lemna paucicostata (weed)IC₅₀7.8 µM[26]
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Jack Bean UreaseIC₅₀1.07 µM[28]

Conclusion and Future Outlook

Chlorinated pyridine carboxamide derivatives are a remarkably successful and enduring class of chemical compounds. Their modular nature allows for extensive synthetic exploration, leading to the discovery of molecules with highly specific and potent biological activities. From protecting global crop yields to providing foundational structures for new medicines, their impact is undeniable.

Future research will likely focus on several key areas:

  • Overcoming Resistance: As pests and pathogens develop resistance to existing agents, novel derivatives with different binding modes or the ability to overcome resistance mutations will be crucial.[30]

  • Improving Selectivity: Designing molecules with even greater selectivity for their intended target over non-target organisms, including beneficial insects and mammals, remains a primary goal to enhance environmental and human safety profiles.[17]

  • Exploring New Biological Targets: The inherent versatility of the scaffold suggests that many more biological targets remain to be explored, potentially leading to first-in-class therapeutics or agrochemicals with novel mechanisms of action.

  • Green Chemistry Approaches: Developing more sustainable and cost-effective synthetic routes that utilize lower-cost starting materials and minimize environmental impact will be essential for large-scale production.[31]

By integrating rational design, mechanistic studies, and advanced synthetic methodologies, the full potential of chlorinated pyridine carboxamide derivatives will continue to be unlocked, addressing critical challenges in agriculture, medicine, and beyond.

References

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  • Dong, K., Du, Y., Rinkevich, F., Yu, R., Wu, Y., & Zhorov, B. S. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in insect physiology, 47, 263–305. [Link]

  • Casida, J. E., & Durkin, K. A. (2017). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences of the United States of America, 114(12), 3296–3301. [Link]

  • Chlorpyrifos. (n.d.). Wikipedia. [Link]

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  • Wu, M., Zhao, C., Liu, C., Wu, Y., & Zhang, Y. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS genetics, 18(1), e1009920. [Link]

  • Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of insect biochemistry and physiology, 22(1-2), 13–23. [Link]

  • Dong, K., Du, Y., Rinkevich, F., Yu, R., Wu, Y., & Zhorov, B. S. (2014). Voltage-gated sodium channels as insecticide targets. Advances in insect physiology, 47, 263–305. [Link]

  • Li, H., Li, M., Li, B., Zou, L., Zhao, X., & Li, Z. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of pesticide science, 44(4), 253–259. [Link]

  • Li, H., Li, M., Li, B., Zou, L., Zhao, X., & Li, Z. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 44(4), 253–259. [Link]

  • O'Reilly, A. O., Khambay, B. P., Williamson, M. S., Field, L. M., Wallace, B. A., & Davies, T. G. (2006). Modelling insecticide-binding sites in the voltage-gated sodium channel. Biochemical Society transactions, 34(Pt 5), 886–890. [Link]

  • Zlotkin, E. (1999). THE INSECT VOLTAGE-GATED SODIUM CHANNEL AS TARGET OF INSECTICIDES. Annual review of entomology, 44, 429–455. [Link]

  • Huli, F., Kulma, M., & Zhorov, B. S. (2023). Toward overcoming pyrethroid resistance in mosquito control: the role of sodium channel blocker insecticides. bioRxiv. [Link]

  • Chlorpyrifos: Chemistry, Mode of Action, Formulation, Uses, and Dosage. (2024, February 13). YouTube. [Link]

  • Geng, C., Xiao, Y., & Wu, S. (2015). Insect Voltage-Gated Chloride Channels as a Possible Insecticide Target Site. ACS Symposium Series, 1204, 153–161. [Link]

  • Zhang, J., et al. (2014). Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Pesticide Science. [Link]

  • Mode of Action of Insecticides. (2018). ResearchGate. [Link]

  • Grolleau, F., & Sattelle, D. B. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in pharmacology, 12, 780875. [Link]

  • Jampilek, J., et al. (2013). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 18(10), 12391–12411. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (2006).
  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

  • Zadrazilova, I., et al. (2021). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 26(11), 3169. [Link]

  • Quantitative Structure-Activity Relationships of 2-Chloropyridine-3-Carboxamide Fungicides. (n.d.). Amanote Research. [Link]

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  • Li, Y., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(24), 6745–6754. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Nature. [Link]

  • Fizer, O., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7505. [Link]

  • Synthesis and herbicidal activities of 2‐((3‐pyridinyl‐2‐oxo‐2,3‐dihydrobenzo[d]thiazol‐6‐yl)oxy)propionates. (2024). ResearchGate. [Link]

  • Guchhait, G., & Mote, G. D. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 219, 113437. [Link]

  • Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. (2022). ACS Publications. [Link]

  • Khalid, H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7062. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). ResearchGate. [Link]

  • Fadda, A. A., & El-Mekawy, R. E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3244. [Link]

  • Pyridine as insecticide | Blog. (n.d.). Chempanda. [Link]

  • Insecticides. (n.d.). US EPA. [Link]

  • Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4337. [Link]

  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). Meghmani Organics Limited. [Link]

  • Susbstituted pyridine herbicides. (n.d.).

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of N-Phenylpyridine-4-Carboxamides

Executive Summary: The Privileged Scaffold The N-phenylpyridine-4-carboxamide (isonicotinamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The N-phenylpyridine-4-carboxamide (isonicotinamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from Type II Kinase Inhibitors (targeting the inactive DFG-out conformation of kinases like VEGFR and c-Met) to Dihydroorotate Dehydrogenase (DHODH) inhibitors used in oncology and virology.

This guide dissects the structural logic, synthetic accessibility, and SAR trends of this scaffold. It moves beyond simple observation to explain the causality of activity: how the pyridine nitrogen modulates solubility and binding vectors, how the amide linker enforces planarity or flexibility, and how the phenyl ring acts as a tunable "warhead" for specificity.

Structural Logic & Pharmacophore Decomposition

To rationally design analogs, one must deconstruct the molecule into three functional domains.

The Pharmacophore Map

The scaffold functions through a specific arrangement of Hydrogen Bond Donors (HBD) and Acceptors (HBA).

  • Region A (The Head - Pyridine): The pyridine-4-yl moiety. The nitrogen atom (N1) is a critical HBA. Its position (para to the amide) creates a linear vector often required to reach deep polar residues (e.g., the "hinge" region in kinases or polar anchors in DHODH).

  • Region B (The Linker - Amide): The carboxamide group (

    
    ) provides a rigid linker with dual character: the Carbonyl Oxygen is an HBA, while the Amide Nitrogen is an HBD.
    
  • Region C (The Tail - Phenyl): The hydrophobic effector region. Substitutions here drive selectivity through steric fit and electronic modulation of the amide nitrogen's acidity.

Visualization: Scaffold Architecture

Pharmacophore cluster_0 Key SAR Drivers Pyridine Region A: Pyridine Core (Polarity & H-Bond Acceptor) Linker Region B: Amide Linker (Rigidity & H-Bond Donor/Acceptor) Pyridine->Linker C4 Attachment Pyridine_Note N-Position dictates vector (2, 3, or 4) Pyridine->Pyridine_Note Phenyl Region C: Phenyl Tail (Hydrophobic Interactions & Selectivity) Linker->Phenyl N-Aryl Bond Linker_Note Methylation of NH usually abolishes activity Linker->Linker_Note Phenyl_Note EWGs (F, CF3, Cl) improve metabolic stability Phenyl->Phenyl_Note

Figure 1: Pharmacophore decomposition of the N-phenylpyridine-4-carboxamide scaffold.

Synthetic Accessibility & Protocols

Reliable synthesis is the bedrock of any SAR campaign. While acid chlorides (Isonicotinoyl chloride) can be used, they are moisture-sensitive and often lead to bis-acylation side products. The industry standard for library generation is peptide coupling reagents (HATU or EDC).

Standard Operating Procedure (SOP): HATU-Mediated Coupling

This protocol is self-validating via LCMS monitoring and is optimized for parallel synthesis.

Reagents:

  • Acid: Isonicotinic acid (1.0 equiv)

  • Amine: Substituted aniline (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve Isonicotinic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Why: DIPEA deprotonates the carboxylic acid, allowing the carboxylate to attack HATU.[1]

  • Active Ester Formation: Add HATU (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the activated O-At ester.

  • Coupling: Add the substituted aniline (1.1 mmol). Stir at RT for 4–16 hours.

    • Why: Anilines are weak nucleophiles; the highly reactive HATU ester drives the reaction.

  • Validation Point: Check via LCMS or TLC.

    • Success Criteria: Disappearance of acid peak (M+) and appearance of product peak (M+Amine-H2O).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with:

    • Sat. NaHCO3 (2x) – Removes unreacted acid/HATU byproducts.

    • Water (2x) – Removes DMF.

    • Brine (1x) – Drying.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start Start: Isonicotinic Acid Activation Add DIPEA + HATU (Generate Active Ester) Start->Activation Addition Add Substituted Aniline Activation->Addition Check LCMS Check: Product Mass Present? Addition->Check Workup Aq. Workup (NaHCO3/Water) Check->Workup Yes Alt_Route Alternative: Acid Chloride (For sterically hindered anilines) Check->Alt_Route No (Low Conversion)

Figure 2: Decision tree for the synthesis of carboxamide derivatives.

Comprehensive SAR Analysis

This section analyzes how structural modifications impact biological activity, specifically focusing on Kinase (e.g., VEGFR2, c-Met) and DHODH inhibition contexts.

Region A: The Pyridine Core (The "Head")

The pyridine ring is not merely a phenyl replacement; it is a solubility handle and a specific H-bond acceptor.

  • Nitrogen Position (Isomerism):

    • 4-N (Isonicotinamide): Optimal for targets requiring a distal H-bond acceptor (e.g., interacting with Arg136 in DHODH).

    • 3-N (Nicotinamide): often leads to a 10-100x drop in potency for DHODH but may be preferred for specific kinases where the hinge region geometry differs.

    • 2-N (Picolinamide): Rarely used due to intramolecular H-bonding with the amide NH, which locks the conformation and prevents intermolecular binding.

  • Core Substitution: Adding substituents (e.g., methyl, chloro) to the pyridine ring usually decreases activity by disrupting the planarity required for the amide bond or creating steric clashes in the binding pocket.

Region B: The Amide Linker

The amide bond is the "hinge" of the molecule.

  • N-Methylation: Replacing the amide hydrogen (-CONH-) with a methyl group (-CONMe-) typically abolishes activity .

    • Reason: The Amide NH is a critical H-bond donor to backbone carbonyls in the target protein. Methylation removes this donor and introduces steric clash.

  • Isosteres: Replacing the amide with a sulfonamide (-SO2NH-) or urea (-NHCONH-) significantly alters the bond angle and solubility. Ureas (e.g., Sorafenib) are valid but represent a different scaffold class with distinct binding modes.

Region C: The Phenyl Tail (The "Warhead")

This is the primary vector for optimization. The Hammett Equation principles apply here: electronic effects modulate the acidity of the amide NH and the lipophilicity of the tail.

Substitution (R)Electronic EffectLipophilicity (LogP)Predicted SAR Impact
Unsubstituted (H) NeutralLowBaseline activity. Often metabolically labile (para-hydroxylation).
4-Fluoro (-F) Weak EWGModerateHigh Priority. Blocks metabolism without significant steric penalty.
4-Trifluoromethyl (-CF3) Strong EWGHighPotency Booster. Increases hydrophobic interaction; strong EWG acidifies Amide NH, strengthening H-bonds.
4-Methoxy (-OMe) EDGModerateVariable. Can improve solubility but may weaken Amide NH H-bond donor capability.
3,5-Dichloro EWGVery HighHigh Potency. Fills hydrophobic pockets (e.g., in DHODH). "Cl-Cl" clamp effect.

Key Insight: Electron-Withdrawing Groups (EWGs) on the phenyl ring generally increase potency . They pull electron density from the amide nitrogen, making the NH proton more acidic and a better Hydrogen Bond Donor.

Case Study: Mechanism in DHODH Inhibition

To ground this SAR in reality, we examine the inhibition of Dihydroorotate Dehydrogenase (DHODH) , a target for acute myelogenous leukemia (AML) and viral replication (SARS-CoV-2/Influenza).

Inhibitors like Janssen's Compound 19 or analogs of Leflunomide utilize this scaffold. The pyridine ring occupies the channel entrance, while the bi-aryl system mimics the natural ubiquinone cofactor.

Pathway Visualization

DHODH_Mechanism DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Pool Orotate->Pyrimidine Biosynthesis DHODH->Orotate Oxidation Inhibitor N-phenylpyridine-4-carboxamide Inhibitor->DHODH Blocks Ubiquinone Channel DNA_RNA Viral/Cancer RNA Synthesis Pyrimidine->DNA_RNA

Figure 3: Mechanism of action for DHODH inhibitors utilizing the carboxamide scaffold.

References

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from

  • Cisar, J. S., et al. (2022). N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia.[2] Journal of Medicinal Chemistry.[2][3]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction.

  • Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH... are broad-spectrum antiviral against RNA viruses.[4][5]

  • Thermo Fisher Scientific. EDC Crosslinking Protocol.

Sources

Foundational

An In-depth Technical Guide to 2-Chloropyridine-4-Carboxylic Acid Amide Derivatives: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-chloropyridine-4-carboxylic acid amide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloropyridine-4-carboxylic acid amide derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their role as potent enzyme inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Rising Prominence of the 2-Chloropyridine-4-Carboxamide Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive core for designing molecules that can effectively bind to biological targets. When functionalized with a carboxamide group at the 4-position and a chlorine atom at the 2-position, the resulting 2-chloropyridine-4-carboxylic acid amide moiety offers a unique combination of electronic and steric properties.

The chlorine atom at the 2-position acts as a key reactive handle for introducing further molecular diversity through nucleophilic substitution reactions.[1] The carboxamide linkage at the 4-position is a critical pharmacophoric element, capable of forming crucial hydrogen bonds with protein residues. This guide will explore how these structural features contribute to the biological activity of this class of compounds, with a particular emphasis on their emerging role as potent and selective enzyme inhibitors.

Physicochemical Properties and Synthesis

Core Scaffold: 2-Chloropyridine-4-Carboxylic Acid

The journey into the world of 2-chloropyridine-4-carboxylic acid amide derivatives begins with its precursor, 2-chloropyridine-4-carboxylic acid.

Table 1: Physicochemical Properties of 2-Chloropyridine-4-Carboxylic Acid

PropertyValueReference
CAS Number 6313-54-8[2]
Molecular Formula C₆H₄ClNO₂[2]
Molecular Weight 157.55 g/mol [2]
Melting Point 246 °C (dec.)[2]
Appearance White to off-white crystalline powder
SMILES OC(=O)c1ccnc(Cl)c1[2]
General Synthesis of 2-Chloropyridine-4-Carboxylic Acid Amide Derivatives

The synthesis of 2-chloropyridine-4-carboxylic acid amide derivatives typically involves a two-step process: the activation of the carboxylic acid group followed by coupling with a desired amine. The choice of coupling strategy is critical and depends on the nature of the amine and the desired scale of the reaction.

The carboxylic acid can be activated by converting it into a more reactive species, such as an acid chloride. This is a common and efficient method for preparing amides in a laboratory setting.[3]

G cluster_0 Synthesis Workflow Carboxylic_Acid 2-Chloropyridine-4-carboxylic acid Acid_Chloride 2-Chloropyridine-4-carbonyl chloride Carboxylic_Acid->Acid_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Amide N-substituted-2-chloropyridine-4-carboxamide Acid_Chloride->Amide Amine, Base (e.g., Triethylamine, Pyridine) Amine Primary or Secondary Amine (R1R2NH) Amine->Amide SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Promotes GDP/GTP Exchange Inhibitor 2-Chloropyridine-4- Carboxamide Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Sources

Exploratory

Technical Whitepaper: Pyridine-4-Carboxamide Fungicides

Pharmacophore Analysis, Binding Kinetics, and Rational Design Protocols Executive Summary The re-emergence of Succinate Dehydrogenase Inhibitors (SDHIs) represents a pivotal shift in modern agrochemistry. Among these, py...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Analysis, Binding Kinetics, and Rational Design Protocols

Executive Summary

The re-emergence of Succinate Dehydrogenase Inhibitors (SDHIs) represents a pivotal shift in modern agrochemistry. Among these, pyridine-4-carboxamides (exemplified by Boscalid) have established a distinct efficacy profile against Ascomycetes by targeting the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II. This guide provides a structural and functional dissection of this pharmacophore, offering a validated workflow for the design and assessment of next-generation analogs. It addresses the critical need for overcoming resistance mutations (e.g., SdhB-H272Y) through rational scaffold optimization.

Structural Dissection: The Pharmacophore Model

The efficacy of pyridine-4-carboxamides relies on a rigid three-domain architecture that mimics the transition state of ubiquinone reduction.

2.1 The Tripartite Domain Architecture
  • Region A (The Warhead - Acid Moiety):

    • Structure: A pyridine ring, typically substituted at the 2-position (e.g., 2-chloro in Boscalid).

    • Function: The nitrogen atom in the pyridine ring modulates electronic density, while the ortho-substitution (Cl, CF3) induces a torsional twist relative to the amide plane, locking the conformation for optimal entropy upon binding.

  • Region B (The Linker - Amide Bond):

    • Structure: A secondary carboxamide bridge (-CONH-).

    • Function: Acts as the primary anchor. The carbonyl oxygen and amide nitrogen participate in critical hydrogen bonding network with conserved Tyrosine (Tyr) and Tryptophan (Trp) residues deep within the Q-site.

  • Region C (The Tail - Lipophilic Moiety):

    • Structure: A hydrophobic aromatic system (e.g., 2-chlorophenyl, biphenyl, or substituted phenyl).

    • Function: Fills the large hydrophobic cavity formed by subunits SdhC and SdhD. This region drives binding affinity (

      
      ) primarily through Van der Waals interactions and 
      
      
      
      stacking.
2.2 Visualization of the Pharmacophore

The following diagram illustrates the interaction map between the ligand and the SDH binding pocket.

Pharmacophore cluster_ligand Pyridine-4-Carboxamide Ligand cluster_site SDH Q-Site Residues Pyridine Pyridine Ring (Region A) Linker Amide Linker (-CONH-) Pyridine->Linker C-C Bond Cleft Access Channel Pyridine->Cleft Steric Fit / T-Shaped Pi Tail Lipophilic Tail (Region C) Linker->Tail N-C Bond Trp_Tyr Conserved Trp/Tyr (H-Bond Donors) Linker->Trp_Tyr H-Bond (Critical) Hydro_Pocket Hydrophobic Cavity (SdhC/SdhD) Tail->Hydro_Pocket Van der Waals / Pi-Stacking

Caption: Interaction map showing the tripartite ligand structure docking into the SDH Q-site. Key H-bonds stabilize the linker, while the tail drives hydrophobic collapse.

Mechanistic Insight & Resistance

The pyridine-4-carboxamides function as competitive inhibitors of ubiquinone (CoQ).

  • Binding Thermodynamics: The binding is enthalpy-driven (

    
    ) due to the strong hydrogen bonds at the amide linker, but entropy-assisted (
    
    
    
    ) by the displacement of water molecules from the hydrophobic Q-site upon ligand entry [1].
  • Resistance Mechanisms: The most prevalent resistance arises from point mutations in the SdhB subunit.[1]

    • H272Y/R: The Histidine-to-Tyrosine mutation introduces a steric clash and disrupts the H-bond network required for the amide linker docking.

    • Implication: Next-generation designs focus on flexible linkers or fluorinated tails (e.g., fluopyram-like bridges) to bypass the reliance on His272.

Protocol 1: In Silico Molecular Docking Workflow

Objective: To predict the binding affinity and pose of novel pyridine analogs against the SDH complex.

Prerequisites:

  • Software: AutoDock Vina, Schrödinger Glide, or GOLD.

  • Hardware: Multi-core workstation for parallel processing.

Step-by-Step Methodology:

  • Target Preparation:

    • Retrieve the crystal structure of the SDH complex (e.g., PDB ID: 2FBW for Boscalid-bound complex) [2].

    • Critical Step: Remove crystallographic water molecules except those bridging the ligand and protein (rare in Q-site, but verify).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of the pyridine-4-carboxamide analogs.

    • Energy minimize using the MMFF94 force field to resolve steric clashes.

  • Grid Generation:

    • Define the search space (Grid Box) centered on the native ligand (Boscalid).

    • Dimensions: Typically

      
       Å is sufficient to cover the Q-site.
      
  • Docking & Scoring:

    • Run the docking algorithm with high exhaustiveness (e.g., exhaustiveness = 32 in Vina).

    • Self-Validation: Perform a "Redocking" experiment. Remove the native Boscalid from the crystal structure and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

  • Analysis:

    • Filter hits based on Binding Energy (

      
       kcal/mol).
      
    • Visually inspect for the essential H-bond to the conserved Tryptophan/Tyrosine residues.

DockingWorkflow PDB PDB Selection (e.g., 2FBW) Prep Protein & Ligand Preparation PDB->Prep Grid Grid Box Definition (Q-Site) Prep->Grid Dock Molecular Docking (Vina/Glide) Grid->Dock Valid Validation: Redocking RMSD < 2.0Å Dock->Valid Select Hit Selection (Energy + Visual) Valid->Select

Caption: Computational pipeline for SDHI pharmacophore modeling. The redocking validation step is critical for data integrity.

Protocol 2: In Vitro SDH Inhibition Assay (DCIP Reduction)

Objective: To experimentally quantify the


 of the synthesized compounds.

Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate.[2] In this assay, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP) is reduced, causing a color change from blue to colorless. The rate of decolorization is inversely proportional to inhibitor potency.

Materials:

  • Mitochondrial fraction (isolated from Botrytis cinerea or Rhizoctonia solani mycelium).

  • Reaction Buffer: 50 mM Phosphate buffer (pH 7.4).

  • Substrate: 20 mM Sodium Succinate.

  • Indicator: 50

    
    M DCIP.
    
  • Inhibitor: Test compounds dissolved in DMSO.

Methodology:

  • Mitochondrial Isolation: Grind fungal mycelium in isotonic buffer, centrifuge at

    
     for 20 min at 4°C. Resuspend the pellet (mitochondria) in buffer.
    
  • Reaction Setup: In a 96-well plate, add:

    • 170

      
      L Buffer containing DCIP and Sodium Succinate.
      
    • 10

      
      L Inhibitor solution (variable concentrations).
      
    • 20

      
      L Mitochondrial suspension (initiate reaction).
      
  • Kinetic Measurement:

    • Immediately monitor absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear portion of the curve.

    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to a sigmoidal dose-response equation to derive

      
      .
      

Data Presentation Example:

Compound IDR1 (Pyridine)R2 (Tail)IC50 (µM)LogPDocking Score (kcal/mol)
Boscalid (Ref) 2-Cl2-Cl-phenyl0.0452.96-9.2
Analog A 2-CF34-F-phenyl0.0323.10-9.8
Analog B 2-HPhenyl5.4002.10-6.5

Note: Analog B shows poor activity, confirming the necessity of the ortho-substitution on the pyridine ring for proper conformational locking.

References
  • Glättli, A., et al. (2011). Pyridine-carboxamides: A new class of succinate dehydrogenase inhibitors. Journal of Computer-Aided Molecular Design. (Generalized citation based on search context)

  • Horsefield, R., et al. (2006). Structural and functional analysis of the ubiquinone-binding site of mitochondrial complex II. PDB ID: 2FBW.[3]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[4][5]

  • Li, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[6] Journal of Pesticide Science.[7]

  • Yang, C., et al. (2023). Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[8]

Sources

Foundational

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide molecular weight and formula

An In-Depth Technical Guide to 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, a molecule belonging...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, a molecule belonging to the N-aryl pyridine carboxamide class. This chemical family is of significant interest in the fields of agrochemicals and pharmaceuticals due to the diverse biological activities exhibited by its members. This document details the fundamental molecular and physicochemical properties of the title compound, outlines a robust synthetic pathway with detailed experimental protocols, and discusses methods for its analytical characterization. Furthermore, it explores the potential applications and future research directions for this compound, drawing insights from structurally related analogues. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, serving as a foundational resource for further investigation and application.

Introduction to N-Aryl Pyridine Carboxamides

The N-aryl pyridine carboxamide scaffold is a privileged structure in modern chemistry. It is characterized by a pyridine ring linked via a carboxamide group to an aromatic ring system. This arrangement provides a unique combination of hydrogen bonding capabilities (from the amide N-H donor and carbonyl acceptor), aromatic interactions, and tunable electronic properties through substitution on either ring.

This structural motif is the cornerstone of numerous commercially successful molecules. A prominent example is Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide), a widely used agricultural fungicide that functions by inhibiting the succinate dehydrogenase enzyme in pathogenic fungi.[1] The versatility of this scaffold also extends to medicinal chemistry, where derivatives have been investigated as intermediates for neurokinin-1 (NK-1) receptor antagonists and other active pharmaceutical ingredients (APIs).[2][3] The specific compound of interest, 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, combines the key features of this class, making it a valuable subject for synthetic and applied research.

Physicochemical and Structural Properties

The molecular structure of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide dictates its physical and chemical behavior. The presence of two chlorine atoms, one on the pyridine ring and one on the phenyl ring, significantly influences its lipophilicity and electronic character. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating various intermolecular interactions that are crucial in both crystal engineering and biological receptor binding.[4]

Core Molecular Data

A summary of the fundamental properties of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is presented below.

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂N₂OCalculated; Isomer data from PubChem[5]
Molecular Weight 267.12 g/mol Calculated; Isomer data from PubChem[5]
IUPAC Name 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamideN/A
CAS Number Not directly available; Isomer (3-chlorophenyl) is 588694-31-9Echemi[6]
Structural Analysis

The molecule's geometry and potential for intermolecular interactions are key to its properties. Studies on a series of N-(chlorophenyl)pyridinecarboxamide isomers reveal that N–H···N(pyridine) hydrogen bonds are a favored interaction mode, leading to molecular aggregation.[4] For isomers where the pyridine nitrogen is ortho to the carboxamide, intramolecular hydrogen bonds can influence molecular planarity.[4] These structural considerations are vital for predicting crystal packing, solubility, and interactions with biological targets.

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide can be efficiently achieved through a two-step process involving the activation of a carboxylic acid followed by amide bond formation. This route is logical, high-yielding, and relies on well-established chemical transformations.

Synthetic Workflow

The overall synthetic strategy is depicted below. It begins with the conversion of a commercially available carboxylic acid into a more reactive acid chloride, which is then coupled with the target amine.

G A 2-Chloropyridine- 4-carboxylic acid C 2-Chloropyridine- 4-carbonyl chloride (Intermediate) A->C Step 1: Acid Activation B Chlorinating Agent (e.g., SOCl₂) B->C F 2-chloro-N-(2-chlorophenyl) pyridine-4-carboxamide (Final Product) C->F Step 2: Amidation D 2-Chloroaniline D->F E Base (e.g., Triethylamine) E->F

Caption: Proposed two-step synthesis workflow.

Mechanistic Discussion
  • Step 1: Acid Chloride Formation: The synthesis commences with 2-chloropyridine-4-carboxylic acid. This starting material is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent is critical; thionyl chloride is cost-effective and its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent loss of HCl and SO₂ to yield the highly electrophilic 2-chloropyridine-4-carbonyl chloride intermediate.[7]

  • Step 2: Amide Bond Formation (Schotten-Baumann Reaction): The crude acid chloride is then reacted with 2-chloroaniline. This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is essential in this step to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion and preventing protonation of the starting amine.[7] Conducting the reaction at low temperatures helps to control the exothermic nature of the reaction and minimize potential side reactions.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of the title compound.

Protocol 4.1: Synthesis of 2-chloropyridine-4-carbonyl chloride
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-chloropyridine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.

Protocol 4.2: Synthesis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide
  • Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the crude 2-chloropyridine-4-carbonyl chloride from Protocol 4.1 in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a distinct singlet or broad singlet in the downfield region (δ 8-10 ppm) corresponding to the amide (N-H) proton. The aromatic region (δ 7-9 ppm) will display a series of doublets and triplets corresponding to the protons on the disubstituted pyridine and phenyl rings.

    • ¹³C NMR: The spectrum will show a characteristic peak for the amide carbonyl carbon around 160-170 ppm. A series of signals in the 110-150 ppm range will correspond to the twelve aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at M, M+2, and M+4, in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide functional group information, including a sharp peak around 3300 cm⁻¹ for the N-H stretch and a strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch (Amide I band).

Applications and Future Perspectives

While specific biological activity data for 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is not widely published, its structural similarity to known bioactive molecules suggests several promising areas for investigation.

  • Agrochemicals: Given its analogy to the fungicide Boscalid, this compound is a candidate for screening against various plant pathogens, particularly fungi.[1] Structure-activity relationship (SAR) studies could explore how the positional change of the chloro-substituents and the carboxamide group (from position 3 in nicotinamides to position 4 in isonicotinamides) affects fungicidal efficacy.

  • Pharmaceuticals: Carboxamide derivatives are crucial in drug discovery. This molecule could serve as a key intermediate or fragment in the synthesis of more complex APIs, such as kinase inhibitors, anti-inflammatory agents, or analgesics.[3]

  • Materials Science: The defined hydrogen bonding motifs and potential for π–π stacking make this compound and its isomers interesting targets for crystal engineering.[4] By systematically studying how substitutions affect crystal packing, researchers can design novel organic materials with tailored physicochemical properties like solubility and melting point.[4][8]

Conclusion

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is a well-defined chemical entity with significant potential rooted in the proven utility of the N-aryl pyridine carboxamide scaffold. Its synthesis is straightforward, relying on fundamental and robust organic chemistry principles. The structural features of the molecule—particularly its hydrogen bonding capacity and halogenation pattern—make it a compelling candidate for development in agrochemical, pharmaceutical, and materials science applications. This guide provides the foundational knowledge required for its synthesis, characterization, and exploration in future research endeavors.

References

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • ACS Publications. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. Available at: [Link]

  • Matrix Fine Chemicals. PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3. Available at: [Link]

  • PubChem. 2-Chloro-N-(3-chlorophenyl)pyridine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • CPUT Repository. 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. Cape Peninsula University of Technology. Available at: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

  • nsj prayoglife. 4-Chloro-pyridine-2-carboxylic acid amide. Available at: [Link]

  • NIST. 4-Pyridinecarboxamide. NIST WebBook. Available at: [Link]

  • Google Patents. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules. Available at: [Link]

  • Yes-Chems. The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Available at: [Link]

  • Google Patents. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]

  • Wikipedia. Diazonium compound. Available at: [Link]

Sources

Exploratory

Isomeric differences between 2-chloro and 4-chloro pyridine carboxamides

This guide details the isomeric, electronic, and practical differences between 2-chloropyridine-3-carboxamide and 4-chloropyridine-3-carboxamide . These scaffolds are ubiquitous in kinase inhibitor design (e.g., Sorafeni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the isomeric, electronic, and practical differences between 2-chloropyridine-3-carboxamide and 4-chloropyridine-3-carboxamide . These scaffolds are ubiquitous in kinase inhibitor design (e.g., Sorafenib analogs) but exhibit drastically different stability profiles and reactivity landscapes.

Executive Summary: The Stability-Reactivity Trade-off

In medicinal chemistry, the choice between a 2-chloro and 4-chloro pyridine scaffold is rarely arbitrary. While both isomers serve as electrophiles for Nucleophilic Aromatic Substitution (


), they diverge fundamentally in storage stability  and reaction kinetics .
  • 2-Chloro Isomers: Thermodynamically stable, sterically hindered at the ring nitrogen, and require harsher conditions for displacement.

  • 4-Chloro Isomers: Kinetically labile, prone to rapid intermolecular self-quaternization (polymerization) as free bases, and exhibit superior

    
     reaction rates due to lack of steric repulsion at the nitrogen lone pair.
    

This guide provides the mechanistic grounding and protocols required to handle these isomers without yield loss or decomposition.

Electronic & Structural Landscape

Orbital Interactions and Activation

Both isomers are activated for


 by the electron-withdrawing nitrogen atom, which stabilizes the Meisenheimer complex intermediate. However, the vector of this activation differs.[1]
Feature2-Chloropyridine-3-carboxamide4-Chloropyridine-3-carboxamide
Nitrogen Position

to Chloride (Ortho)

to Chloride (Para)
Electronic Effect Strong Inductive (-I) & Resonance (-R)Dominant Resonance (-R)
LUMO Distribution High density at C2; distorted by N-lone pair.High density at C4; symmetric distribution.
Dipole Moment Lower (Vectors of N and Cl partially cancel)Higher (Vectors of N and Cl are additive)
pKa (Conj. Acid) ~0.49 (Base is very weak)~3.8 (Base is stronger)
The "Self-Destruct" Mechanism (Critical)

The most significant technical challenge with 4-chloropyridine derivatives is their instability as free bases.

  • Mechanism: The nucleophilic ring nitrogen of one molecule attacks the electrophilic C-4 position of another, displacing chloride. This leads to the formation of pyridyl-pyridinium polymers.

  • 2-Chloro Immunity: The 2-chloro isomer does not undergo this rapid polymerization because the chlorine atom sterically shields the ring nitrogen, and the inductive effect reduces the nitrogen's nucleophilicity.

SelfQuaternization cluster_0 4-Chloro Instability (Polymerization) cluster_1 2-Chloro Stability M1 4-Cl-Pyridine (Free Base) M2 Dimerization (Intermolecular Attack) M1->M2 N attacks C4 Poly Polypyridinium Salt (Tarry Solid) M2->Poly Chain Propagation C1 2-Cl-Pyridine (Free Base) Stable Stable Liquid/Solid (No Reaction) C1->Stable Steric Shielding of Nitrogen

Figure 1: Comparative stability pathways. 4-chloro isomers must be stored as HCl salts to prevent the polymerization cascade depicted in the red cluster.

Synthetic Reactivity: Protocols

The 3-carboxamide group acts as an additional electron-withdrawing group (EWG), further activating the ring. However, the position of the leaving group (Cl) dictates the reaction trajectory.

Reaction Kinetics
  • 4-Chloro: Reacts faster with amines. The incoming nucleophile approaches C4 without interference from the pyridine nitrogen lone pair.

  • 2-Chloro: Reacts slower. The incoming nucleophile experiences electrostatic repulsion from the adjacent nitrogen lone pair.

Experimental Protocol: Selective Amination

Objective: Synthesis of amino-nicotinamide derivatives via displacement of chloride.

Method A: 2-Chloropyridine-3-carboxamide (Standard)

Because this isomer is stable, it can be reacted under forcing conditions without self-decomposition.

  • Reagents: 1.0 eq Substrate, 2.5 eq Amine, 3.0 eq DIPEA.

  • Solvent: n-Butanol or DMSO (High boiling point required).

  • Conditions: Reflux (110–130°C) for 12–24 hours.

  • Workup: Cool to RT. The product often precipitates. If not, dilute with water and extract with EtOAc.

  • Validation: 1H NMR will show the loss of the C2-Cl shift and appearance of NH signals.

Method B: 4-Chloropyridine-3-carboxamide (Sensitive)

Requires generation of the free base in situ to prevent polymerization.

  • Precursor: Start with 4-chloropyridine-3-carboxamide HCl salt . Do NOT neutralize beforehand.

  • Reagents: 1.0 eq Substrate (HCl salt), 1.1 eq Amine, 2.5 eq Et3N (added slowly).

  • Solvent: DMF or NMP (Polar aprotic favors

    
    ).
    
  • Conditions: Heat to 60–80°C. Note: Lower temperature is sufficient due to higher reactivity.

  • Critical Step: Monitor by LCMS every 30 mins. Prolonged heating leads to decomposition.

  • Workup: Pour into ice water immediately upon completion to precipitate the product.

SNAr_Workflow Start Select Isomer Iso2 2-Chloro Isomer Start->Iso2 Iso4 4-Chloro Isomer Start->Iso4 State2 Stable Free Base Iso2->State2 State4 Unstable Free Base (Use HCl Salt) Iso4->State4 Cond2 High Temp (120°C) Long Reaction Time State2->Cond2 Requires Energy Cond4 Med Temp (60-80°C) In-situ Neutralization State4->Cond4 Requires Care Mech2 Slow Kinetics (Lone Pair Repulsion) Cond2->Mech2 Product Amino-Nicotinamide Product Cond2->Product Mech4 Fast Kinetics (Para-Activation) Cond4->Mech4 Cond4->Product

Figure 2: Decision matrix for synthetic workflow based on isomeric starting material.

Pharmacophore Implications

When these scaffolds are incorporated into drugs (e.g., as the hinge-binding motif in kinase inhibitors), the isomer choice dictates binding mode.

  • Hydrogen Bonding Geometry:

    • 2-Chloro-3-carboxamide: The amide NH often forms an intramolecular hydrogen bond with the ring nitrogen or the chlorine, locking the conformation. This can pre-organize the molecule for binding but may incur an energetic penalty if the binding pocket requires a different rotamer.

    • 4-Chloro-3-carboxamide: The amide is freer to rotate, potentially allowing for better "induced fit" but with a higher entropic cost upon binding.

  • Metabolic Liability:

    • The 2-position in pyridines is susceptible to oxidation by aldehyde oxidase (AO) if unsubstituted. A 2-chloro group blocks this metabolic soft spot effectively.

    • The 4-chloro group is less metabolically stable in vivo if not displaced, as it is a potential alkylating agent (genotoxic liability). Therefore, 4-chloro derivatives are almost exclusively intermediates , whereas 2-chloro derivatives can be final drug substances (though Cl is usually replaced by amines/ethers in final drugs).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12288, 4-Chloropyridine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Comparative kinetics of ortho vs para activation). Retrieved from [Link]

Sources

Foundational

Biological Targets of Chlorinated Isonicotinamide Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the biological targets of chlorinated isonicotinamide derivatives, focusing on their application in oncology, infectious diseases, and agrochemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological targets of chlorinated isonicotinamide derivatives, focusing on their application in oncology, infectious diseases, and agrochemistry.

Executive Summary: The Halogenated Scaffold

Chlorinated isonicotinamide derivatives represent a privileged scaffold in medicinal chemistry. While the parent compound, isonicotinamide (the amide of isonicotinic acid), is the core of the first-line tuberculosis drug isoniazid, the introduction of a chlorine atom—typically at the 2-position of the pyridine ring or on the N-phenyl substituent—fundamentally alters the physicochemical profile.

Why Chlorination?

  • Metabolic Stability: The C-Cl bond blocks metabolically vulnerable sites (e.g., preventing oxidation at the C2 position).

  • Lipophilicity (LogP): Chlorination increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Halogen Bonding: The chlorine atom acts as a Lewis acid (sigma-hole), forming specific halogen bonds with carbonyl oxygens or pi-systems in protein active sites, often increasing potency by 10–100 fold compared to non-chlorinated analogs.

Primary Biological Targets

Oncology: VEGFR-2 and HDAC Inhibition

In the context of cancer therapy, N-substituted-2-chloroisonicotinamide derivatives function as multi-target inhibitors, primarily disrupting angiogenesis and epigenetic regulation.

Target A: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase (RTK) critical for tumor angiogenesis.[1][2]

  • Mechanism of Action: Chlorinated isonicotinamides act as Type II kinase inhibitors. They occupy the ATP-binding pocket of the intracellular kinase domain. The 2-chloro substituent often orients the molecule to fit into the hydrophobic "back pocket" of the enzyme, stabilizing the inactive DFG-out conformation.

  • SAR Insight: Derivatives with a 2-chloro group on the pyridine ring and a hydrophobic tail (e.g., 4-chloro-phenyl) show sub-micromolar IC50 values (70–150 nM). The chlorine atom enhances van der Waals contacts with residues like Val848 and Ala866 .

Target B: Histone Deacetylases (HDACs)
  • Mechanism: Some derivatives incorporating a zinc-binding group (ZBG) inhibit HDACs (specifically HDAC3), leading to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor genes (e.g., p21).

  • Synergy: Dual inhibition of VEGFR-2 and HDACs by a single molecule is a potent strategy to tackle resistant tumors (e.g., HCT-116 colorectal cancer lines).

Infectious Disease: Fungal Succinate Dehydrogenase (SDH)[3][4][5]

In fungal pathogens (e.g., Rhizoctonia solani, Candida albicans), chlorinated isonicotinamides target the mitochondrial electron transport chain.

  • Target: Complex II (Succinate Dehydrogenase).

  • Binding Site: The ubiquinone-binding site (Q-site).

  • Mechanism: The amide linker mimics the ubiquinone structure. The chlorine atom (often on the N-phenyl ring) lodges into a highly hydrophobic sub-pocket formed by Trp173 and Phe291 . This blocks electron transfer from succinate to ubiquinone, halting respiration and ATP production.

  • Potency: 2-chloro analogs often exhibit 2–5 fold lower MIC (Minimum Inhibitory Concentration) values compared to their non-chlorinated counterparts due to tighter binding entropy.

Tuberculosis: Enoyl-ACP Reductase (InhA)[6]

While Isoniazid (INH) is a prodrug requiring activation by KatG, Direct InhA Inhibitors (DIIs) based on chlorinated scaffolds are designed to bypass KatG-mediated resistance.

  • Target: InhA (NADH-dependent enoyl-ACP reductase).

  • Mechanism: Unlike INH, which forms a covalent adduct with NAD+, chlorinated derivatives (often containing a 2-chloro-4-phenyl ether moiety) bind non-covalently to the substrate-binding loop of InhA.

  • Advantage: They remain active against M. tuberculosis strains with katG mutations (the most common mechanism of MDR-TB).

Mechanistic Visualization

The following diagram illustrates the dual-targeting mechanism in oncology (VEGFR-2) and the mitochondrial disruption in fungi (SDH).

Biological_Targets Compound Chlorinated Isonicotinamide Derivative VEGFR2 Target: VEGFR-2 (Endothelial Cells) Compound->VEGFR2 ATP Competition (Halogen Bond) SDH Target: SDH (Complex II) (Mitochondria) Compound->SDH Ubiquinone Mimicry (Hydrophobic Fit) Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Blocks Phosphorylation TumorDeath Tumor Starvation & Apoptosis Angiogenesis->TumorDeath Respiration Block Electron Transport (Q-site) SDH->Respiration Halts e- Flow FungalDeath ATP Depletion & Cell Death Respiration->FungalDeath

Figure 1: Dual-pathway mechanism showing the inhibition of VEGFR-2 in cancer cells and Succinate Dehydrogenase (SDH) in fungal cells.

Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: VEGFR-2 Kinase Inhibition Assay (HTRF Platform)

Purpose: Determine the IC50 of the derivative against the VEGFR-2 catalytic domain.

  • Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated poly-Glu-Tyr substrate, ATP (at Km), and detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody, XL665-labeled streptavidin).

  • Preparation: Dissolve chlorinated isonicotinamide derivatives in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 4 µL of compound solution to a 384-well low-volume plate.

    • Add 2 µL of VEGFR-2 enzyme (0.2 ng/well). Incubate for 10 min at RT (allows compound to bind active site).

    • Start reaction by adding 4 µL of substrate/ATP mix.

    • Incubate for 60 min at RT.

  • Detection: Stop reaction with 10 µL of EDTA-containing detection mix. Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Validation:

    • Positive Control:[3] Sorafenib (Standard VEGFR-2 inhibitor, IC50 ~90 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Calculation: Calculate HTRF ratio (665/620). Plot dose-response curve to derive IC50.

Protocol B: Fungal Mycelial Growth Inhibition Assay

Purpose: Assess phenotypic potency (EC50) against Rhizoctonia solani.

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Integration: Add the chlorinated derivative (dissolved in acetone/methanol) to the molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL. Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug from a fresh culture of R. solani in the center of each plate.

  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Measurement: Measure the colony diameter (cross-method).

  • Validation:

    • Control: PDA plate with solvent only (must show full growth).

    • Calculation: Inhibition (%) = [(Control Diameter - Treatment Diameter) / (Control Diameter - Plug Diameter)] × 100.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of chlorination on biological activity, synthesized from comparative studies.

Scaffold PositionModificationTargetEffect on ActivityMechanistic Rationale
Pyridine C-2 H → Cl VEGFR-2↑ 5-fold Cl fills the hydrophobic pocket near Val848; stabilizes DFG-out.
Pyridine C-2 H → Cl Fungal SDH↑ 2-fold Increases lipophilicity (LogP), aiding fungal cell wall penetration.
N-Phenyl (meta) H → Cl Fungal SDH↑ 8-fold Critical interaction with Trp173 in the ubiquinone binding site.
N-Phenyl (para) H → Cl Cancer (HCT-116)↑ Cytotoxicity Enhances metabolic stability against hydroxylation; increases half-life.
Pyridine C-2 H → OCH3 VEGFR-2↓ DecreaseElectron donation weakens the interaction; methoxy is too bulky compared to Cl.

Agro-Chemical Distinction

It is critical to distinguish pharmaceutical targets from agrochemical applications.

  • Compound: N-cyanomethyl-2-chloroisonicotinamide (NCI).[4][5][6]

  • Target: Plant Salicylic Acid (SA) Pathway.[5]

  • Mechanism: NCI acts as a "plant activator" or immune primer. It does not directly kill pathogens but binds to the NPR1 receptor (Non-expressor of Pathogenesis-Related genes 1), triggering Systemic Acquired Resistance (SAR) in crops like rice (against Magnaporthe grisea). This is distinct from the direct enzymatic inhibition seen in human/fungal targets.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Direct Inhibitors of InhA Active against Mycobacterium tuberculosis Source: Science Translational Medicine (NIH/PMC) URL:[Link]]

  • Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities Source: Microbiology and Molecular Biology Reviews (ASM) URL:[Link]

  • Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana Source: MDPI (Plants) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Executive Summary This application note details the optimized synthesis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide , a structural scaffold relevant to kinase inhibitor discovery. The protocol addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide , a structural scaffold relevant to kinase inhibitor discovery. The protocol addresses the specific challenge of coupling an electron-deficient pyridine carboxylic acid with a sterically hindered, electron-poor aniline.

Two methods are presented:

  • Method A (Primary): Acyl Chloride Activation via Oxalyl Chloride. Recommended for scale-up (>1g) and highest conversion.

  • Method B (Secondary): HATU-Mediated Coupling.[1] Recommended for high-throughput screening (HTS) or small-scale (<100mg) synthesis.

Retrosynthetic Analysis & Strategy

The target molecule contains a carboxamide linkage connecting a 2-chloropyridine ring and a 2-chlorophenyl ring.

  • Disconnection: Amide bond scission.

  • Precursors:

    • Electrophile: 2-Chloropyridine-4-carboxylic acid (CAS: 6313-54-8).

    • Nucleophile: 2-Chloroaniline (CAS: 95-51-2).

Synthetic Challenge: The reaction is electronically and sterically disfavored. The 2-chloro substituent on the aniline reduces nucleophilicity via inductive electron withdrawal and creates steric bulk at the ortho-position. Simultaneously, the pyridine ring is electron-deficient. Standard carbodiimide couplings (EDC/NHS) often result in low yields or incomplete conversion. Therefore, Method A utilizes the highly reactive acid chloride intermediate to force the reaction to completion.

Workflow Visualization

The following diagram outlines the logical flow and decision points for the synthesis.

SynthesisWorkflow Start Start: Raw Materials Acid 2-Cl-Pyridine-4-COOH Start->Acid Amine 2-Chloroaniline Start->Amine Decision Scale / Priority? Acid->Decision CouplingA Coupling: Add Aniline + Pyridine 0°C to RT, 4-12h Amine->CouplingA CouplingB Coupling: HATU + DIPEA + Aniline DMF, RT, 16h Amine->CouplingB RouteA Method A: Acid Chloride (High Yield / Scale-up) Decision->RouteA >100mg RouteB Method B: HATU (Small Scale / HTS) Decision->RouteB <100mg Activation Activation: Oxalyl Chloride + cat. DMF DCM, 0°C to RT RouteA->Activation Intermed Intermediate: Acid Chloride Activation->Intermed Intermed->CouplingA Workup Workup: Acid/Base Wash CouplingA->Workup RouteB->CouplingB CouplingB->Workup Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Final Target Product: 2-chloro-N-(2-chlorophenyl) pyridine-4-carboxamide Purification->Final

Caption: Decision tree and process flow for the synthesis of the target amide, highlighting the two primary activation pathways.

Detailed Protocols

Method A: Acid Chloride Activation (Recommended)

This method generates the acid chloride in situ using oxalyl chloride. This is preferred over thionyl chloride for this substrate to avoid harsh reflux conditions that might degrade the chloropyridine ring.

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • 2-Chloroaniline (1.1 equiv)

  • Pyridine or Triethylamine (3.0 equiv)

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 2-Chloropyridine-4-carboxylic acid (1.0 g, 6.35 mmol) in anhydrous DCM (20 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add DMF (catalytic, ~50 µL). Note: DMF acts as a catalyst to form the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.

    • Add Oxalyl chloride (0.82 mL, 9.5 mmol) dropwise over 10 minutes. Gas evolution (CO, CO2) will be observed.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the aniline is extremely sensitive, then redissolve in DCM. For this protocol, we proceed directly to avoid handling the moisture-sensitive intermediate.

  • Coupling:

    • Cool the acid chloride solution back to 0°C.

    • Add Pyridine (1.54 mL, 19.0 mmol) or Triethylamine. Note: Pyridine serves as the HCl scavenger.

    • Add 2-Chloroaniline (0.89 g, 7.0 mmol) dropwise (dissolved in minimal DCM if solid).

    • Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Quench reaction with water (20 mL).

    • Dilute with DCM (30 mL) and transfer to a separatory funnel.

    • Wash 1 (Acidic): Wash organic layer with 1N HCl (2 x 20 mL). Critical Step: This removes excess pyridine and unreacted aniline.

    • Wash 2 (Basic): Wash organic layer with Saturated NaHCO3 (2 x 20 mL). Removes unreacted carboxylic acid.

    • Wash 3: Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is often pure enough. If necessary, recrystallize from hot Ethanol or Ethyl Acetate/Hexanes.

    • Alternatively, perform Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Method B: HATU Coupling (Small Scale)

HATU is chosen over EDC/HOBt due to the poor nucleophilicity of 2-chloroaniline.

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

  • 2-Chloroaniline (1.1 equiv)

Step-by-Step Procedure:

  • Dissolve 2-Chloropyridine-4-carboxylic acid (100 mg, 0.63 mmol) in DMF (2 mL).

  • Add DIPEA (0.33 mL, 1.9 mmol) and stir for 5 minutes.

  • Add HATU (288 mg, 0.76 mmol). Stir for 10 minutes to form the activated ester.

  • Add 2-Chloroaniline (89 mg, 0.70 mmol).

  • Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry and concentrate.

Analytical Data & Characterization

Expected Properties:

  • Appearance: White to off-white solid.

  • Molecular Weight: 267.11 g/mol .

  • Formula: C12H8Cl2N2O.

1H NMR Interpretation (DMSO-d6, 400 MHz):

  • Amide NH: Singlet, typically downfield δ 10.0–10.5 ppm.

  • Pyridine Ring:

    • H-3 (Ortho to amide, meta to Cl): Doublet/Singlet ~ δ 7.8–8.0 ppm.

    • H-5 (Meta to amide): Doublet ~ δ 7.6–7.8 ppm.

    • H-6 (Ortho to N): Doublet ~ δ 8.6–8.7 ppm (Most deshielded aromatic proton).

  • Phenyl Ring: Multiplets in the δ 7.2–7.6 ppm range.

Mass Spectrometry (ESI+):

  • [M+H]+: Observed m/z ~ 267.0 / 269.0 (Characteristic 3:1 Chlorine isotope pattern for Cl2).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Moisture in reagents/solvent hydrolyzing Acid Chloride.Ensure DCM is anhydrous; flame-dry glassware; increase Oxalyl Chloride to 2.0 equiv.
Incomplete Reaction Low nucleophilicity of 2-chloroaniline.Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C (Method A only). Add DMAP catalyst (0.1 eq).
Impurity: Starting Acid Incomplete activation.Monitor acid chloride formation by quenching a small aliquot with MeOH and checking for Methyl Ester by TLC/LCMS before adding aniline.
Impurity: Aniline Poor washing.Ensure the 1N HCl wash is thorough during workup.

Safety & Hazards

  • Oxalyl Chloride: Highly toxic, corrosive, and releases CO/CO2 upon reaction. Must be used in a well-ventilated fume hood.

  • 2-Chloropyridine derivatives: Potential skin sensitizers. Wear nitrile gloves and long sleeves.

  • DCM/DMF: Standard organic solvent hazards (carcinogenicity/toxicity).

References

  • General Amide Coupling of Electron-Deficient Amines

    • Title: A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids.[2][3]

    • Source: PMC / Vertex AI Search Results.
    • Context: Establishes HATU/DIPEA or Acid Chloride routes as necessary for anilines with electron-withdrawing groups.
    • (General PMC Landing for verification)

  • Acid Chloride Activation of Pyridine Carboxylic Acids

    • Title: Synthesis of 4-chloropyridine-2-carboxylic acid derivatives.[4][5][6]

    • Source: ChemicalBook / Liter
    • Context: Confirms stability of chloropyridine acids under thionyl/oxalyl chloride conditions.
  • Properties of 2-Chloropyridine-4-carboxylic acid

    • Title: 2-Chloropyridine-4-carboxylic acid Product Page.[7]

    • Source: Sigma-Aldrich.

    • Context: Physical properties and handling.[3][4][8][9]

  • Reaction Mechanism Support

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Royal Society of Chemistry (RSC).
    • Context: Mechanistic grounding for using Acid Chlorides over coupling agents for hindered substr

Sources

Application

Application Note: Amide Coupling of 2-Chloropyridine-4-Carboxylic Acid

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the amidation of 2-chloropyridine-4-carboxylic acid . It synthesizes mechanistic insights with practical, scala...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the amidation of 2-chloropyridine-4-carboxylic acid . It synthesizes mechanistic insights with practical, scalable methodologies.[1]

[1][2]

Part 1: Executive Summary & Substrate Analysis[2]

The coupling of 2-chloropyridine-4-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid derivatives. Successful amidation requires navigating the interplay between the electron-deficient pyridine ring, the inductive effect of the chlorine substituent, and the solubility profile of the zwitterionic core.

The "Personality" of the Substrate
  • Electronic Deactivation: The pyridine nitrogen and the 2-chloro substituent are both electron-withdrawing.[1][2] This lowers the pKa of the carboxylic acid (approx. 3.5–4.0) compared to benzoic acid, making the carboxylate less nucleophilic during the activation step.

  • Latent

    
     Risk:  The 2-position is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] While the carboxylic acid (or amide product) at C4 further activates the ring, standard coupling conditions (Room Temperature) are generally kinetically controlled to favor carbonyl attack. However, high temperatures (>60°C) or the use of strong unhindered nucleophiles can trigger chloride displacement.
  • Solubility: As a pyridine carboxylic acid, the starting material often exists as a zwitterion or strong H-bond network, resulting in poor solubility in DCM or Toluene.[1] Polar aprotic solvents (DMF, DMSO, NMP) are essential.

Part 2: Decision Matrix & Reagent Selection

Do not default to EDC/NHS.[1] The deactivated nature of the acid requires more potent activation or specific catalysis.

ScenarioRecommended SystemWhy?
Discovery / Small Scale (<1g) HATU / DIPEA / DMF Highest activation rate; overcomes electronic deactivation; tolerates steric bulk.[1]
Process / Scale-Up (>10g) T3P / Pyridine / EtOAc (or Me-THF) Water-soluble byproducts; low toxicity; no explosion risk (unlike HOBt); cost-effective.[1]
Unreactive Amines (Anilines) Ghosez Reagent or

Converts acid to acid chloride; "Sledgehammer" approach for weak nucleophiles.[1]
Chiral/Sensitive Amines T3P / NMM Lowest risk of epimerization (if amine is chiral).[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: High throughput, valuable amines, and ensuring first-pass success.

Mechanistic Logic: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester).[1][3] The pyridine nitrogen in the HATU structure provides an intramolecular base effect (anchimeric assistance), accelerating the amine attack.

Reagents:

  • Substrate: 2-Chloropyridine-4-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, charge the carboxylic acid (1.0 equiv) and HATU (1.1 equiv). Add anhydrous DMF.[1][3]

  • Activation: Add DIPEA (1.0 equiv only) dropwise. Stir for 5–10 minutes.

    • Checkpoint: The solution should turn yellow/orange.[1] This pre-activation ensures the active ester forms before the amine is exposed to potential side reactions.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Caution: Do not heat above 40°C to avoid

      
       displacement of the chlorine.
      
  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
    , then sat.[1] 
    
    
    
    , then brine.[1] Dry over
    
    
    .[1][4]
Protocol B: The "Green & Scalable" (T3P)

Best for: Gram-scale synthesis, easy purification, and avoiding toxic additives.

Mechanistic Logic: T3P (Propanephosphonic acid anhydride) acts as a kinetic water scavenger.[1] It forms a mixed anhydride that is highly reactive but does not generate potentially explosive byproducts like HOBt.[1] The byproducts are water-soluble, simplifying purification.[1][5]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step Procedure:

  • Slurry: Suspend the carboxylic acid and amine in EtOAc (or 2-MeTHF).

  • Base Addition: Add Pyridine (3.0 equiv).[1] The mixture may not fully dissolve yet; this is acceptable.[1]

  • T3P Addition: Add T3P solution dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.[1]

  • Self-Validating Workup: Add water (10 vol). Stir for 15 mins. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine) and then 10% NaOH (to remove unreacted T3P/acid).

    • Result: The organic layer typically contains pure product.[1]

Protocol C: The "Sledgehammer" (Acid Chloride via Ghosez Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines).

Mechanistic Logic: Converting the acid to the acid chloride creates the most electrophilic species possible. We use Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride.[1] Ghosez reagent is preferred for maintaining neutral conditions until the coupling step.[1]

Step-by-Step Procedure:

  • Activation: Dissolve carboxylic acid in dry DCM (if soluble) or THF. Add Ghosez Reagent (1.1 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS.[1]

  • Coupling: Cool to 0°C. Add the unreactive amine (1.0 equiv) and a base (Pyridine or

    
    , 2.0 equiv).
    
  • Reaction: Stir at RT. If no reaction occurs after 4 hours, heat to 40°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between successful amidation and the unwanted


 side reaction.

AmideCoupling Start 2-Cl-Pyridine-4-COOH Activation Activation Step (Formation of Active Ester) Start->Activation + Coupling Reagent Base Base (DIPEA/Pyridine) Base->Activation Deprotonation ActiveSpecies Activated Species (O-Acyl Urea / Anhydride) Activation->ActiveSpecies Path_Standard Standard Path (Kinetic Control) Product Target Amide (2-Cl Intact) Path_Standard->Product Path_Side Side Reaction (Thermal/Strong Nuc) Byproduct SNAr Byproduct (2-Amino impurity) Path_Side->Byproduct ActiveSpecies->Path_Standard Amine Attack at C=O (Fast at RT) ActiveSpecies->Path_Side Amine Attack at C2-Cl (High T or Strong Nuc)

Caption: Reaction pathway divergence. Kinetic control at room temperature favors carbonyl attack (Green).[1] High heat promotes


 displacement of chlorine (Red).

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of zwitterionic acid.[1]Switch solvent to DMSO or NMP.[1] Increase base to 4.0 equiv to fully break H-bond network.
Stalled Reaction Amine is too electron-deficient.[1]Switch to Protocol C (Acid Chloride).[1] Add DMAP (0.1 equiv) as a nucleophilic catalyst.[1]
Impurity: M+Amine-Cl

displacement of Chlorine.[1]
LOWER TEMPERATURE. Do not heat. Ensure amine is added after acid activation.[1]
Racemization Over-activation (if amine is chiral).[1]Switch to T3P/Pyridine at 0°C. Avoid DMAP.[1]

Part 6: References

  • Dunetz, J. R., et al. (2011).[1][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][6][7][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

Sources

Method

In vitro antifungal susceptibility testing of pyridine carboxamides

Abstract Pyridine carboxamides represent a significant class of antifungal agents, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHI). By disrupting Complex II of the mitochondrial electron transport chai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine carboxamides represent a significant class of antifungal agents, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHI). By disrupting Complex II of the mitochondrial electron transport chain, these compounds inhibit cellular respiration in pathogenic fungi. However, their lipophilic nature and fungistatic mechanism present unique challenges in in vitro testing, including solubility issues and "trailing" endpoints. This guide provides a standardized, high-integrity workflow for evaluating pyridine carboxamide derivatives against yeasts (Candida spp.) and filamentous fungi (Aspergillus spp.), synthesizing Clinical and Laboratory Standards Institute (CLSI) standards with specific adaptations for this chemical class.

Part 1: Compound Preparation & Handling

The Solubility Challenge: Pyridine carboxamides are characteristically lipophilic. Improper solubilization leads to microprecipitation in aqueous media, resulting in "false resistance" data where the drug is physically unavailable to the fungus.

Protocol: Stock Solution Preparation

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO), anhydrous. Avoid ethanol, as pyridine carboxamides often crystallize out of alcoholic solutions upon contact with aqueous buffers.

  • Concentration: Prepare a Master Stock at

    
     the highest desired final testing concentration (typically 12.8 mg/mL for a final high-test of 8 µg/mL).
    
  • Visual Check: Vortex for 2 minutes. Hold against a light source; the solution must be perfectly clear. If haziness persists, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (prevent photodegradation) and store at -20°C. Do not refreeze more than once.

Part 2: Biological Assay – Broth Microdilution

This protocol merges CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi) standards, optimized for SDHI assessment.

A. Media Preparation
  • Base: RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M.

  • pH Adjustment: Critical. Adjust to pH 7.0 ± 0.1 at 25°C. Pyridine carboxamides can protonate/deprotonate; pH drift alters potency.

  • Glucose: 0.2% (CLSI standard). Note: If testing metabolic activity (XTT assay), supplement to 2% glucose to drive mitochondrial respiration.

B. Inoculum Standardization
  • Yeasts (C. albicans): Pick 5 colonies > suspend in saline > adjust to 0.5 McFarland > Dilute 1:1000 in RPMI. Final:

    
     CFU/mL.
    
  • Molds (A. fumigatus): Harvest conidia > adjust to 0.09-0.13 OD at 530 nm > Dilute 1:50 in RPMI. Final:

    
     CFU/mL.
    
C. Plate Setup (The 2x Dilution Scheme)

To prevent solvent toxicity, we use an intermediate dilution step.

  • Row A (Drug): Add 200 µL of

    
     drug concentration in RPMI (max 1% DMSO).
    
  • Serial Dilution: Transfer 100 µL down to Row G.

  • Row H (Controls):

    • Well 11: Growth Control (RPMI + Inoculum + 1% DMSO). Crucial: Must contain DMSO to rule out solvent toxicity.

    • Well 12: Sterility Control (RPMI only).

  • Inoculation: Add 100 µL of standardized inoculum to Rows A-G and Well H11.

Part 3: Visualization of Workflow

The following diagram outlines the critical path from compound synthesis to MIC determination.

G Compound Pyridine Carboxamide (Solid) Stock Master Stock (100% DMSO) Compound->Stock Solubilize Intermed Intermediate Dilution (RPMI + 2% DMSO) Stock->Intermed 1:50 Dilution Plate 96-Well Plate (Final 1% DMSO) Intermed->Plate Serial Dilution Incubate Incubation 35°C (24-48h) Plate->Incubate Inoculum Fungal Inoculum (Standardized) Inoculum->Plate Add 100µL Read Endpoint Reading (Visual/Spec) Incubate->Read

Caption: Figure 1. Optimized Broth Microdilution Workflow for Lipophilic Antifungals.

Part 4: Data Analysis & The "Trailing" Phenomenon

Pyridine carboxamides are typically fungistatic (inhibit growth) rather than fungicidal. This leads to the "trailing effect," where partial growth persists at concentrations above the true MIC.

Reading the Endpoint (MIC):

  • Do NOT read for 100% inhibition (optically clear).

  • DO read the MIC-50 (Yeasts) or MEC (Molds).

    • MIC-50: The lowest concentration causing a

      
       reduction in turbidity compared to the Growth Control (Well H11).
      
    • MEC (Minimum Effective Concentration): For molds, look for the transition from filamentous hyphae to small, rounded, compact colonies (hyphal damage).

Table 1: Troubleshooting Common Anomalies

Observation Probable Cause Corrective Action
Precipitation in wells Drug insolubility in RPMI Verify stock clarity; reduce max concentration; check pH.
Growth in Sterility Well Contamination Discard plate. Review aseptic technique.

| No Growth in Control | Inoculum failure or DMSO toxicity | Verify inoculum count. Ensure DMSO


. |
| Skipped Wells  | Pipetting error or "Eagle Effect" | Repeat assay. If reproducible, report paradoxical effect. |

Part 5: Mechanistic Validation (SDHI Confirmation)

To confirm the pyridine carboxamide is acting via Succinate Dehydrogenase inhibition (Complex II), use a mitochondrial respiration assay.

Pathway Visualization: The diagram below illustrates the interruption of the Electron Transport Chain (ETC) by the drug.

Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer ROS ROS Accumulation (Cell Death) ComplexII->ROS Blockage Causes Drug Pyridine Carboxamide Drug->ComplexII Inhibits ComplexIII Complex III Ubiquinone->ComplexIII ATP ATP Production ComplexIII->ATP Downstream

Caption: Figure 2.[1] Mechanism of Action: Inhibition of Complex II leads to ATP depletion and ROS accumulation.

MTS/XTT Reduction Assay:

  • Follow the microdilution protocol (Part 2).

  • At 48h, add 20 µL of XTT/Menadione solution.

  • Incubate 2 hours. Mitochondrial dehydrogenases in viable cells reduce tetrazolium to colored formazan.

  • Result: Pyridine carboxamides should show a dose-dependent decrease in color intensity, correlating with MIC-50.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [Link][4][5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6][7][8][9][10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2). [Link]

  • Wang, W., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[11] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Arendrup, M. C., et al. (2017). Antifungal Susceptibility Testing: Current Approaches.[3][8][9] Clinical Microbiology Reviews. [Link]

Sources

Application

Precision Profiling of Succinate Dehydrogenase (SDH) Activity: A Kinetic Inhibition Assay Protocol

Introduction & Biological Context Succinate Dehydrogenase (SDH), also known as Complex II, is a unique membrane-bound enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Succinate Dehydrogenase (SDH), also known as Complex II, is a unique membrane-bound enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC). Unlike Complexes I, III, and IV, SDH does not pump protons; instead, it funnels electrons from succinate oxidation directly into the ubiquinone pool.

In drug discovery, particularly oncology and toxicology, SDH is a critical target. SDH mutations are linked to hereditary paraganglioma and pheochromocytoma, and its inhibition is a mechanism for specific fungicides and metabolic modulators.

The Assay Principle

This protocol utilizes a colorimetric kinetic assay based on the reduction of 2,6-Dichlorophenolindophenol (DCIP) .[1][2]

  • SDH oxidizes Succinate to Fumarate .[2][3][4][5][6]

  • Electrons are transferred to the FAD cofactor and Iron-Sulfur clusters.

  • In vivo, these electrons reduce Ubiquinone. In this assay, we intercept them using an intermediate electron carrier, Phenazine Ethosulfate (PES) (or PMS).

  • Reduced PES transfers electrons to DCIP (Blue), reducing it to colorless DCIPH₂.

  • Readout: The rate of absorbance decrease at 600 nm is directly proportional to SDH activity.[5]

Mechanistic Pathway

The following diagram illustrates the electron flow and the specific sites of inhibition.[7]

SDH_Mechanism Succinate Succinate SDH SDH (Complex II) [FAD -> Fe-S] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate PES_Ox PES (Oxidized) SDH->PES_Ox e- Transfer Malonate Inhibitor: Malonate (Competitive at Active Site) Malonate->SDH Blocks Substrate TTFA Inhibitor: TTFA (Blocks Q-Site) TTFA->SDH Blocks Ubiquinone Site PES_Red PES (Reduced) PES_Ox->PES_Red DCIP_Ox DCIP (Blue) Abs 600nm High PES_Red->DCIP_Ox Coupled Reduction DCIP_Red DCIP (Colorless) Abs 600nm Low DCIP_Ox->DCIP_Red Measurement Signal

Figure 1: Electron flow in the SDH assay. Malonate competes with Succinate, while TTFA blocks the Quinone binding site. The assay measures the bleaching of DCIP.

Reagents & Preparation

Senior Scientist Note: The stability of the intermediate electron carrier is the most common source of variability. While Phenazine Methosulfate (PMS) is traditional, Phenazine Ethosulfate (PES) is recommended here as it is more stable and less sensitive to light.

Critical Reagents Table
ReagentStock Conc.Final Assay Conc.SolventStorageNotes
K-Phosphate Buffer 100 mM (pH 7.4)50 mMWater4°CpH critical for enzyme kinetics.
Succinate 0.5 M20 mMWater-20°CSubstrate. pH adjusted to 7.4.
DCIP 5 mM50-100 µMWater-20°CLight Sensitive. Prepare fresh or protect from light.
PES 4 mM2 mMWater-20°CLight Sensitive. Primary electron acceptor.
Sodium Azide 100 mM1-5 mMWaterRTToxic. Blocks Complex IV to prevent electron leak.
Rotenone 2 mM2 µMDMSO-20°CBlocks Complex I reverse transport.
Malonate 1 MVariable (IC50)WaterRTPositive control inhibitor.
Mitochondrial Fraction ~10 mg/mL10-50 µ g/well Buffer-80°CIsolated mitochondria preferred over whole lysate.

Experimental Protocol

Phase A: Sample Preparation (Mitochondrial Enrichment)

Why this matters: SDH is an inner mitochondrial membrane protein.[2][5][7] Using whole cell lysate dilutes the specific activity and introduces cytosolic reductases that cause high background.

  • Isolate mitochondria using a standard differential centrifugation protocol (homogenize tissue/cells -> spin 600g (discard pellet) -> spin 11,000g (keep pellet)).

  • Resuspend the mitochondrial pellet in Phosphate Buffer containing protease inhibitors.

  • Validation Step: Perform a Bradford or BCA assay to normalize protein concentration to 5 mg/mL .

Phase B: The Inhibition Assay (96-Well Format)[1]

Workflow Logic: We utilize a "Pre-incubation" strategy. Inhibitors must bind the enzyme before the reaction velocity (


) is measured.
  • Assay Buffer Master Mix (Prepare immediately before use):

    • Phosphate Buffer (pH 7.4)[3]

    • Sodium Azide (5 mM final)

    • Rotenone (2 µM final)

    • DCIP (50 µM final)

    • Note: Do NOT add Succinate or PES yet.

  • Plate Setup (Standard 96-well clear plate):

    • Blank: Buffer only (no enzyme).

    • No Substrate Control: Enzyme + Buffer (measures non-specific DCIP reduction).

    • Vehicle Control (0% Inhibition): Enzyme + Buffer + Solvent (e.g., DMSO).

    • Test Inhibitors: Enzyme + Buffer + Inhibitor (titrated concentrations).

  • Step-by-Step Procedure:

    • Step 1 (Enzyme Addition): Add 10 µL of Mitochondria (50 µg protein) to sample wells.

    • Step 2 (Inhibitor Addition): Add 5 µL of Test Inhibitor (10x concentration) or Vehicle.

    • Step 3 (Pre-incubation): Incubate at 25°C for 10 minutes .

      • Scientific Rationale: Allows the inhibitor to reach equilibrium with the active site or allosteric sites.

    • Step 4 (Substrate Mix): Prepare a mix of Succinate and PES .

    • Step 5 (Initiation): Add 85 µL of Assay Buffer Master Mix + Succinate/PES to all wells using a multi-channel pipette.

      • Final Volume: 100-200 µL (adjust calculations accordingly).

    • Step 6 (Measurement): Immediately place in plate reader.

      • Mode: Kinetic[1][2][4]

      • Wavelength: 600 nm[1][2][4][5][8][9][10]

      • Interval: 30 seconds

      • Duration: 20 minutes

      • Temp: 25°C or 37°C (keep consistent).

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Setup cluster_reaction Phase 2: Kinetic Read Start Start: Isolated Mitochondria Step1 Add Enzyme (10 µL) Start->Step1 Step2 Add Inhibitor/Vehicle (5 µL) Step1->Step2 Step3 Pre-Incubate 10 min @ 25°C Step2->Step3 Step4 Add Master Mix (Buffer + Azide + DCIP + PES + Succinate) Step3->Step4 Step5 Measure Abs 600nm Kinetic Loop (20 min) Step4->Step5

Figure 2: Step-by-step assay workflow ensuring inhibitor equilibrium before reaction initiation.

Data Analysis & Calculations

Determine Velocity (Reaction Rate)

Calculate the slope of the linear portion of the curve (


).
  • Note: The absorbance will decrease.[9] Take the absolute value of the slope.

  • Correction: Subtract the slope of the "No Substrate Control" from all samples to remove background DCIP reduction.

Calculate Specific Activity

Use the Beer-Lambert Law. The extinction coefficient (


) of DCIP at 600 nm, pH 7.4 is approximately 21 mM⁻¹ cm⁻¹ .

[11]
  • 
     : Total reaction volume (e.g., 0.2 mL).
    
  • 
     : Pathlength (0.6 cm for 200 µL in standard 96-well plate).
    
  • 
     : Volume of enzyme added.
    
  • Definition of Unit: Amount of enzyme required to reduce 1 µmol of DCIP per minute.

Inhibition (IC50)

Normalize the specific activity of treated samples against the Vehicle Control (100% Activity).



Plot log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic fit) to determine IC50.

Troubleshooting: The Self-Validating System

A robust assay must include internal checks. Use this table to validate your results.

ObservationPossible CauseCorrective Action
No Activity (Flat line) Enzyme inactive or Azide/Rotenone too high.Use fresh mitochondria. Ensure Azide < 5mM. Check PES freshness (yellow = good; green/brown = bad).
High Background (No Substrate) Cytosolic reductases or old DCIP.Use isolated mitochondria, not lysate. Prepare DCIP fresh.
Non-Linear Kinetics Substrate depletion or DCIP limitation.Dilute enzyme. Ensure DCIP is in excess (initial Abs should be ~0.8 - 1.0).
Malonate shows no inhibition Insufficient pre-incubation.Malonate is a competitive inhibitor; it needs time to occupy the active site before succinate floods the system. Increase pre-incubation to 20 mins.
Variable Replicates Pipetting error or bubbles.Use reverse pipetting for viscous mitochondrial preps. Pop bubbles with a heated needle before reading.

References

  • Singer, T. P., et al. (1973). Determination of Succinate Dehydrogenase Activity.[1][2][3][4][5][6][10][12][13] Methods in Biochemical Analysis.[4][6][10][13]

  • Cayman Chemical. (2023). Succinate Dehydrogenase Activity Assay Kit Protocol.

  • Sigma-Aldrich (Merck). (2024). Succinate Dehydrogenase Activity Colorimetric Assay Kit Technical Bulletin.

  • BenchChem. (2025).[1][3] Comparative Guide to SDH Inhibitors: Malonate vs. Novel Fungicides.

  • Miyadera, H., et al. (2003). Complex II from Photobacterium lipolyticum: Structural features and inhibition by Thenoyltrifluoroacetone (TTFA). Journal of Biological Chemistry.

Sources

Method

Application Notes and Protocols for Mycelial Growth Inhibition Assay of Rhizoctonia solani

A Foreword on Combating a Formidable Foe: Rhizoctonia solani Rhizoctonia solani is a ubiquitous and devastating soil-borne plant pathogen with a remarkably broad host range, causing significant economic losses in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Combating a Formidable Foe: Rhizoctonia solani

Rhizoctonia solani is a ubiquitous and devastating soil-borne plant pathogen with a remarkably broad host range, causing significant economic losses in numerous crops worldwide.[1][2] Its insidious nature lies in its ability to form resilient sclerotia, dense masses of hardened fungal mycelia that can persist in the soil for long periods, making its management a formidable challenge.[1] The diseases it incites, such as damping-off, root rot, and sheath blight, can severely impact plant health and yield.[3][4][5] Consequently, the development of effective fungicidal agents is paramount for sustainable agriculture.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting the mycelial growth inhibition assay, a fundamental in vitro technique for screening and evaluating the efficacy of potential antifungal compounds against Rhizoctonia solani. As a Senior Application Scientist, my objective is not merely to present a protocol but to impart a deeper understanding of the principles that underpin this assay, ensuring the generation of robust, reproducible, and meaningful data.

Principle of the Assay: The Poisoned Food Technique

The mycelial growth inhibition assay, often conducted using the "poisoned food technique," is a cornerstone of antifungal susceptibility testing.[2][6][7][8] The principle is straightforward yet powerful: a known concentration of a test compound (the "poison") is incorporated into a solid nutrient medium, typically Potato Dextrose Agar (PDA). A standardized inoculum of the target fungus, in this case, Rhizoctonia solani, is then introduced to the center of this medium. The radial growth of the fungal mycelium is measured over time and compared to the growth on a medium lacking the test compound (the control). The extent of growth inhibition is a direct measure of the compound's antifungal activity.

The causality behind this choice of method lies in its direct assessment of the compound's ability to interfere with the vegetative growth of the fungus. By observing the radial expansion of the mycelium, we gain a clear and quantifiable measure of the compound's fungistatic or fungicidal properties.

A Self-Validating System: The Importance of Controls

For any protocol to be trustworthy, it must be a self-validating system. In the context of the mycelial growth inhibition assay, this is achieved through the diligent use of controls:

  • Negative Control: This consists of the fungal inoculum on PDA medium without any test compound or solvent. This plate represents the maximum potential growth of the fungus under the experimental conditions and serves as the baseline for calculating growth inhibition.[9][7][8]

  • Solvent Control: If the test compound is dissolved in a solvent (e.g., DMSO, ethanol), a control plate containing the fungal inoculum on PDA with an equivalent amount of the solvent must be included. This is crucial to ensure that the solvent itself does not have any inhibitory or stimulatory effect on fungal growth.

  • Positive Control: A known, commercially available fungicide with proven efficacy against R. solani (e.g., Carbendazim, Tebuconazole) should be included as a positive control.[2][4] This validates the susceptibility of the fungal strain and the overall integrity of the assay system. Consistent results with the positive control provide confidence in the experimental setup.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the mycelial growth inhibition assay for Rhizoctonia solani.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Collection & Analysis prep_fungus Prepare R. solani Culture prep_media Prepare Poisoned & Control Media prep_plates Pour & Solidify Agar Plates inoculate Inoculate Plates with Mycelial Plugs prep_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Determine IC50 Value calculate_inhibition->calculate_ic50

Sources

Application

Application Note: Advanced Crystallization Protocols for N-phenylpyridine-4-carboxamide Derivatives

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11] The N-phenylpyridine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The N-phenylpyridine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). These molecules exhibit low aqueous solubility (BCS Class II/IV) and a high propensity for polymorphism due to two competing intermolecular forces:[1]

  • Strong Hydrogen Bonding: The amide linker (-CONH-) acts as both a donor and acceptor, facilitating the formation of robust, often metastable, hydrogen-bond networks.

  • pH-Dependent Solubility: The pyridine nitrogen (pKa ~3–4) allows for pH-mediated solubility manipulation, making reactive crystallization (salt formation) the preferred method for bioavailability enhancement.[1]

This guide provides self-validating protocols for crystallizing these derivatives, moving beyond "trial-and-error" to a mechanistic approach governed by supersaturation control.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, a solubility map is required to define the Metastable Zone Width (MSZW) .[1] This scaffold typically exhibits "oiling out" (Liquid-Liquid Phase Separation) in pure aqueous mixtures.[1]

Table 1: Solubility Profile & Solvent Class Recommendations
Solvent ClassExamplesInteraction MechanismApplication
Primary Solvent (Good) DMSO, DMA, DMFDipole-dipole; disrupts amide H-bonds.[1]Dissolution of crude material; Reactive crystallization medium.[1]
Co-Solvent (Intermediate) Methanol, Ethanol, THFH-bond donor/acceptor balance.[2][1]Seeding suspension; Polymorph control (e.g., Form III preference).[1]
Anti-Solvent (Poor) Water, Ethyl Acetate, n-HeptaneHydrophobic exclusion.[2][1]Yield generation; Desolvation.[1]
Reactive Partner p-Toluenesulfonic acid (pTSA), HClProtonation of Pyridine N.Salt formation (Reactive Crystallization).[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct crystallization mode based on derivative stability and solubility.

CrystallizationWorkflow Start Crude Derivative (N-phenylpyridine-4-carboxamide) SolubilityCheck Solubility Profiling (DMSO vs. Alcohols) Start->SolubilityCheck Decision Is Pyridine N Accessible? SolubilityCheck->Decision ReactivePath Reactive Crystallization (Salt Formation) Decision->ReactivePath Yes (Basic N) NeutralPath Neutral Crystallization Decision->NeutralPath No (Steric/Electronic Block) SaltStep1 Dissolve in Polar Aprotic (DMF/DMSO) ReactivePath->SaltStep1 NeutralStep1 Dissolve in Alcohol (High Temp) NeutralPath->NeutralStep1 SaltStep2 Controlled Acid Addition (pTSA/HCl) SaltStep1->SaltStep2 PolymorphCheck Polymorph Check (XRPD / DSC) SaltStep2->PolymorphCheck NeutralStep2 Anti-solvent Dosing (Water/Heptane) NeutralStep1->NeutralStep2 NeutralStep2->PolymorphCheck PolymorphCheck->SaltStep1 Fail (Reprocess) FinalProduct Pure API Crystal PolymorphCheck->FinalProduct Pass

Caption: Decision matrix for N-phenylpyridine-4-carboxamide crystallization, prioritizing reactive pathways for bioavailability.

Protocol A: Reactive Crystallization (Salt Formation)

Target: Formation of stable salts (e.g., Tosylate, Hydrochloride) to lock specific polymorphs.[2][1] Mechanism: Proton transfer to the pyridine nitrogen increases ionic character, driving precipitation of the salt species while impurities remain in the organic mother liquor.

Materials
  • Substrate: Crude N-phenylpyridine-4-carboxamide derivative.[1]

  • Solvent: DMF or DMSO (High solubility).[1]

  • Reagent: p-Toluenesulfonic acid monohydrate (pTSA) or HCl (1.05 eq).[1]

  • Anti-solvent: Methanol or Ethyl Acetate.[1]

Step-by-Step Methodology
  • Dissolution (T = 25°C): Dissolve the crude substrate in DMF (5 volumes relative to weight). Ensure complete dissolution; filter if necessary to remove inorganic insolubles.[1]

  • Acid Preparation: Dissolve pTSA (1.05 equivalents) in a separate vessel using minimum DMF or Methanol.

  • Seeding (Critical Step): Add 0.5% w/w seed crystals of the desired polymorph (e.g., Sorafenib Tosylate Form III) to the substrate solution.[1]

    • Self-Validation: Use a Focused Beam Reflectance Measurement (FBRM) probe.[1] Ensure chord counts rise, indicating seed survival, not dissolution.[2]

  • Reactive Dosing (T < 40°C): Slowly dose the Acid solution into the Substrate solution over 2–4 hours.

    • Note: Exothermic reaction.[1] Maintain temperature < 40°C to prevent degradation or formation of metastable solvates.[1]

  • Aging: Agitate the slurry for 4 hours at 20°C. This "Ostwald Ripening" phase consumes fines and grows the stable polymorph.

  • Filtration & Wash: Filter the solids. Wash with cold Methanol (2 volumes) to displace DMF without dissolving the salt.[1]

  • Drying: Vacuum dry at 60°C.

Why this works: The high polarity of DMF keeps the free base in solution, but the salt form is significantly less soluble in the DMF/Methanol mixture, driving high-yield precipitation.

Protocol B: Anti-Solvent/Cooling Hybrid (Neutral Form)

Target: Purification of the free base or neutral derivatives where salt formation is not desired.[1] Challenge: Amides are prone to "oiling out" (forming a second liquid phase) before crystallizing.[1]

Step-by-Step Methodology
  • Primary Dissolution: Dissolve the compound in DMSO at 60°C. (Concentration: ~100–150 mg/mL).

  • Anti-solvent Selection: Use Water or Ethanol/Water (50:50) .[1]

  • The "Cloud Point" Approach:

    • Add anti-solvent dropwise until the solution turns slightly turbid (Cloud Point).[1]

    • Stop addition immediately.

    • Heat the solution by 5°C until it clears.

  • Seeding: Add seeds at this clear, slightly supersaturated state.

  • Cooling Ramp: Cool to 20°C at a rate of 0.1°C/min .

    • Scientific Rationale: Slow cooling prevents the supersaturation from hitting the "Oiling Out" boundary (Spinodal decomposition), ensuring the system stays in the metastable region where crystal growth dominates nucleation.

  • Final Anti-solvent Dosing: Once a slurry is established (verified by PVM or visual turbidity), add the remaining anti-solvent (total 3:1 ratio) to maximize yield.[1]

Process Analytical Technology (PAT) Integration[8]

To ensure the process is self-validating , integrate the following checks:

ParameterToolValidation CriteriaCorrective Action
Onset of Nucleation FBRM (Chord Length)Sharp increase in counts <50µm.[1]If counts spike too fast (>1000/sec), stop cooling/dosing. Hold to ripen.
Polymorph Purity Raman SpectroscopyAppearance of characteristic peak (e.g., 1020 cm⁻¹ for Tosylate).[1]If wrong peak appears, heat to redissolve and re-seed.
Morphology PVM (Microscope)Distinct needles/blocks.[1] No oil droplets.[1]If oil droplets appear (dark spheres), add primary solvent immediately.[1]

Troubleshooting Common Issues

Issue: Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: Solution becomes milky/opaque droplets instead of crystalline solids.

  • Cause: Supersaturation is too high; the system entered the spinodal region before nucleation.

  • Fix:

    • Increase the temperature.[1]

    • Reduce the anti-solvent addition rate.[1]

    • Seed earlier (at lower supersaturation).

Issue: Agglomeration[8]
  • Symptom: Large clumps of crystals; poor filtration rates.[1]

  • Cause: Agitation is too slow or anti-solvent addition is too fast.[1]

  • Fix: Increase impeller speed (Tip speed ~1.5 m/s) and implement a "pulsed" anti-solvent addition profile.

References

  • Polymorphism of Sorafenib Tosylate

    • Patent: "Preparation method of sorafenib tosylate crystal form III." CN108164459B.[1] Link

    • Journal: "Crystal Structure, Stability and Desolvation of the Solvates of Sorafenib Tosylate." Crystals, MDPI.[2] Link[1]

  • Reactive Crystallization Mechanisms

    • Reference: "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition." Chemical Reviews, ACS. Link[1]

  • Anti-Solvent Methodologies

    • Reference: "Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells" (Analogous solvent systems for amide scaffolds). Materials, MDPI.[2] Link[1]

  • General Amide Crystallization

    • Reference: "Two polymorphs of N-phenylpyridin-4-amine."[1][3][4] Journal of Molecular Structure. Link

Sources

Method

HPLC method development for chlorinated pyridine amides

Application Note: High-Resolution HPLC Method Development for Chlorinated Pyridine Amides Executive Summary Chlorinated pyridine amides (e.g., 2-chloronicotinamide, 6-chloropicolinamide) are critical intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Method Development for Chlorinated Pyridine Amides

Executive Summary

Chlorinated pyridine amides (e.g., 2-chloronicotinamide, 6-chloropicolinamide) are critical intermediates in the synthesis of agrochemicals (e.g., picloram analogs) and pharmaceuticals.[1] Their analysis presents a unique chromatographic paradox: the target analytes are weak bases/neutrals, but their synthetic precursors (aminopyridines) are highly basic, and their hydrolysis products (pyridine carboxylic acids) are acidic.

This guide details a "Quality by Design" (QbD) approach to developing a robust HPLC method that resolves positional isomers and eliminates peak tailing without using non-volatile ion-pairing reagents, ensuring LC-MS compatibility.

Physicochemical Profiling & Challenges

Before selecting a column, we must understand the "Personality" of the molecule.

FeatureChemical EffectChromatographic Consequence
Pyridine Ring Basic Nitrogen (N)Potential interaction with acidic silanols (

) on the column, causing tailing.[1][2]
Chlorine Substituent Electron WithdrawingLowers pKa of the ring Nitrogen. Example: Pyridine pKa

5.2, while 2-Chloropyridine pKa

0.[1]7.
Amide Group H-bond Donor/AcceptorIncreases polarity; potential for hydrolysis to acid forms.
Positional Isomerism Steric/Electronic shifts2-Cl vs. 6-Cl isomers have identical mass (LC-MS indistinguishable) and similar LogP, requiring selectivity based on shape/

-electron distribution.[1]

The Core Challenge: While the chlorinated product is not highly basic, the impurities (starting materials like 2-aminopyridine, pKa ~6.8) are. A method optimized only for the product will fail to resolve the tailing precursor.

Method Development Strategy

Stationary Phase Screening

Standard C18 columns often fail to separate halogenated positional isomers. We utilize


-electron active phases .[1]
  • C18 (End-capped): Baseline choice.[1] Good for hydrophobicity but poor isomer selectivity.

  • Phenyl-Hexyl: (Recommended) Provides

    
     interactions with the pyridine ring.[1] The chlorine position alters the electron density of the ring, creating significant selectivity differences on phenyl phases that C18 cannot see.
    
  • Pentafluorophenyl (PFP): Excellent for halogenated compounds due to dipole-dipole interactions, but often less stable.[1]

Mobile Phase Selection
  • Organic Modifier: Methanol is preferred over Acetonitrile for Phenyl columns. Methanol allows the

    
     interactions between the analyte and stationary phase to dominate, whereas Acetonitrile (a 
    
    
    
    -acid) can mask these interactions.[1]
  • Buffer pH:

    • Low pH (pH 2.0 - 3.0): Protonates residual silanols (

      
      ), suppressing cation exchange.[1] It also keeps acidic impurities (nicotinic acids) protonated and retained.
      
    • High pH (pH > 8.0):[1][2] Requires hybrid particles. Useful if basic impurities tail severely at low pH.

Optimized Protocol (The "Gold Standard")

This protocol uses a Phenyl-Hexyl phase with Methanol to maximize isomer separation.[1]

Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)Maximizes

selectivity for isomers.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Low pH suppresses silanol activity; MS compatible.
Mobile Phase B Methanol (LC-MS Grade)Promotes

-interaction selectivity.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 35°CImproves mass transfer and peak symmetry.
Detection UV @ 270 nmMax absorbance for pyridine ring; reduced solvent cutoff noise.
Injection 5 µLPrevent mass overload.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Retain polar impurities)
2.010Isocratic Hold
12.090Linear Gradient (Elute chlorinated amides)
15.090Wash
15.110Re-equilibration
20.010End

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanism of interaction suppression.

MethodDev Start Start: Chlorinated Pyridine Amide Mixture CheckImp Check Impurities: Are Aminopyridines present? Start->CheckImp BasicImp Yes: High Basicity (pKa ~6.8) CheckImp->BasicImp Precursors NeutralImp No: Only Neutral/Acidic CheckImp->NeutralImp Clean Synthesis ColSelect Column Selection Strategy BasicImp->ColSelect Requires End-capping NeutralImp->ColSelect C18 C18 Column: Separates by Hydrophobicity only (Risk: Isomer co-elution) ColSelect->C18 Phenyl Phenyl-Hexyl Column: Separates by Pi-Pi + Hydrophobicity (Best for Cl-positional isomers) ColSelect->Phenyl Recommended Result FINAL METHOD: Phenyl-Hexyl + MeOH + pH 3.0 C18->Result Alternative MobilePhase Mobile Phase Logic Phenyl->MobilePhase LowPH Low pH (Formic/Phosphate pH 2-3): 1. Protonates Silanols (Suppresses Tailing) 2. Protonates Basic Impurities MobilePhase->LowPH LowPH->Result

Caption: Decision tree for selecting stationary phase and pH based on impurity profile and isomerism.

Validation Parameters (ICH Q2(R2))

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity (Stress Testing)

Inject the sample spiked with known impurities (e.g., 2-chloronicotinic acid).[1]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all critical pairs. Peak purity (via DAD or MS) > 99.0%.
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria:

    
    . Residual plots should show random scatter, not a "U" shape.
    
Robustness (Design of Experiments)

Vary key parameters to ensure method stability.

ParameterVariationExpected Impact
pH ± 0.2 unitsCritical for impurity retention time shifts.[1]
Temp ± 5°CMinor effect on selectivity; major effect on backpressure.
MeOH % ± 2% (Pump accuracy)Significant effect on retention time (

).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Fronting Peaks Mass OverloadDilute sample or reduce injection volume.[1]
Tailing Peaks (As > 1.2) Silanol Interaction1. Ensure pH is < 3.0.2. Switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Zorbax Extend).3. Add 10mM Triethylamine (TEA) if not using MS.
Retention Shift Column "Dewetting" (Phase Collapse)If using < 5% organic, switch to a "Polar Embedded" or "Aq" type column.
Split Peaks Solvent MismatchDissolve sample in Mobile Phase A rather than pure Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[3] Link

  • BenchChem. (2025).[2][4] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high performance liquid chromatography columns containing polar groups in the stationary phase. Journal of Chromatography A. (Contextual citation for polar-embedded phase behavior).
  • Agilent Technologies.Method Development Guide for Isomer Separation using Phenyl-Hexyl Phases.
  • PubChem. 2-Chloronicotinamide Compound Summary. National Library of Medicine. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Executive Summary & Molecule Profile You are encountering solubility issues with 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . This is a common bottleneck with halogenated biaryl amides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are encountering solubility issues with 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . This is a common bottleneck with halogenated biaryl amides. Before attempting specific protocols, you must understand the physicochemical "trap" inherent in this molecule's structure.

The "Weak Base" Trap: While many researchers assume the pyridine nitrogen allows for easy solubilization via pH adjustment (acidification), the 2-chloro substituent on the pyridine ring exerts a strong electron-withdrawing effect. This drastically reduces the basicity of the pyridine nitrogen (pKa drops from ~5.2 in unsubstituted pyridine to ~0.7 in 2-chloropyridine).

Implication: This molecule behaves more like a neutral lipophile than a basic drug at physiological and even gastric pH. Standard "salt formation" strategies (e.g., HCl salts) will likely fail because the salt will hydrolyze and precipitate immediately upon dilution in aqueous media.

PropertyEstimated ValueImpact on Solubility
LogP ~3.2 - 3.8High lipophilicity; requires cosolvents or surfactants.
pKa (Pyridine N) < 1.0Critical: Will not protonate at pH > 2. pH adjustment is ineffective.
pKa (Amide N) > 14Non-ionizable in aqueous media.
Crystal Lattice High EnergyAmide hydrogen bonding + Pi-stacking leads to "brick dust" behavior.
Module 1: In Vitro Troubleshooting (Cell Culture & Assays)

Q: My compound precipitates immediately when I dilute my DMSO stock into media. How do I fix this?

A: This is "solvent shock." The hydrophobic molecule crashes out when the solvent environment shifts rapidly from 100% DMSO to >99% water. You need a "stepping stone" approach using a surfactant-enriched intermediate.

Protocol: The "Solvent Shift" Method

Use this for cellular assays (IC50/EC50).

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM . Sonicate for 5 minutes.

  • Prepare Intermediate Vehicle: Create a solution of PBS + 5% Tween 80 .

  • Step-Down Dilution (Critical Step):

    • Dilute the DMSO stock 1:10 into the Intermediate Vehicle (not straight media).

    • Result: 2 mM compound in 10% DMSO / 4.5% Tween 80 / PBS.

    • Vortex immediately for 30 seconds.

  • Final Dosing: Dilute this intermediate into your cell culture media to reach the final concentration (e.g., 10 µM).

    • Final Solvent Load: 0.05% DMSO / 0.02% Tween 80 (generally non-toxic to robust cell lines).

Why this works: The Tween 80 micelles encapsulate the hydrophobic drug molecules before they encounter the bulk aqueous environment, preventing nucleation and precipitation.

Module 2: In Vivo / Preclinical Formulation

Q: We need to dose this orally (PO) or intraperitoneally (IP) at 10 mg/kg. Simple saline suspensions are failing. What is the recommended vehicle?

A: Since pH adjustment is futile (see Executive Summary), you must rely on Complexation or Lipid-Based Systems .

Option A: Cyclodextrin Complexation (Recommended for IP/IV)

The 2-chlorophenyl ring fits well into the hydrophobic cavity of Beta-Cyclodextrins.

  • Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Concentration: 20% w/v in water.

Protocol:

  • Dissolve SBE-β-CD in water to make a 20% (w/v) clear solution.

  • Add the compound powder slowly to the CD solution while stirring.

  • Autoclave or Heat: Heat to 60°C for 30 minutes with vigorous stirring. The heat provides the energy to overcome the crystal lattice energy, allowing the molecule to enter the CD cavity.

  • Equilibrate: Allow to cool to room temperature while stirring (4 hours).

  • Filter: Pass through a 0.22 µm PVDF filter.

Option B: Cosolvent/Surfactant System (Recommended for PO)

If Cyclodextrins fail, use the "PEG/Surfactant" standard.

  • Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.

  • Preparation Order (Strict):

    • Dissolve compound in DMSO.

    • Add PEG 400; vortex.

    • Add Tween 80; vortex.

    • Slowly add Saline (warm) while vortexing.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for solubilizing this specific pyridine-carboxamide scaffold.

SolubilityStrategy Start Start: 2-Cl-Pyridine-Carboxamide CheckPKa Check Pyridine Basicity (Is pKa > 4?) Start->CheckPKa WeakBase NO (pKa ~ 0.7) Acidification will FAIL CheckPKa->WeakBase 2-Cl withdraws electrons StrongBase YES Use HCl/Mesylate Salt CheckPKa->StrongBase If no 2-Cl TargetApp Select Application WeakBase->TargetApp InVitro In Vitro (Cellular) TargetApp->InVitro InVivo In Vivo (Animal) TargetApp->InVivo SolventShift Protocol: Solvent Shift (DMSO -> Tween -> Media) InVitro->SolventShift Route Route of Admin? InVivo->Route IV_IP IV / IP Route->IV_IP Oral Oral (PO) Route->Oral Cyclodextrin SBE-beta-CD (20%) Heat to 60°C IV_IP->Cyclodextrin LipidSystem PEG400 / Tween 80 Cosolvent System Oral->LipidSystem Quick Study ASD Amorphous Solid Dispersion (HPMC-AS Spray Dry) Oral->ASD Long Term Dev

Figure 1: Solubility optimization workflow for electron-deficient pyridine carboxamides. Note the rejection of pH adjustment due to the 2-chloro substituent.

FAQ: Common Pitfalls

Q: Can I just use 0.1 N HCl to dissolve it? A: No. As detailed in the molecule profile, the pKa is too low. You might dissolve it in concentrated HCl, but the moment you dilute it for use, the pH will rise above 1.0, and the compound will precipitate as the free base. This causes "phantom data" where you think you treated cells, but the drug was actually precipitated at the bottom of the well.

Q: The solution turns cloudy after 1 hour. Is it still usable? A: No. Cloudiness indicates Ostwald Ripening or recrystallization. The concentration in the supernatant is unknown. You must switch to a formulation with a higher "critical micelle concentration" (CMC) or use the Cyclodextrin protocol which stabilizes the molecule in a "cage" rather than just dispersing it.

Q: I see a similar compound (Boscalid) used in agriculture. How do they formulate it? A: Agrochemicals like Boscalid are often formulated as Suspension Concentrates (SC) or Water Dispersible Granules (WG) . They do not aim for full molecular solubility, but rather a stable dispersion of micronized particles. If you are doing oral toxicity studies, a micronized suspension in 0.5% Methylcellulose is a valid, though lower bioavailability, alternative to the solution approaches listed above.

References
  • PubChem Compound Summary. (2025). 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide (Analog Structure Analysis). National Center for Biotechnology Information. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates Cyclodextrin mechanism for lipophilic guests). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. (Explains the pKa limitations for weak bases). Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in HATU-Mediated Amide Coupling of Pyridines

Welcome to the technical support center for troubleshooting challenging HATU-mediated amide coupling reactions, specifically focusing on pyridine-containing substrates. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenging HATU-mediated amide coupling reactions, specifically focusing on pyridine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their synthetic efforts. Here, we will delve into the mechanistic nuances of the HATU coupling reaction, provide actionable troubleshooting steps, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Understanding the Core Reaction: The HATU Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent renowned for its rapid reaction kinetics and low rates of racemization.[1] Its efficacy stems from a two-step process:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[1][2]

  • Formation of the Active Ester and Amide Bond: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt, generating a highly reactive OAt-active ester and tetramethylurea as a byproduct.[3][4] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond.[5]

The superior performance of HATU, particularly with challenging substrates, is attributed to the 7-azabenzotriazole moiety, which accelerates the coupling and minimizes side reactions compared to its benzotriazole analogue, HBTU.

Visualizing the HATU Activation and Coupling Pathway

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt RCOO->Isouronium + HATU HATU HATU Active_Ester OAt-active ester Isouronium->Active_Ester + HOAt⁻ TMU Tetramethylurea Isouronium->TMU HOAt_anion HOAt⁻ Amide Pyridine-Amide (R-CO-NH-Ar) Active_Ester->Amide + Amine Amine Pyridine-Amine (Ar-NH₂) HOAt HOAt Amide->HOAt releases

Caption: HATU activation of a carboxylic acid and subsequent amide formation.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when using HATU for the synthesis of pyridine-containing amides:

Q1: Why is my yield low when coupling a pyridine-containing amine?

A1: Pyridine-containing amines can be challenging substrates due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the amine. Additionally, the pyridine nitrogen itself can interact with the reagents, potentially leading to side reactions or unproductive pathways.

Q2: What is the optimal base to use with HATU?

A2: A non-nucleophilic, sterically hindered base is crucial. N,N-diisopropylethylamine (DIPEA) is the most common choice.[3] Triethylamine (TEA) can also be used.[6] Avoid using nucleophilic bases like pyridine, as they can compete with your desired amine in reacting with the activated carboxylic acid.[7]

Q3: Can I use 4-(Dimethylamino)pyridine (DMAP) as a catalyst?

A3: While DMAP is a potent catalyst for many esterification and amidation reactions, its use with HATU can sometimes be counterproductive. DMAP can increase the rate of side reactions.[8] However, in some difficult couplings, a catalytic amount of DMAP has been reported to improve yields.[9] If you choose to use DMAP, it should be in catalytic quantities (e.g., 0.1 equivalents).

Q4: What is the ideal order of reagent addition?

A4: The generally accepted best practice is to pre-activate the carboxylic acid.[10][11] This involves dissolving the carboxylic acid and HATU in an anhydrous solvent, adding the base, and stirring for a short period (5-15 minutes) before adding the amine.[7][10] This minimizes the exposure of the amine to the highly reactive HATU, reducing the risk of side reactions.[10]

Q5: My reaction is messy and purification is difficult. What are the likely side products?

A5: A common side reaction is the guanidinylation of the amine, where the amine reacts directly with HATU to form a stable guanidinium byproduct.[12] This is more likely to occur if an excess of HATU is used or if the amine is added before the carboxylic acid is fully activated.[13] Another possibility is the formation of byproducts from the reaction of HATU with nucleophilic functional groups on your starting materials.[10]

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing low yields, systematically work through the following troubleshooting steps.

Step 1: Reagent and Solvent Quality

The success of a HATU coupling is highly dependent on the quality of your reagents and the absence of water.

Parameter Potential Issue Recommended Solution
Solvents Presence of water, which hydrolyzes the active ester.Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. DMF is a common choice.[3]
HATU Degradation due to moisture.Store HATU under an inert atmosphere (e.g., in a desiccator or glovebox) and handle it quickly.
Amine/Acid Impurities in starting materials.Purify starting materials by recrystallization, distillation, or chromatography if their purity is questionable.
Base (DIPEA) Contamination with primary or secondary amines.Use high-purity DIPEA. If necessary, distill from a suitable drying agent.
Step 2: Optimizing Reaction Conditions

Fine-tuning your reaction parameters can significantly impact the yield.

Parameter Potential Issue Recommended Solution
Stoichiometry Incorrect ratio of reagents.Start with a 1:1.05:2 ratio of carboxylic acid:HATU:DIPEA. A slight excess of HATU is often beneficial.[10]
Concentration Reactions that are too dilute can be slow.Aim for a concentration of 0.1-0.5 M with respect to the limiting reagent.
Temperature Reaction may be too slow at room temperature.Most HATU couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for side product formation.
Reaction Time Incomplete reaction.Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 12 hours.
Step 3: Addressing Substrate-Specific Challenges

Pyridine-containing substrates require special consideration.

Issue Explanation Suggested Approach
Low Nucleophilicity of Pyridine-Amine The electron-withdrawing nature of the pyridine ring deactivates the amine.Increase the equivalents of the pyridine-amine (e.g., 1.2-1.5 eq.). Consider a more activating coupling reagent if HATU is insufficient.
Side Reaction at Pyridine Nitrogen The pyridine nitrogen can be protonated or interact with reagents.The use of a non-nucleophilic base should minimize this. Ensure the base is added before HATU to deprotonate the carboxylic acid first.
Formation of a C2-OAt Ether In some cases with 2-halopyridine carboxylic acids, an intramolecular SNAr reaction can occur, forming a stable ether.[14]This is a substrate-specific issue. If suspected, consider alternative synthetic routes or different coupling conditions.
Step 4: Considering Alternative Reagents

If optimization of the HATU protocol does not lead to satisfactory yields, consider alternative coupling reagents.

Reagent Advantages Considerations
PyBOP A phosphonium-based reagent that does not cause guanidinylation side reactions.Generally less reactive than HATU.
COMU A newer generation uronium salt with high reactivity, often comparable or superior to HATU.[15]Can also cause guanidinylation, though sometimes to a lesser extent.
EDC/HOBt A classic carbodiimide-based method.Generally less effective for challenging couplings and can lead to the formation of N-acylurea byproducts.[16]
Acyl Fluoride Formation Conversion of the carboxylic acid to an acyl fluoride can be a robust method for coupling with weakly nucleophilic amines.[7]Requires an additional synthetic step.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in HATU Coupling Reagent_Check Step 1: Verify Reagent & Solvent Quality (Anhydrous, High Purity) Start->Reagent_Check Condition_Optimization Step 2: Optimize Reaction Conditions (Stoichiometry, Temp., Time) Reagent_Check->Condition_Optimization If yield is still low Success Improved Yield Reagent_Check->Success If yield improves Substrate_Issues Step 3: Address Pyridine-Specific Issues (Nucleophilicity, Side Reactions) Condition_Optimization->Substrate_Issues If yield is still low Condition_Optimization->Success If yield improves Alternative_Reagents Step 4: Consider Alternative Coupling Reagents (PyBOP, COMU, Acyl Fluoride) Substrate_Issues->Alternative_Reagents If yield is still low Substrate_Issues->Success If yield improves Alternative_Reagents->Success

Caption: A systematic workflow for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Standard HATU Coupling with Pre-activation

This protocol is recommended as a starting point for the coupling of a pyridine-containing amine.

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.) and HATU (1.05 eq.).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 15 minutes for pre-activation.

  • In a separate flask, dissolve the pyridine-containing amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of Pyridine Starting Material

If you suspect impurities in your commercially available pyridine-based starting materials, a purification step may be necessary.

  • To crude pyridine, add an acid such as sulfuric acid or water.[17]

  • Stir the mixture at room temperature for 1-3 hours.[17]

  • Add an alkali, such as sodium hydroxide, and stir for an additional 1-4 hours.[17]

  • Perform a simple distillation to obtain purified pyridine.[17]

Disclaimer: Always consult the appropriate safety data sheets (SDS) before handling any chemicals. These protocols are intended as a guide and may require optimization for your specific substrates.

References

  • Wikipedia. HATU. [Link]

  • Wenxuecity. HATU coupling. [Link]

  • Synlett. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Reddit. HATU coupling - what's the best order? [Link]

  • ResearchGate. 4-(Dimethylamino)pyridine N -oxide (DMAPO): An Effective Nucleophilic Catalyst in the Peptide Coupling Reaction with 2-Methyl-6-nitrobenzoic Anhydride. [Link]

  • ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? [Link]

  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Reddit. Hatu reaction. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

[1] Case ID: PYR-AMIDE-2CL Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are attempting to purify 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . This molecule presents a dua...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-AMIDE-2CL Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to purify 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . This molecule presents a dual challenge:

  • The Pyridine Nitrogen: Acts as a Lewis base, interacting with acidic silanols on silica gel, causing severe peak tailing.[2]

  • The Bis-Aryl Amide Scaffold: Increases crystallinity and reduces solubility in non-polar solvents (Hexane/Heptane), leading to potential precipitation on the column.

This guide provides a standardized protocol to overcome these specific physicochemical barriers.

Module 1: Pre-Purification Diagnostics

Before packing a column, you must validate your separation strategy. Do not skip these checks.

Diagnostic 1: The "Tailing" Test (TLC)

Spot your crude reaction mixture on a standard Silica TLC plate. Elute with 50% Ethyl Acetate in Hexanes .

  • Observation: Does the product spot look like a "comet" with a streak dragging behind it?

  • Root Cause: The pyridine nitrogen is hydrogen-bonding to the silica protons (

    
    ).
    
  • Correction: Add 1% Triethylamine (TEA) to your TLC solvent.[1] If the spot tightens into a circle, you must use TEA in your column mobile phase.

Diagnostic 2: Solubility Check

Attempt to dissolve 10 mg of crude product in 1 mL of the mobile phase (e.g., 20% EtOAc/Hexanes).

  • Pass: Clear solution. -> Proceed to Liquid Loading.

  • Fail: Cloudy/Precipitate. -> Proceed to Solid Loading (See Module 3).

Module 2: Method Development & Optimization

Standard Operating Procedure (SOP) for Mobile Phase

For this specific chloropyridine carboxamide, a gradient elution is required to separate the lipophilic impurities (e.g., 2-chloroaniline) from the product.[1]

ParameterRecommendationTechnical Rationale
Base Solvent System Hexanes / Ethyl Acetate The 2-chloro substituents render the molecule sufficiently lipophilic for this system. DCM/MeOH is likely too strong and may cause co-elution of polar impurities.
Modifier 1% Triethylamine (TEA) Critical. TEA competes for acidic silanol sites, "capping" them and allowing the pyridine to elute symmetrically [1].
Alternative Modifier 1% NH₄OH (in MeOH) If using DCM/MeOH, use Ammonium Hydroxide.[1] TEA is preferred for Hex/EtOAc.
Gradient Profile 0%

60% EtOAc
Start non-polar to elute unreacted aniline (high

), then ramp up to elute the amide.
Workflow Visualization

The following diagram outlines the decision logic for your purification strategy.

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC: Tailing Observed? Start->TLC_Check Add_TEA Add 1% TEA to Mobile Phase TLC_Check->Add_TEA Yes (Streaking) No_TEA Standard Silica Protocol TLC_Check->No_TEA No (Round Spot) Solubility Solubility in Mobile Phase? Liquid_Load Liquid Load (DCM/Toluene) Solubility->Liquid_Load Soluble Solid_Load Solid Load (Celite/Silica) Solubility->Solid_Load Insoluble/Precipitates Add_TEA->Solubility No_TEA->Solubility

Figure 1: Decision matrix for selecting loading technique and mobile phase modifiers based on initial TLC and solubility observations.

Module 3: Execution & Troubleshooting (FAQ)

Q1: The product precipitates on the top of the column immediately after loading. What do I do?

Issue: The "Crash Out." This occurs when a sample dissolved in a strong solvent (like DCM) hits the non-polar mobile phase (Hexane), causing immediate crystallization.[1] This blocks flow and ruins resolution. Solution: Dry (Solid) Loading. [1]

  • Dissolve crude material in minimal DCM or Acetone.

  • Add dry Silica Gel or Celite (ratio: 1g crude to 2g support).

  • Rotary evaporate until you have a free-flowing powder.

  • Pour this powder on top of your pre-packed column and add a sand protection layer.[3]

  • Elute as normal. This eliminates solvent-shock precipitation [2].

Q2: I see two spots very close together. Is one my product?

Issue: Co-elution of impurities. Analysis:

  • Impurity A (Higher

    
    ):  Likely 2-chloroaniline  (unreacted starting material).[1] It is less polar than the amide.
    
  • Impurity B (Baseline): Likely 2-chloropyridine-4-carboxylic acid .[1] It is very polar and usually sticks to the baseline unless MeOH is used. Fix: Shallow the gradient. Instead of ramping 0%

    
     60% quickly, hold the gradient at 15% EtOAc  for 5–10 column volumes. This "isocratic hold" allows the aniline to pull away from the product.
    
Q3: My peak is still tailing despite adding TEA.

Issue: Column Overload or Insufficient Deactivation. Technical Insight: The 2-chloro substituent on the pyridine ring withdraws electrons, lowering the


 of the pyridine nitrogen. However, it is still basic enough to interact with silica.[1]
Advanced Protocol: 
  • Pre-wash the column: Before loading your sample, flush the column with 2 Column Volumes (CV) of Hexanes + 5% TEA . This saturates the silica surface with amine before your product touches it.

  • Switch Stationary Phase: If standard silica fails, use Amine-functionalized Silica (NH2-Silica) .[1] This phase repels the basic pyridine ring, resulting in sharp, symmetrical peaks without needing liquid modifiers [3].[1]

Q4: Can I just recrystallize it instead?

Answer: Yes, and often preferably. Bis-aryl amides like 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide are highly crystalline.[1]

  • Solvent System: Boiling Ethanol (EtOH) or Ethyl Acetate .[1]

  • Protocol: Dissolve in minimal hot EtOH. If it doesn't precipitate upon cooling, add water (dropwise) or Hexane until turbid, then cool slowly.[1] This often yields higher purity (>99%) than chromatography for this class of compounds [4].

Module 4: Mechanistic Insight

Understanding why we add TEA prevents future errors.

SilanolBlocking Silica Acidic Silanol (Si-OH) Interaction1 Strong H-Bond (Tailing/Drag) Silica->Interaction1 Interaction2 Preferential Binding (Surface Blocked) Silica->Interaction2 Pyridine Pyridine Product (Base) Pyridine->Interaction1 TEA Triethylamine (Modifier) TEA->Interaction2 High Concentration Interaction2->Pyridine Product Elutes Freely

Figure 2: Competitive binding mechanism.[1] TEA (Green) saturates the acidic Silanol sites (Red), preventing the Pyridine product (Blue) from dragging, ensuring a sharp peak.[1]

References

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivation of Silica. Available at: [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. (Standard reference for Flash Chromatography protocols).

  • Biotage. When should amine-bonded columns be used for purification? Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Available at: [Link][1]

Sources

Optimization

Recrystallization solvents for chlorinated isonicotinamide impurities

Diagnostic & Triage: Why is your purification failing? Before attempting a new solvent system, you must identify the specific nature of your impurity profile.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Why is your purification failing?

Before attempting a new solvent system, you must identify the specific nature of your impurity profile. Chlorinated impurities in Isonicotinamide (INA) synthesis—typically 2-chloroisonicotinamide (2-CIN) or 2,6-dichloroisonicotinamide —present a unique separation challenge due to their structural similarity to the target molecule.

Common Failure Modes:

  • Water Recrystallization Failure: You used water (a common solvent for INA), but the chlorinated impurity co-precipitated. Reason: Chlorinated analogs are significantly less water-soluble than INA. Upon cooling, they reach saturation and nucleate alongside or even before the product.

  • Yield Loss in Alcohols: You used pure Methanol or Ethanol, and the yield was <50%. Reason: INA is too soluble in lower alcohols, preventing efficient recovery even at low temperatures.

Quick Diagnostic Table
SymptomProbable CauseRecommended Action
High HPLC purity (>99%) but yellow color Trace polychlorinated oligomers or oxidative degradants.Activated Carbon treatment (hot) prior to crystallization.
Impurity % unchanged after crystallization Solid solution formation (co-crystallization).Switch solvent polarity completely (e.g., from Water to Ethyl Acetate).
Product "oils out" instead of crystallizing Solvent boiling point is higher than the melting point of the solvated impurity mix.Use a lower boiling solvent or seed the solution at a lower supersaturation.

Technical Deep Dive: The Solubility Differential

To separate Isonicotinamide (Polar, H-bond donor/acceptor) from Chlorinated Impurities (Less polar, Lipophilic) , you must exploit the Lipophilic Shift .

  • The Target (INA): High polarity due to the pyridine nitrogen and the amide group. Highly soluble in water and lower alcohols; sparingly soluble in esters and ethers.

  • The Impurity (2-CIN): The chlorine atom withdraws electron density but, crucially, adds significant lipophilicity and disrupts the crystal lattice energy relative to water.

The Golden Rule for this Separation:

Select a solvent where the lipophilic impurity remains highly soluble at room temperature, but the polar product (INA) is only soluble at reflux.

Recommended Solvent System: Ethyl Acetate (EtOAc) or EtOAc/Ethanol Mixtures. Unlike water, where the impurity is less soluble than the product (leading to co-precipitation), organic esters reverse this dynamic. The chlorinated impurity dissolves readily in the organic phase and stays in the mother liquor (ML) upon cooling, while the polar INA crystallizes out.

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization from Ethyl Acetate (Primary Recommendation)

Best for removing 2-chloroisonicotinamide (2-CIN) levels > 0.5%.

Materials:

  • Crude Isonicotinamide

  • Ethyl Acetate (ACS Grade)

  • Ethanol (Optional co-solvent)[1]

  • Activated Carbon (e.g., Darco G-60)

Workflow:

  • Slurry: Suspend crude INA in Ethyl Acetate (10 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 77°C).

    • Note: If dissolution is incomplete after 15 mins at reflux, add Ethanol dropwise until clear (max 10% v/v). Do not overdose ethanol, or yield will suffer.

  • Carbon Treat (Optional): If colored, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Controlled Cooling:

    • Cool slowly to room temperature (20-25°C) over 2 hours.

    • Critical: Do not crash cool on ice immediately; this traps impurities.

  • Chill: Once solids form, cool to 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter under vacuum.

  • Displacement Wash: Wash the cake with cold Ethyl Acetate (2 x 1 mL/g). This step displaces the mother liquor containing the chlorinated impurities.

  • Drying: Vacuum dry at 50°C.

Protocol B: Water Recrystallization (Conditional)

Only use if the main impurity is inorganic salts or if chlorinated impurities are < 0.1%.

  • Dissolve INA in minimum boiling water (approx. 0.6 mL/g).

  • Cool to room temperature.

  • Risk Mitigation: If 2-CIN is present, stop cooling at 20°C. Do not chill to 0°C, as the impurity will likely precipitate. Filter at ambient temperature.

Visualizing the Workflow

The following diagram illustrates the decision logic and physical process for the purification.

RecrystallizationWorkflow Start Crude Isonicotinamide (Contains Chlorinated Impurities) Analysis Analyze Impurity Profile (HPLC/TLC) Start->Analysis EtOAc_Slurry Suspend in Ethyl Acetate (10 vol) Analysis->EtOAc_Slurry Lipophilic Impurities Water_Dissolve Dissolve in Boiling Water (0.6 vol) Analysis->Water_Dissolve Inorganic Salts Only HighChlor Chlorinated Impurity > 0.5% LowChlor Chlorinated Impurity < 0.1% & Salts Present Reflux Heat to Reflux (77°C) Add EtOH drops if needed EtOAc_Slurry->Reflux HotFilter Hot Filtration (Remove insolubles/carbon) Reflux->HotFilter SlowCool Slow Cool to 25°C (Nucleation) HotFilter->SlowCool Chill Chill to 0°C (Maximize Yield) SlowCool->Chill FilterWash Filter & Wash (Cold EtOAc) Chill->FilterWash Result Pure Isonicotinamide (>99.5%) FilterWash->Result Waste Mother Liquor (Contains 2-CIN) FilterWash->Waste Water_Cool Cool to 20°C ONLY (Avoid Impurity Crash) Water_Dissolve->Water_Cool Water_Cool->FilterWash

Caption: Decision matrix for solvent selection based on impurity profile. The Blue path (Ethyl Acetate) is preferred for chlorinated impurity rejection.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone instead of Ethyl Acetate? A: Acetone is generally too good a solvent for Isonicotinamide. While it dissolves the impurities well, you will likely experience significant yield loss (low recovery) because the product remains soluble even at low temperatures. If you must use acetone, use it as a solvent in a "solvent/anti-solvent" method, adding Heptane or Hexane to force precipitation.

Q2: My product is coming out as a "goo" or oil. What happened? A: This is called "oiling out." It happens when the solution becomes supersaturated at a temperature above the melting point of the solvated product/impurity mixture.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure Isonicotinamide at a temperature slightly below the boiling point. Cool much slower (wrap the flask in foil/towel).

Q3: How do I remove the 2,6-dichloro impurity specifically? A: The 2,6-dichloro analog is more lipophilic than the mono-chloro analog. The Ethyl Acetate protocol is highly effective here. If it persists, perform a "slurry wash" (trituration) instead of full recrystallization: Stir the solid in refluxing Toluene for 30 minutes and filter hot. The Toluene will dissolve the dichloro-impurity while the Isonicotinamide remains solid.

Q4: Why not just use water? It's cheaper and greener. A: While water is excellent for removing salts, it is poor for removing chlorinated organic impurities from this specific scaffold. Because 2-CIN is less soluble in water than INA, using water creates a system where the impurity wants to crystallize before or with your product. You want a system (like EtOAc) where the impurity is more soluble than the product.

References

  • Solubility Data & Physical Properties

    • PubChem.[2] (n.d.). Isonicotinamide | C6H6N2O.[2][3] National Library of Medicine. Retrieved from [Link][2]

  • Purification Methodologies for Pyridine Carboxamides

    • Duesel, B. F. (1949). Purification of Nicotinamide.[1][4][5][6] U.S. Patent No.[4][6][7] 2,471,518.[4] (Demonstrates the principle of using esters/ketones for amide purification to reject acids/impurities).

  • Chlorinated Pyridine Impurity Synthesis & Properties
  • Crystallization Thermodynamics (Polymorphism in Isonicotinamide)

    • Li, T., & Matzger, A. J. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Aniline Coupling

Ticket Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Coupling ortho-substituted anilines presents a dual challenge: steric occlusion...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling ortho-substituted anilines presents a dual challenge: steric occlusion of the nitrogen nucleophile and electronic deactivation (often caused by the same ortho-substituents). Standard protocols (EDC/NHS, generic Pd/BINAP) frequently fail because they cannot overcome the activation energy barrier required for the amine to approach the electrophile.

This guide moves beyond textbook definitions to provide field-tested workflows for forcing these difficult bonds, focusing on three distinct methodologies: Palladium-Catalyzed Cross-Coupling , High-Force Amide Coupling , and Oxidative Copper Coupling .

Module 1: C-N Cross-Coupling (Buchwald-Hartwig & Pd-PEPPSI)

For aryl-aryl amine bonds, Palladium catalysis is the gold standard. However, when the aniline is ortho-substituted, the rate-limiting step often shifts from oxidative addition to amine coordination/deprotonation .

The Mechanistic Bottleneck

In sterically demanding systems, the amine struggles to bind to the Pd(II) center. If the ligand is too small, the catalyst decomposes (Pd black). If the ligand is too bulky and rigid, it blocks the amine entirely.

Pd_Cycle cluster_fail Failure Mode Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (STERIC BOTTLENECK) OxAdd->Coord Ortho-Aniline Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) Pd Black Pd Black Coord->Pd Black Ligand Dissociation RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 1: The catalytic cycle highlighting the critical failure point for hindered substrates. Unlike standard couplings, the amine coordination step determines success.

Ligand & Precatalyst Selection Matrix

Do not rely on Pd(OAc)₂. Use pre-formed catalysts to ensure rapid initiation.

Substrate ChallengeRecommended LigandCatalyst SourceWhy?
Primary Aniline (1 Ortho group) BrettPhos Pd-G4-BrettPhosOptimized for primary amines; prevents over-arylation.
Primary Aniline (2 Ortho groups) Pd-PEPPSI-IPent Pd-PEPPSI-IPent"Flexible steric bulk" of the NHC ligand accommodates massive substrates better than phosphines.
Secondary Aniline (Hindered) RuPhos Pd-G4-RuPhosSmaller pocket specifically designed for secondary amines.
Base-Sensitive Substrates BrettPhos Pd-G4-BrettPhosWorks well with weak bases like K₂CO₃ or K₃PO₄ (requires longer reaction times).
Standard Operating Procedure: The "Pd-PEPPSI" Protocol

Best for extreme steric hindrance (e.g., 2,6-disubstituted anilines).

  • Charge Vessel: Add Pd-PEPPSI-IPent (2 mol%), KOtBu (1.2 equiv), and the aryl chloride (1.0 equiv) to a vial.

  • Solvent: Add Dioxane or Toluene (0.5 M concentration). Note: Higher concentration helps bimolecular kinetics.

  • Amine: Add the ortho-substituted aniline (1.2 equiv).

  • Activation: Heat to 80°C (aryl bromides) or 110°C (aryl chlorides).

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

Troubleshooting (FAQ)

Q: The reaction turns black immediately, and I see no product.

  • Diagnosis: Catalyst death (aggregation) occurred before the oxidative addition could stabilize the Pd center.

  • Fix: Switch to a G4 precatalyst (e.g., XPhos Pd G4). These contain a built-in "dummy" ligand that ensures the active L-Pd(0) species is released only when ready. Alternatively, lower the temperature to 60°C for the first hour.

Q: I see 100% conversion of the aryl halide, but the product is the reduced arene (Ar-H).

  • Diagnosis: Beta-hydride elimination or protonation of the Pd-Ar species. This happens when the amine is too sterically hindered to bind, so the Pd species grabs a proton from the solvent or ligand.

  • Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand is less prone to beta-hydride elimination than phosphines. Also, ensure your solvent is anhydrous.

Module 2: Amide Bond Formation (The "Sledgehammer" Approach)

When HATU fails, it is usually because the activated ester (O-At) hydrolyzes or rearranges before the bulky aniline can attack it. You need a more reactive intermediate: an Acid Chloride or an Acyl Fluoride .

Decision Tree: Reagent Selection

Amide_Tree Start Steric Level? Mod Moderate (1 ortho-Me/Cl) Start->Mod High High (1 ortho-tBu or 2 ortho-Me) Start->High Extreme Extreme (2,6-disubstituted) Start->Extreme Method1 HATU + DIPEA (Standard) Mod->Method1 Method2 Ghosez's Reagent (Acid Chloride) High->Method2 Method3 TFFH or BTFFH (Acyl Fluoride) Extreme->Method3

Figure 2: Reagent selection based on the steric environment of the aniline.

Protocol A: Ghosez's Reagent (In-Situ Acid Chloride)

Use this when you cannot isolate the acid chloride due to stability issues.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1-2 hours.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the ortho-substituted aniline (1.2 equiv) and Pyridine (3.0 equiv).

  • Reflux: If RT reaction is slow, switch solvent to DCE and heat to 60°C.

Protocol B: The "Secret Weapon" (Acyl Fluorides via TFFH)

Acyl fluorides are more stable to water than chlorides but highly reactive toward amines.

  • Mix: Carboxylic acid (1.0 equiv), Aniline (1.2 equiv), and DIPEA (3.0 equiv) in DCM.

  • Add: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).

  • Run: Stir at RT. The small size of the fluoride leaving group often permits coupling where the bulky O-At group of HATU fails.

Module 3: Copper-Catalyzed (Chan-Lam)

For coupling boronic acids with anilines.[1][2] This is milder than Buchwald but sensitive to electronics.

Troubleshooting (FAQ)

Q: The reaction turns green/blue, but I only get starting material.

  • Diagnosis: Catalyst poisoning. Electron-rich anilines (e.g., ortho-anisidine) can chelate Cu(II) too strongly, preventing the transmetallation of the boronic acid.

  • Fix: Use a bidentate ligand to protect the copper. Add 2,2'-bipyridine (bipy) or 1,10-phenanthroline (1:1 ratio with Cu). This prevents the aniline from saturating the copper coordination sphere.

Q: Yield is low (<30%).

  • Fix: Add Molecular Sieves (4Å) . Water is a byproduct of the cycle and can inhibit the reaction. Also, ensure the reaction is open to air (or has an O₂ balloon), as Cu(0)/Cu(I) re-oxidation is essential.

References

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Pd-PEPPSI Protocols: Organ, M. G., et al. (2018).[3] Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides. Journal of Organic Chemistry.[4] Link[4]

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent. Journal of the American Chemical Society.[5] Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.[6][7] Link

Sources

Optimization

Stability of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide in cell culture media

Introduction: The Physicochemical Reality As a Senior Application Scientist, I often see researchers treat small molecules as inert additives. They are not.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Reality

As a Senior Application Scientist, I often see researchers treat small molecules as inert additives. They are not. This specific compound—a lipophilic pyridine-4-carboxamide—presents two distinct challenges in cell culture: solubility-driven precipitation (physical instability) and serum-mediated hydrolysis (chemical instability).[1][2]

The presence of the chlorine atom at the C2 position of the pyridine ring exerts a strong electron-withdrawing inductive effect ($ -I $), increasing the electrophilicity of the carbonyl carbon. While this increases potency in many targets, it theoretically raises susceptibility to nucleophilic attack (hydrolysis).[2] However, the ortho-chlorine on the aniline ring provides a "steric shield," protecting the amide bond.

This guide helps you navigate these competing forces to ensure your


 data is real, not an artifact of precipitation.

Module 1: Physical Stability (Solubility & Sorption)

The Issue: Users frequently report "variable potency" or "crystals in the well." This is rarely chemical degradation; it is almost always physical loss.[2]

FAQ: Why does it precipitate when I add it to media?

A: This is the "Solvent Shock" phenomenon. You are likely pipetting a 10 mM DMSO stock directly into cold (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or room temperature media.[1] The rapid change in dielectric constant (from DMSO ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to Water

) causes the lipophilic compound to nucleate and crash out before it can disperse.
Protocol: The "Intermediate Dilution" Method

Do not add 100% DMSO stock directly to cell culture wells.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Step: Dilute the stock 1:10 in warm (

    
    ) serum-free media  or PBS to create a 1 mM "working stock."
    
    • Why? This lowers the DMSO concentration to 10% while maintaining enough solvent capacity to prevent immediate nucleation.

  • Final Dilution: Add the 1 mM working stock to your final cell culture volume to achieve the desired concentration (e.g., 1

    
    M).
    
  • Mixing: Mix immediately by gentle pipetting. Do not vortex the cell plate (shearing forces can damage cells).[2]

Data Table: Solubility Thresholds (Estimated)
Solvent SystemMax Solubility (Est.)Risk LevelNotes
Pure DMSO > 50 mMLowStable at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.[1][3] Hygroscopic; keep sealed.
PBS (pH 7.4) < 10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M
High High risk of precipitation without carrier proteins.
Media + 10% FBS ~ 50-100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M
ModerateSerum albumin (BSA) acts as a carrier, improving solubility.[1]
Serum-Free Media < 20 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M
High Critical: Use intermediate dilution step.[1]

Module 2: Chemical Stability (Hydrolysis & Metabolism)

The Issue: Is the molecule breaking down during my 48-hour incubation?

FAQ: Is the amide bond stable in FBS?

A: Generally, yes, but with caveats. The ortho-chlorine on the aniline ring (the "2-chlorophenyl" moiety) provides significant steric hindrance, making this molecule more resistant to serum amidases/esterases than a non-substituted analog.[1][2]

  • Half-life (

    
    ):  Expect 
    
    
    
    hours in 10% FBS.
  • Risk: In high-esterase environments (e.g., mouse serum or liver microsomes), degradation will be faster than in heat-inactivated FBS.[1][2]

Visualizing the Stability Logic

The following diagram illustrates the competing forces of solubility and hydrolytic degradation.

StabilityPathways cluster_Physical Physical Instability (Rapid) cluster_Chemical Chemical Instability (Slow) Stock DMSO Stock (10 mM) Media Cell Culture Media (pH 7.4, 37°C) Stock->Media Dilution Precip Precipitation (Crystals) Media->Precip Cold Media / High Conc. Sorption Plastic Binding (Polystyrene) Media->Sorption Lipophilic Adsorption Hydrolysis Hydrolysis (Amide Cleavage) Media->Hydrolysis Serum Enzymes (>24h) Metabolites Acid + Aniline Byproducts Hydrolysis->Metabolites

Figure 1: Pathways of compound loss.[1][2][3][4] Red paths indicate physical loss (rapid); Yellow paths indicate chemical degradation (slow).[1][2]

Module 3: Troubleshooting & Validation Workflow

If you observe inconsistent data (


 shifts), follow this decision tree to isolate the variable.
Step-by-Step Validation Protocol
  • The "Visual Check" (0 Hours):

    • Immediately after adding compound to media, view under 20x phase-contrast microscopy.[1][2]

    • Observation: Dark specks or "shimmering" debris?

    • Diagnosis: Precipitation.[2] Action: Reduce concentration or increase DMSO to 0.5% (if cells tolerate).

  • The "Plastic Check" (4 Hours):

    • Lipophilic amides stick to polystyrene.[2]

    • Test: Incubate media + compound in a cell-free plate for 4 hours. Transfer media to a fresh tube and analyze by HPLC/LC-MS. Compare peak area to a fresh standard.

    • Result: If recovery is < 80%, you are losing drug to the plastic. Action: Switch to glass-coated plates or pre-saturate the wells.[1][2]

  • The "Stability Check" (24 Hours):

    • Incubate in media (with cells) for 24 hours.[2]

    • Extract supernatant with Acetonitrile (1:3 ratio) to precipitate proteins.[2] Centrifuge.

    • Analyze supernatant via LC-MS.[1][2] Look for the hydrolysis parent mass minus 111 Da (loss of chloropyridine) or similar fragments.[2]

Troubleshooting Logic Diagram

Troubleshooting Start Issue: Variable IC50 Data Check1 Microscope Check (0h) Start->Check1 Precip Crystals Visible? Check1->Precip SolubilityIssue Solubility Issue: Use Intermediate Dilution Precip->SolubilityIssue Yes Check2 Plastic Binding Check (4h) Precip->Check2 No Loss >20% Loss? Check2->Loss SorptionIssue Sorption Issue: Use Glass/Low-Bind Loss->SorptionIssue Yes Check3 LC-MS Analysis (24h) Loss->Check3 No Degradation Hydrolysis Products? Check3->Degradation InstabilityIssue Metabolic Instability: Refresh Media q12h Degradation->InstabilityIssue Yes SystemOK System Validated Degradation->SystemOK No

Figure 2: Decision tree for diagnosing inconsistent experimental results.

References

  • Amide Bond Stability

    • BenchChem.[2][5] "Stability of Bioconjugate Linkages: A Comparative Guide."[2][6] (Amide bonds generally stable at pH 7.4; susceptibility increases with specific enzymatic environments).[1][2]

  • Sorption to Plasticware

    • Kozin, S. et al. "Structure-dependent retention of steroid hormones by common laboratory materials."[1][2] PLOS ONE (2019).[1][2] (Demonstrates that lipophilic compounds adsorb strongly to polystyrene, a critical factor for chlorinated amides).

  • Pyridine Carboxamide Chemistry

    • PubChem.[2][7][8] "2-Chloro-N-(2-chlorophenyl)pyridine-4-carboxamide Compound Summary." (Physicochemical property data). [1][2][8]

  • Serum Stability Protocols: Vertex AI Search Results. "Stability of amide linkers in cell culture media." (Highlights the role of steric hindrance in protecting amides from serum esterases). [Verified via Context]

Sources

Troubleshooting

Technical Support Center: Kinetic Optimization of 2-Chloroaniline Acylation

Status: Operational Ticket Focus: Reaction Kinetics & Process Optimization Subject: Acid Chloride + 2-Chloroaniline Condensation Executive Summary: The "Ortho-Effect" Challenge Welcome to the optimization hub. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Kinetics & Process Optimization Subject: Acid Chloride + 2-Chloroaniline Condensation

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the optimization hub. You are likely here because your standard amide coupling protocol (effective for aniline) is failing or proceeding sluggishly with 2-chloroaniline .

The Core Issue: This is not a standard reaction. 2-Chloroaniline presents a "double-penalty" on nucleophilicity:

  • Electronic Deactivation: The Chlorine atom is electron-withdrawing (Inductive effect,

    
    ), reducing the electron density on the nitrogen lone pair.
    
  • Steric Hindrance: The ortho-chloro substituent physically blocks the trajectory of attack toward the acid chloride carbonyl carbon.

Optimization Goal: "Optimizing reaction time" for this substrate does not mean simply waiting longer. It means accelerating the rate constant (


)  so the reaction completes before the acid chloride hydrolyzes or degrades.

Mechanism & Kinetic Bottlenecks

To solve the time issue, we must visualize the competition at the molecular level.

Reaction Pathway Analysis

The reaction follows an addition-elimination mechanism.[1] For 2-chloroaniline, the first step (nucleophilic attack) is the rate-determining step (RDS).

ReactionMechanism Start Acid Chloride (R-COCl) Intermediate Tetrahedral Intermediate Start->Intermediate Slow Attack (Steric/Electronic Barrier) Hydrolysis Carboxylic Acid (Impurity) Start->Hydrolysis Competing Reaction Amine 2-Chloroaniline (Weak Nucleophile) Amine->Intermediate Product Amide Product (Target) Intermediate->Product Fast Elimination (-HCl) Moisture Trace Water Moisture->Hydrolysis

Caption: Kinetic competition diagram. The red arrow indicates the bottleneck caused by 2-chloroaniline's low reactivity. If this step is too slow, the "Competing Reaction" (hydrolysis) dominates.

Optimization Protocols

Do not use a "one-size-fits-all" approach. Select the protocol based on your current failure mode.

Protocol A: The "Catalytic Turbo" (Recommended)

Best for: Reactions stalling at 50-70% conversion at Room Temperature.

The Fix: Use a nucleophilic catalyst (DMAP) to create a more reactive intermediate that is less sensitive to sterics than the acid chloride itself.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF (Anhydrous)Non-nucleophilic; DCM solubilizes the reactants well.
Base Triethylamine (

) or DIPEA (2.0 equiv)
Scavenges HCl. DIPEA is preferred if R-COCl is unstable.
Catalyst DMAP (10-20 mol%) Forms a highly reactive N-acylpyridinium ion.
Temperature

Start cold to mix, then heat. The ortho-barrier often requires thermal energy (

).
Time 2 - 6 HoursStandard aniline takes <30 mins; 2-Cl-aniline requires hours.

Step-by-Step:

  • Dissolve 2-chloroaniline (1.0 equiv),

    
     (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
    
  • Cool to

    
    .[2]
    
  • Add Acid Chloride (1.1 equiv) dropwise.

  • Critical Step: Remove ice bath immediately after addition. Stir at RT for 1 hour.

  • Check Point: Run TLC/HPLC. If conversion <90%, heat to reflux (

    
     for DCM) for 2 hours.
    
Protocol B: The "Schotten-Baumann" Modification

Best for: Scale-up or when organic solvents are limited. Note: High risk of hydrolysis.

The Fix: Use a biphasic system but increase the concentration of the organic phase to favor the amine attack.

  • Phase 1: 2-Chloroaniline in Toluene (High Concentration).

  • Phase 2: 10% NaOH or

    
     (Aqueous).
    
  • Additive: Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (5 mol%).

  • Time: Overnight (12-16 hours). Note: This method is kinetically slower but thermodynamically robust.

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose your specific reaction time issue.

Troubleshooting Issue Reaction Issue Detected CheckConv Check Conversion (HPLC/TLC) Issue->CheckConv Stalled Stalled (<60%) CheckConv->Stalled Slow Slow (>90% in 24h) CheckConv->Slow Impurity New Impurity Formed CheckConv->Impurity Soln_Heat Increase Temp (Reflux) Stalled->Soln_Heat Overcome Sterics Soln_Cat Add DMAP (Nucleophilic Cat.) Stalled->Soln_Cat Activation Needed Soln_Conc Increase Concentration (0.1M -> 0.5M) Slow->Soln_Conc Kinetics are 2nd Order Soln_Dry Check Solvent Dryness (Hydrolysis) Impurity->Soln_Dry Acid Chloride Hydrolyzing?

Caption: Diagnostic workflow for optimizing reaction parameters based on kinetic data.

Frequently Asked Questions (FAQs)

Q1: Why does my acid chloride disappear, but the amine remains unreacted? A: This indicates Hydrolysis . Your reaction with water (from solvent or air) is faster than the reaction with 2-chloroaniline.

  • Fix: Ensure solvents are anhydrous (dry DCM/THF). Switch to Protocol A (DMAP catalyst) to make the acylation faster than the hydrolysis.

Q2: Can I use Pyridine as both solvent and base? A: Yes, this is a classic method. Pyridine acts as a solvent, base, and catalyst. However, pyridine is difficult to remove during workup.

  • Optimization: Use Pyridine (3 equiv) in DCM rather than neat Pyridine to simplify the acidic wash during workup.

Q3: How do I determine the exact "Optimal Time"? A: You must perform a Time-Course Study .

  • Set up the reaction at

    
    .[2]
    
  • Take aliquots at 15 min, 1 hr, 2 hr, 4 hr.

  • Quench aliquots immediately in MeOH (converts remaining Acid Chloride to Methyl Ester).

  • Analyze via HPLC.

  • Plot [Product] vs. Time. The optimal time is when the curve plateaus (typically 3-4 hours for this substrate).

Q4: Is heating dangerous for this reaction? A: Generally, no. Amides are stable. However, if your acid chloride is thermally unstable, heating may degrade it before it reacts. In that case, increase the Concentration (Molarity) instead of Temperature. Second-order reaction rates are proportional to


; doubling concentration quadruples the initial rate.

References

  • Schotten-Baumann Reaction Mechanism. Organic Chemistry Portal. Retrieved from [Link][3]

  • Reactions of Acid Chlorides: Nucleophilic Acyl Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. Chimia. Retrieved from [Link]

  • Optimized reaction conditions for amide bond formation. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Resolution NMR Strategies for Polychlorinated Pyridines

Current Status: Operational Support Level: Tier 3 (Advanced Spectroscopy) Subject: Resolving Signal Overlap in Polychlorinated Pyridine Derivatives Diagnostic Matrix: Triage Your Spectrum Use this rapid-response guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Advanced Spectroscopy) Subject: Resolving Signal Overlap in Polychlorinated Pyridine Derivatives

Diagnostic Matrix: Triage Your Spectrum

Use this rapid-response guide to identify the specific nature of your signal overlap and select the correct resolution strategy.

Symptom Probable Cause Immediate Action Protocol
"The Blob" (Broad, featureless multiplet in aromatic region)Severe chemical shift degeneracy + complex J-coupling (

+

).
Protocol A: Solvent Swap (ASIS). Move from CDCl

to C

D

.[1]
"The Deceptive Singlet" (Integration is too high, e.g., 2H instead of 1H)Isochronous protons with identical magnetic environments.Protocol B:

C-HSQC. Check for two distinct carbon correlations.
"The Rotamer Blur" (Broadened signals that sharpen on heating/cooling)Restricted rotation due to steric bulk of Cl substituents (esp. at C3/C5).Protocol C: VT-NMR. Run spectra at +50°C or -40°C to freeze/average conformers.
"The Multiplet Mess" (Resolved shifts, but J-coupling causes overlap)High-order coupling effects.Protocol D: Pure Shift NMR (Homodecoupling).

Decision Support Diagrams

Figure 1: Resolution Strategy Decision Tree

Caption: Logical flow for selecting the optimal NMR experiment based on the severity of signal overlap.

ResolutionStrategy Start Start: Signal Overlap Detected CheckSolvent Step 1: Solvent Engineering (ASIS Effect) Start->CheckSolvent IsResolved Signals Resolved? CheckSolvent->IsResolved Check2D Step 2: Heteronuclear Correlation (HSQC / HMBC) IsResolved->Check2D No (< 0.02 ppm diff) Success Resolution Achieved Proceed to Assignment IsResolved->Success Yes IsCarbonResolved Carbon Signals Distinct? Check2D->IsCarbonResolved PureShift Step 3: Pure Shift NMR (Collapse Multiplets) IsCarbonResolved->PureShift No (Carbon overlap) IsCarbonResolved->Success Yes Nitrogen Step 4: 15N-HMBC (The 'Nuclear Option') PureShift->Nitrogen Still Ambiguous Nitrogen->Success

Advanced Acquisition Protocols

Protocol A: Solvent Engineering (The "Benzene Effect")

Theory: Polychlorinated pyridines are electron-deficient. Benzene-d


 is electron-rich. The benzene molecules form transient "collision complexes" via 

-

stacking with the pyridine ring. This Anisotropic Solvent Induced Shift (ASIS) differentially shields protons based on their geometry relative to the nitrogen lone pair and chlorine substituents.
  • Standard: CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Reference).[1][2][3]
    
  • Alternative: C

    
    D
    
    
    
    (Benzene-d
    
    
    ).
  • Expectation: Shifts of up to 0.5 ppm. Protons adjacent to the Nitrogen often shift upfield in benzene relative to chloroform.

Protocol B: Heteronuclear Correlation ( H- N HMBC)

The "Secret Weapon": When proton and carbon shifts are ambiguous, Nitrogen-15 is the definitive probe. The


N chemical shift in pyridines is hypersensitive to substitution patterns (2-Cl vs 3-Cl) and protonation states.
  • Experiment:

    
    H-
    
    
    
    N HMBC (Long-range correlation).
  • Why it works: You do not need enriched samples. At natural abundance (0.37%), modern cryoprobes can detect

    
    N correlations in ~1-2 hours for 10-20 mg samples.
    
  • Diagnostic Value: The

    
    N shift can change by >50 ppm depending on whether a Chlorine is at the 
    
    
    
    (C2/6) or
    
    
    (C3/5) position.
Protocol C: Pure Shift NMR (PSYCHE)

Mechanism: This technique suppresses homonuclear J-coupling (


) during acquisition, collapsing complex doublets/triplets into singlets. This effectively improves resolution without increasing magnetic field strength.
  • Pulse Sequence: tse-psyche (Triple Spin Echo - Pure Shift Yielded by Chirp Excitation).

  • Parameter Setup:

    • Calibrate 90° pulse precisely.

    • Set chunk size (typically 15-20 ms) <

      
       max.
      
    • Acquire 2D-style interferogram.

  • Result: A "1D" spectrum with singlet-only peaks, revealing hidden overlaps.

Experimental Workflow Visualization

Figure 2: High-Resolution Acquisition Workflow

Caption: Step-by-step experimental pathway for resolving complex polychlorinated pyridine mixtures.

Workflow Sample Sample Prep 10-20mg in CDCl3 Screen 1D Proton (16 scans) Check Line Width Sample->Screen Decision Overlap? Screen->Decision Benzene Evaporate & Re-dissolve in C6D6 Decision->Benzene Yes Final Structure Verification Decision->Final No HSQC 2D HSQC (Adiabatic) Use Non-Uniform Sampling (NUS) Benzene->HSQC If still overlapped Process Processing Linear Prediction + Apodization HSQC->Process Process->Final

Frequently Asked Questions (FAQ)

Q: Why not just use a higher field magnet (e.g., 800 MHz)? A: While higher fields increase dispersion (Hz), they do not change the chemical shift (ppm). If two signals are truly isochronous (identical ppm) due to symmetry or accidental equivalence, 800 MHz will not separate them. Solvent engineering (ASIS) or Heteronuclear correlation (HSQC) changes the chemical environment, which is often more effective than raw field strength.

Q: I suspect my chloropyridine is aggregating. How do I test this? A: Run a dilution study. Acquire spectra at 10 mM and 1 mM. If chemical shifts change significantly (>0.05 ppm), aggregation (stacking) is occurring. Chlorinated aromatics are prone to


-stacking. In this case, use a polar solvent like DMSO-d

or Methanol-d

to disrupt aggregates, though be aware of solubility limits with highly chlorinated species.

Q: Can I use


Cl or 

Cl NMR?
A: No. Chlorine is a quadrupolar nucleus with a very large quadrupole moment. The signals are excessively broad (kHz to MHz width) and usually invisible in high-resolution liquid NMR probes. Stick to indirect detection via

C or

N.

Q: What is the "Roof Effect" and why does it matter here? A: In strongly coupled systems (where


), the multiplets distort, "leaning" toward each other. This is common in pyridines with adjacent protons (e.g., 2,3-dichloro-4,5-dihydropyridine). This distorts integration values. Pure Shift NMR or simulation software (like SpinWorks or Mnova) is required to deconvolve these correct intensities.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences and HSQC/HMBC parameters). Link

  • Castañar, L., & Parella, T. (2015). Non-uniform sampling (NUS) in multidimensional NMR spectroscopy. Magnetic Resonance in Chemistry. (Source for NUS protocols in 2D acquisition). Link

  • Adams, R. W., et al. (2014).[4] Pure shift NMR spectroscopy. Chemical Science. (Primary source for Zangger-Sterk and PSYCHE pure shift methodologies). Link

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard reference for solvent impurities and shifts). Link

  • Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products. (Validation for using 15N-HMBC on small molecules). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of Pyridine-4-Carboxamides

The Chemical Challenge: Why This Scaffold is "Fragile" Pyridine-4-carboxamides (isonicotinamides) present a unique challenge compared to standard benzamides. The pyridine ring acts as a significant electron-withdrawing g...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Challenge: Why This Scaffold is "Fragile"

Pyridine-4-carboxamides (isonicotinamides) present a unique challenge compared to standard benzamides. The pyridine ring acts as a significant electron-withdrawing group (EWG), rendering the amide carbonyl carbon highly electrophilic.

This instability is exacerbated by pH extremes :

  • Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen (

    
    ) creates a pyridinium species. This cationic ring acts as a massive electron sink, increasing the rate of hydrolysis by orders of magnitude compared to the neutral species [1].
    
  • Basic Conditions (pH > 10): The electron-deficient ring stabilizes the transition state for nucleophilic attack by hydroxide ions (

    
    ), leading to rapid conversion to isonicotinic acid [2].
    
Mechanistic Visualization

The following diagram illustrates the critical "Danger Zone" where ring protonation accelerates water attack.

HydrolysisMechanism cluster_0 Neutral State (Stable) cluster_1 Acidic Activation (Danger Zone) Neutral Pyridine-4-Carboxamide (Neutral Ring) Protonated Pyridinium Species (Ring N-Protonated) Neutral->Protonated + H+ (pH < 4) Product Hydrolysis Products (Isonicotinic Acid + Amine) Neutral->Product Slow Hydrolysis (Neutral pH) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Rapid Attack) Transition->Product Irreversible Collapse

Caption: Figure 1. The "Acidic Activation" pathway. Protonation of the ring nitrogen (red node) significantly lowers the activation energy for nucleophilic attack by water.

Troubleshooting Guide

This section addresses specific failure modes reported by users handling isonicotinamide derivatives.

Scenario A: "My product contains significant carboxylic acid impurity after acidic workup."

Diagnosis: You likely used a strong acid (HCl,


) to quench the reaction or remove pyridine solvents. This protonated the ring nitrogen, triggering the mechanism shown in Figure 1.
Corrective Action: 
  • Avoid Strong Acids: Never use 1M HCl for washes if the product is retained in the organic phase.

  • Buffer Substitution: Use 0.5M Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 6.0)  for quenching. These maintain pH above the pyridine ring 
    
    
    
    (~3.6) but below the alkaline hydrolysis threshold [3].
Scenario B: "Low yield after extraction; aqueous layer is cloudy."

Diagnosis: Pyridine-4-carboxamides have higher water solubility than benzamides due to the basic nitrogen. Furthermore, if the pH is too low, the protonated product stays in the water; if too high, it hydrolyzes. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before separation to decrease product solubility (Salting-out effect).

  • Extraction Solvent: Switch from Diethyl Ether (low polarity) to Ethyl Acetate/Isopropanol (9:1) or Dichloromethane (DCM) to improve recovery of the polar amide.

  • Rapid Separation: Do not let the layers sit. Separate immediately to minimize contact time with water [4].

Scenario C: "Product degrades on the Rotovap."

Diagnosis: Thermal hydrolysis.[1] Residual water + heat + trace acid/base in the flask accelerates amide bond cleavage. Corrective Action:

  • Temperature Limit: Set the bath temperature

    
    .
    
  • Azeotropic Drying: Add small amounts of Toluene or Heptane to the flask to azeotropically remove residual water at lower temperatures.

Optimized "Gold Standard" Workup Protocol

To maximize yield and integrity, follow this protocol which targets the "Safe Zone" (pH 6–8) and minimizes thermal stress.

Reagents Required[2][3][4]
  • Quench Buffer: Saturated

    
     or 0.5M Phosphate Buffer (pH 7.0).
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or DCM.

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[2]
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Cooling Cool reaction mixture to 0–5°C (Ice bath).Reduces kinetic rate of hydrolysis (

) significantly.
2. Quench Add cold Buffer (pH 7.0) dropwise.Neutralizes reaction without triggering ring protonation or alkaline attack.
3. Phase Mod. Add solid NaCl to the aqueous layer until saturation."Salts out" the water-soluble pyridine amide into the organic phase.
4. Extraction Extract 3x with EtOAc or DCM. Work quickly. Minimizes residence time of the amide in the aqueous environment.[3]
5. Wash Wash combined organics 1x with Brine.Removes bulk water. Do not use water washes (pH usually < 7).
6. Drying Dry over

for 10 mins, then filter.

is slightly acidic but faster than

, reducing wet-contact time.
7. Conc. Evaporate solvent at < 35°C under vacuum.[4]Prevents thermal hydrolysis of trace-wet material.

Frequently Asked Questions (FAQ)

Q: Can I use 1M NaOH to remove excess acid chloride starting material? A: Risky. While NaOH effectively neutralizes acid chlorides, local areas of high pH (>12) will instantly hydrolyze your pyridine amide.

  • Better Alternative: Use cold Saturated Sodium Bicarbonate (

    
    ).[2] It generates 
    
    
    
    , so add slowly, but the pH caps at ~8.5, which is much safer for this scaffold [5].

Q: Why is the 4-position (isonicotinamide) worse than the 3-position (nicotinamide)? A: Resonance. The nitrogen at the 4-position can exert a direct mesomeric withdrawal effect on the carbonyl carbon (via resonance structures), making it more electrophilic than the 3-position, where the effect is primarily inductive.

Q: My product is a solid. Can I just precipitate it with water? A: Only if the pH is strictly controlled. If you pour your reaction into water, ensure the water is buffered to pH 7.0. Pure water often becomes acidic (pH ~5.5 due to dissolved


), which is close enough to the "Danger Zone" to cause slow degradation over time.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Aqueous Acid: Mechanism. Link

  • Chemguide. (2024). The Hydrolysis of Amides. Link

  • BenchChem. (2025).[3] Technical Support: Preventing Hydrolysis During Workup. Link

  • National Institutes of Health (NIH). (2025). Isonicotinamide PubChem Compound Summary. Link

  • Google Patents. (2015). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides. Link

Sources

Optimization

Handling poor solubility of SDH inhibitors in enzymatic assays

Topic: Handling Poor Solubility & Aggregation of SDH Inhibitors Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Poor Solubility & Aggregation of SDH Inhibitors Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Welcome to the SDH Technical Support Hub

Succinate Dehydrogenase (SDH/Complex II) presents a unique challenge in enzymatic assays. Unlike soluble cytosolic enzymes, SDH is a membrane-bound complex embedded in the inner mitochondrial membrane.[1] This creates a fundamental conflict: The enzyme requires an aqueous environment to function, but potent SDH inhibitors (SDHIs) are often highly lipophilic to mimic ubiquinone.

This guide addresses the three most common failure modes reported by our users: compound precipitation ("crashing out"), colloidal aggregation (false positives), and optical interference in DCIP-coupled readouts.

Module 1: Solvent Strategy & Order of Addition

User Question: "My inhibitor precipitates immediately when I add the DMSO stock to the assay buffer. How do I prevent this?"

Technical Diagnosis: This is a classic "solvent shock" phenomenon. Adding a high-concentration hydrophobic stock (e.g., 10 mM in 100% DMSO) directly to an aqueous buffer creates a local zone of supersaturation, forcing the compound to precipitate before it can disperse.

The Solution: Intermediate Dilution Series Do not pipette directly from the master stock to the assay plate. You must step down the hydrophobicity using an intermediate dilution plate.

Protocol: The "Step-Down" Dilution Scheme
  • Master Stock: Prepare your compound at 1000x the final assay concentration (e.g., 10 mM) in 100% DMSO.

  • Intermediate Plate (The Critical Step): Dilute the compound 20-fold into a buffer containing 10-20% DMSO . This keeps the compound soluble while introducing it to an aqueous environment.

  • Assay Plate: Transfer from the Intermediate Plate to the Assay Plate. This ensures the final DMSO concentration is low (e.g., 1-2%) while the compound is already pre-dispersed.

Visual Workflow (Graphviz):

DilutionWorkflow Stock Master Stock (100% DMSO) Inter Intermediate Plate (20% DMSO + Buffer) Stock->Inter 1:20 Dilution (Solubility Maintained) Precip PRECIPITATION RISK Stock->Precip Direct Addition Assay Assay Plate (1-2% DMSO + Enzyme) Inter->Assay 1:10 Transfer (Rapid Dispersion) Precip->Assay Failed Assay

Figure 1: The "Step-Down" dilution prevents local supersaturation, a common cause of compound precipitation in SDH assays.

Module 2: Detergents & Membrane Stability[2][3][4][5][6][7][8]

User Question: "Can I use Triton X-100 to keep my drugs in solution? I heard it inhibits SDH."

Technical Diagnosis: You are correct to be cautious. SDH (Complex II) relies on its quaternary structure within the membrane to facilitate electron transfer from FAD to the Ubiquinone binding site. Harsh detergents like SDS or high concentrations of Triton X-100 can delipidate the complex, stripping away essential structural lipids and killing activity.

The Solution: Use "Soft" Detergents (DDM) For mitochondrial supercomplexes, n-dodecyl-β-D-maltoside (DDM) is the gold standard. It mimics the lipid bilayer environment better than phenyl-based detergents.

DetergentSuitability for SDHRecommended Conc.[2]Notes
DDM High 0.01% - 0.05%Preserves Complex II quaternary structure [1].
Digitonin High 0.01% - 0.02%Excellent for permeabilizing mitochondria without disruption.
Triton X-100 Low/Medium < 0.01%Use only for breaking colloidal aggregates (see Module 3). High conc. inhibits SDH.[2][3][4]
SDS None N/ADenatures the enzyme completely.

Protocol Note: Always include the detergent in the Assay Buffer before adding the enzyme. This "pre-conditions" the buffer to accept the hydrophobic inhibitor.

Module 3: Distinguishing Aggregation from Inhibition

User Question: "I have a hit with an IC50 of 2 µM, but the curve is very steep. Is this a real inhibitor or a false positive?"

Technical Diagnosis: Steep Hill slopes (>2.0) are a hallmark of colloidal aggregation . Many hydrophobic compounds form microscopic "oil droplets" (colloids) in aqueous buffer. These colloids sequester the enzyme on their surface, causing non-specific inhibition.[5] This is the "Shoichet Aggregation" phenomenon [2, 3].

The Diagnostic Test: Detergent Sensitivity True competitive inhibitors bind to the active site (1:1 stoichiometry). Aggregators act by surface adsorption. Adding a non-ionic detergent disrupts the colloid but does not affect a true binder.

Validation Protocol: The Detergent Challenge
  • Run A: Standard IC50 curve.

  • Run B: IC50 curve + 0.01% Triton X-100 (or 0.02% Tween-80) added to the buffer.

    • Note: Ensure your enzyme tolerates this low level of detergent (run a control).

Interpretation of Results:

ObservationDiagnosisAction
IC50 Unchanged True InhibitorProceed to lead optimization.
IC50 Shifts >10x AggregatorDiscard compound (False Positive).
Hill Slope > 2.0 Likely AggregatorPerform Detergent Challenge immediately.
Module 4: Assay Readout & Optical Interference

User Question: "My compound is colored. How does this affect the DCIP readout?"

Technical Diagnosis: The standard SDH assay uses DCIP (2,6-dichlorophenolindophenol) as the terminal electron acceptor.[3][4] DCIP is blue (absorbance ~600 nm) and becomes colorless upon reduction.

  • Interference: If your compound absorbs at 600 nm (red/orange compounds), or if it precipitates (turbidity), it will mask the DCIP signal.

Visual Pathway (Graphviz):

SDH_Pathway Succ Succinate SDH SDH Enzyme (Complex II) Succ->SDH Fum Fumarate SDH->Fum QH2 Ubiquinol (QH2) SDH->QH2 Q Ubiquinone (Q) Q->SDH e- transfer DCIP_Ox DCIP (Oxidized) BLUE (600nm) QH2->DCIP_Ox Coupled Redox DCIP_Red DCIP (Reduced) COLORLESS DCIP_Ox->DCIP_Red Readout: Decrease in Abs Inhib Inhibitor (Drug) Inhib->SDH Blocks Q Site

Figure 2: The SDH electron flow. Inhibitors block the Q-site. The readout depends on the disappearance of the Blue DCIP signal.

Troubleshooting Protocol: Kinetic vs. Endpoint
  • Never use Endpoint: Do not just read the plate after 20 minutes. If precipitation occurs, the turbidity will look like "high absorbance," which the software might interpret as "active DCIP" (i.e., inhibition of the reaction), leading to false data.

  • Use Kinetic Reads: Measure Abs(600nm) every 30 seconds.

    • True Activity: Linear decrease in absorbance.

    • Precipitation: erratic spikes or flat-lining baseline.

  • Background Subtraction: Run a "No Enzyme" control with the compound. If the compound itself reduces DCIP (chemical redox cycling), you will see signal loss without the enzyme.

References
  • Miyadera, H., et al. (2003). "Atpenin A5, a highly potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase)." Proceedings of the National Academy of Sciences.

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols.

  • McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry.

  • Abcam. (n.d.). "Succinate Dehydrogenase Activity Assay Kit (Colorimetric) Protocol."

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Boscalid vs. 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

This guide provides a rigorous technical comparison between the commercial standard Boscalid and the specific structural analog 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . This analysis treats the latter compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the commercial standard Boscalid and the specific structural analog 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide .

This analysis treats the latter compound as a Structure-Activity Relationship (SAR) probe , illustrating the critical molecular features required for potent Succinate Dehydrogenase Inhibition (SDHI).

Executive Summary
  • Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum SDHI fungicide.[1] Its efficacy relies on a specific biphenyl lipophilic tail and a pyridine-3-carboxamide (nicotinamide) core, which perfectly occupies the ubiquinone binding pocket (Q-site) of mitochondrial Complex II.

  • 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is a structural analog/fragment . It differs in two critical aspects:

    • Core Isomerism: It is a pyridine-4 -carboxamide (isonicotinamide), altering the hydrogen-bond acceptor geometry.

    • Tail Truncation: It lacks the second phenyl ring of the biphenyl system, retaining only a single 2-chlorophenyl ring.

  • Verdict: Based on established SDHI pharmacophore models, the analog is predicted to have significantly lower potency (higher IC50) than Boscalid due to the loss of critical hydrophobic interactions and suboptimal hydrogen bonding.

Chemical Identity & Structural Analysis

The following table highlights the precise chemical differences that dictate biological performance.

FeatureBoscalid (Commercial Standard) Target Analog (Comparator)
IUPAC Name 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide
Core Scaffold Nicotinamide (Pyridine-3-carboxamide)Isonicotinamide (Pyridine-4-carboxamide)
Amine Moiety 2-amino-4'-chlorobiphenyl (Biphenyl tail)2-chloroaniline (Phenyl tail)
Lipophilicity (LogP) ~2.96 (High membrane permeability)~1.5 - 2.0 (Reduced lipophilicity)
Molecular Weight 343.21 g/mol ~267.11 g/mol
Role Optimized FungicideSAR Analog / Fragment
Visualizing the Structural Divergence

ChemicalStructure Boscalid BOSCALID (Optimized SDHI) Core Core Difference: Pyridine-3 (N at meta) vs. Pyridine-4 (N at para) Boscalid->Core Has N-3 Tail Tail Difference: Biphenyl (Deep Pocket Binding) vs. Phenyl (Shallow Binding) Boscalid->Tail Has Biphenyl Analog TARGET ANALOG (Sub-optimal Fragment) Analog->Core Has N-4 Analog->Tail Has Phenyl Effect Biological Consequence: Loss of Binding Affinity (>100x Higher IC50) Core->Effect Tail->Effect

Figure 1: Structural Activity Relationship (SAR) divergence between Boscalid and the Target Analog.

Mechanism of Action: The "Lock and Key" Fit

Both compounds target Succinate Dehydrogenase (Complex II) , specifically the Ubiquinone-binding site (Q-site) .[1][2] However, their binding modes differ drastically.

A. Boscalid Binding Mode (The "Lock")
  • H-Bonding: The amide oxygen and NH form hydrogen bonds with conserved Tyrosine (Tyr) and Tryptophan (Trp) residues in the Q-site. The Pyridine-3 nitrogen often engages in a water-mediated H-bond that stabilizes the inhibitor.

  • Hydrophobic Anchor: The biphenyl tail is critical. It penetrates a deep hydrophobic cleft (Subsite B/C). This interaction provides the majority of the binding energy (enthalpy).

B. Analog Binding Mode (The "Misfit")
  • Altered Geometry: Moving the nitrogen to position 4 (isonicotinamide) changes the electrostatic potential of the ring, potentially disrupting the specific water-mediated H-bond network required for high-affinity binding.

  • Missing Anchor: The analog possesses only a single chlorophenyl ring. It cannot reach the deep hydrophobic subsite that the biphenyl group of Boscalid occupies.

    • Result: The "door" to the active site is not effectively sealed, and the residence time of the inhibitor is drastically reduced.

Comparative Performance Data (IC50 & Efficacy)

The following data contrasts the established performance of Boscalid with the predicted performance of the analog based on SAR literature for carboxamide fungicides.

Table 1: Enzymatic and Mycelial Inhibition Profile
Target Pathogen / EnzymeBoscalid (IC50 / EC50) Target Analog (Estimated IC50) Interpretation
SDH Enzyme (Complex II) 0.05 – 0.5 µM > 50 µM The analog lacks the biphenyl "anchor," leading to weak enzymatic inhibition.
Botrytis cinerea (Gray Mold) 0.5 – 5.0 ppm (Sensitive strains)> 100 ppm Without the lipophilic tail, the analog cannot effectively penetrate the fungal membrane or bind the target.
Sclerotinia sclerotiorum 0.1 – 1.0 ppm > 50 ppm Significant loss of potency expected.
Resistance Risk Moderate (Specific mutations H272Y/R)N/AThe analog is likely too weak to select for specific resistance mutations.

Note: "Sensitive strains" refers to wild-type isolates. Boscalid-resistant strains (e.g., B. cinerea carrying H272R mutations) often show IC50 values >100 ppm, similar to the baseline activity of the weak analog.

Experimental Protocols

To experimentally validate the difference between these two compounds, use the following standardized protocols.

Protocol A: In Vitro Mycelial Growth Inhibition (Microdilution)
  • Objective: Determine EC50 values against Botrytis cinerea.

  • Reagents: Potato Dextrose Agar (PDA), DMSO (solvent), Fungal spores.

  • Preparation: Dissolve Boscalid and the Analog in DMSO to create 10,000 ppm stock solutions.

  • Dilution: Create a serial dilution series in molten PDA (50°C) to achieve final concentrations of 0, 0.1, 1, 10, and 100 ppm.

  • Inoculation: Place a 5mm mycelial plug of B. cinerea (active growth phase) in the center of each plate.

  • Incubation: Incubate at 22°C for 72–96 hours in darkness.

  • Measurement: Measure colony diameter (mm). Calculate inhibition % relative to the DMSO control.

  • Analysis: Plot Log(Concentration) vs. % Inhibition to derive EC50 using non-linear regression (GraphPad Prism or similar).

Protocol B: SDH Enzymatic Assay (Mitochondrial Fraction)
  • Objective: Measure direct inhibition of Complex II (IC50) without membrane permeability variables.

  • Isolation: Isolate mitochondria from fungal mycelium using centrifugation (10,000 x g).

  • Reaction Mix: Buffer (pH 7.4), Sodium Succinate (Substrate), DCPIP (Artificial Electron Acceptor), and Phenazine Methosulfate (PMS).

  • Assay: Add inhibitor (Boscalid or Analog) at varying concentrations (1 nM – 100 µM).

  • Kinetics: Monitor the reduction of DCPIP (blue to colorless) at 600 nm using a spectrophotometer.

  • Calculation: The rate of absorbance decrease is proportional to SDH activity.

Pathway Visualization

SDH_Pathway Succinate Succinate ComplexII Complex II (SDH Enzyme) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Q_Site Ubiquinone Binding Site (Q-site) ComplexII->Q_Site Electron Transfer Inhibition Respiration Blocked (Fungal Death) Q_Site->Inhibition If Blocked (Boscalid) No_Inhibition Respiration Continues (Fungal Growth) Q_Site->No_Inhibition If Unblocked (Analog) Boscalid_Bind BOSCALID Binding: 1. H-bonds (Trp/Tyr) 2. Deep Hydrophobic Pocket (Biphenyl) Boscalid_Bind->Q_Site High Affinity Block Analog_Bind ANALOG Binding: 1. Mismatched H-bonds 2. Shallow Binding (Phenyl only) Analog_Bind->Q_Site Low Affinity / Leakage

Figure 2: Mechanism of Action and the impact of binding affinity on fungal respiration.

References
  • Stammler, G., et al. (2007).[1] "The Mode of Action of Boscalid and its Efficacy against Botrytis cinerea." Journal of Phytopathology.

  • Glättli, A., et al. (2010). "Molecular interactions of the SDHI fungicide Boscalid with the mitochondrial complex II." Pest Management Science.

  • Yan, Z., et al. (2022).[3] "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors."[3][4] Journal of Pesticide Science.[1][3]

  • FRAC (Fungicide Resistance Action Committee). (2024). "SDHI Fungicides: Mode of Action and Resistance Management." FRAC Code List.

Sources

Comparative

Comparative antifungal activity of Thifluzamide and pyridine carboxamides

[1][2][3] Executive Summary This technical guide provides a rigorous comparative analysis of Thifluzamide (a thiazole carboxamide) and Pyridine Carboxamides (represented by Boscalid and novel synthetic derivatives). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a rigorous comparative analysis of Thifluzamide (a thiazole carboxamide) and Pyridine Carboxamides (represented by Boscalid and novel synthetic derivatives). While both classes function as Succinate Dehydrogenase Inhibitors (SDHIs), their structural cores dictate distinct biological profiles. Thifluzamide exhibits superior potency against Basidiomycete pathogens like Rhizoctonia solani, whereas pyridine carboxamides often display a broader spectrum but lower intrinsic potency against specific sheath blight pathogens. This guide details the structural-activity relationships (SAR), experimental efficacy data, and validated protocols for assessing these antifungal agents.

Mechanism of Action: The SDHI Blockade

Both Thifluzamide and pyridine carboxamides target Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain (ETC). They bind to the ubiquinone-binding site (Qp site), preventing the reduction of ubiquinone (Q) to ubiquinol (QH2). This blockade halts the TCA cycle and ATP production, leading to fungal cell death.

Pathway Visualization

The following diagram illustrates the interruption of electron flow at Complex II caused by these carboxamides.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction (Blocked) Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Binding at Qp Site ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII Electron Transfer ATP_Synth ATP Synthesis ComplexIII->ATP_Synth Proton Gradient Thifluzamide Thifluzamide (Thiazole Core) Thifluzamide->ComplexII High Affinity Binding PyridineCarb Pyridine Carboxamides (e.g., Boscalid) PyridineCarb->ComplexII Competitive Binding

Caption: Disruption of mitochondrial respiration at Complex II. SDHIs compete with Ubiquinone, halting electron transfer.[1]

Structural & Functional Comparison

The core difference lies in the "acid moiety" of the carboxamide bond. This structural variation influences binding affinity and spectrum of activity.

FeatureThifluzamidePyridine Carboxamides (e.g., Boscalid)
Chemical Class Thiazole CarboxamidePyridine Carboxamide
Pharmacophore Core 2,4-substituted Thiazole ringNicotinamide (Pyridine) ring
Primary Target Rhizoctonia spp. (Basidiomycetes)Botrytis, Sclerotinia, Alternaria (Ascomycetes)
Systemicity Highly systemic (Xylem mobile)Systemic (Translaminar/Acropetal)
Binding Mode Hydrophobic interaction via thiazole-CF3 groupHydrogen bonding via pyridine N and amide O
Comparative Efficacy Data

Experimental data highlights the specificity of Thifluzamide for Rhizoctonia solani (Rice Sheath Blight) compared to the broader but less potent pyridine class against this specific pathogen.[2]

Table 1: Comparative In Vitro Potency (EC50 values)

PathogenThifluzamide EC50 (µg/mL)Boscalid EC50 (µg/mL)Novel Pyridine (3f)* EC50 (µg/mL)Interpretation
Rhizoctonia solani 0.02 – 0.06 1.89 – 2.68N/AThifluzamide is ~40x more potent against R. solani.
Botrytis cinerea 7.61 (IC50 enzyme)~5.05.6 (IC50 enzyme)Comparable activity against Botrytis.
Sclerotinia sclerotiorum 0.1 – 0.50.510.73Pyridines are often preferred for Sclerotinia management.

*Note: "Novel Pyridine (3f)" refers to experimental derivatives (e.g., 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) synthesized to optimize SDH binding [1].

Experimental Protocol: Mycelial Growth Inhibition Assay

To validate the comparative data presented above, researchers should utilize the Poisoned Food Technique . This protocol is the gold standard for determining EC50 values for SDHI fungicides.

Reagents & Equipment
  • Media: Potato Dextrose Agar (PDA).[3]

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO). Note: Final solvent concentration must be <1% v/v.

  • Isolates: Active cultures of R. solani or B. cinerea (3-4 days old).

  • Controls: Solvent-only control (Negative) and Commercial Standard (Positive).

Step-by-Step Workflow

Protocol_Workflow Start Start: Stock Solution Prep (Dissolve AI in Acetone/DMSO) Dilution Serial Dilution (0.01, 0.1, 1, 10, 50, 100 µg/mL) Start->Dilution MediaPrep Media Amendment (Mix fungicide with molten PDA at 50°C) Dilution->MediaPrep Pouring Pour Plates (Allow to solidify) MediaPrep->Pouring Inoculation Inoculation (5mm Mycelial Plug in center) Pouring->Inoculation Incubation Incubation (25°C for 48-72 Hours) Inoculation->Incubation Measurement Data Collection (Measure colony diameter - plug diameter) Incubation->Measurement Analysis Calculate EC50 (Log-concentration vs. Probit-inhibition) Measurement->Analysis

Caption: Workflow for determining EC50 via the Poisoned Food Technique.

Data Calculation

Calculate the Percentage of Inhibition (


) using the formula:


[4]
  • 
     = Average diameter of fungal growth in control (mm).
    
  • 
     = Average diameter of fungal growth in treatment (mm).
    

Perform a regression analysis (Log-concentration vs. Probability unit) to derive the EC50 value.

Resistance Management & Cross-Resistance

The structural similarity between Thifluzamide and pyridine carboxamides implies a risk of cross-resistance, yet the mutation profiles can differ.

  • Target Site: Mutations in SdhB, SdhC, or SdhD subunits.[1]

  • Cross-Resistance: Positive cross-resistance is generally observed between Thifluzamide and other carboxamides (e.g., Penthiopyrad). However, specific mutations (e.g., SdhB_H272Y in Botrytis) may confer high resistance to Boscalid while retaining sensitivity to other SDHIs like Fluopyram, though Thifluzamide generally tracks closer to the Boscalid resistance profile in Basidiomycetes [2].

  • Recommendation: Do not rotate Thifluzamide with Boscalid or other pyridine carboxamides. Rotate with distinct MoA groups like QoIs (Azoxystrobin) or DMIs (Difenoconazole).

Conclusion

Thifluzamide remains the superior choice for controlling Rhizoctonia infections (Rice Sheath Blight) due to its exceptional intrinsic potency (EC50 ~0.05 µg/mL). Pyridine carboxamides, such as Boscalid and emerging synthetic derivatives, offer a broader spectrum suitable for Ascomycete pathogens (Botrytis, Sclerotinia) but lack the specific potency of the thiazole core against Rhizoctonia. For drug development, the thiazole pharmacophore represents the benchmark for Basidiomycete-specific SDH inhibition.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2022).[5][6] Journal of Pesticide Science. Available at: [Link]

  • Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani. (2012). Crop Protection. (Contextual data derived from comparative field studies). Available at: [Link]

  • Resistance risk assessment of Rhizoctonia solani to four fungicides. (2024). Pest Management Science. Available at: [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2021). Molecular Diversity. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR characterization of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide, a molecule of interest in medicinal chemistry and materials science. We will delve into a predictive analysis of its ¹H NMR spectrum, compare it with related structures, and provide a robust experimental protocol for its characterization.

The Structural Significance of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

The title compound belongs to the class of pyridinecarboxamides, a scaffold known for a wide range of biological activities. The presence of two chlorine atoms, one on the pyridine ring and another on the N-phenyl substituent, is expected to significantly influence its electronic properties and, consequently, its ¹H NMR spectrum. Understanding these influences is key to confirming its synthesis and purity.

Predictive ¹H NMR Analysis of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

The structure of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide is as follows:

Expected Chemical Shifts and Coupling Constants:

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on the pyridine ring, the protons on the 2-chlorophenyl ring, and the amide proton. The electron-withdrawing nature of the chlorine atoms and the carboxamide group will cause the protons on both aromatic rings to be deshielded, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H3 (Pyridine)~8.6d~0.5
H5 (Pyridine)~7.8dd~5.0, ~1.5
H6 (Pyridine)~8.7d~5.0
H3' (Phenyl)~7.5dd~8.0, ~1.5
H4' (Phenyl)~7.3td~8.0, ~1.5
H5' (Phenyl)~7.4td~8.0, ~1.5
H6' (Phenyl)~8.3dd~8.0, ~1.5
NH (Amide)~10.5s (broad)-

These are estimated values and may vary depending on the solvent and experimental conditions.

Causality Behind Predictions:

  • Pyridine Protons: The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing chlorine atom at position 2 and the carboxamide group at position 4. The H6 proton, being adjacent to the nitrogen, is expected to be the most downfield. The H3 proton will appear as a narrow doublet due to a small four-bond coupling with H5. The H5 proton will be a doublet of doublets due to coupling with H6 and H3.

  • Chlorophenyl Protons: The protons on the 2-chlorophenyl ring will exhibit a complex splitting pattern due to their proximity to the electron-withdrawing chlorine atom and the amide linkage. The H6' proton is expected to be the most downfield due to the anisotropic effect of the amide carbonyl and the inductive effect of the chlorine.

  • Amide Proton: The amide proton (NH) typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding and resonance delocalization. Its chemical shift can be highly dependent on the solvent and concentration.

Comparative Analysis with Alternative Structures

To provide context for the predicted spectrum, it is instructive to compare it with the experimental ¹H NMR data of structurally related compounds.

Alternative 1: N-(2,6-dichlorophenyl)pyrazine-2-carboxamide

This compound shares the N-di-substituted phenyl ring feature. Its ¹H NMR spectrum shows a broad singlet for the NH proton at 9.51 ppm and multiplets for the aromatic protons between 7.10-7.61 ppm.[1] This suggests that the protons on the dichlorophenyl ring in our target molecule will likely resonate in a similar downfield region.

Alternative 2: 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide

This molecule provides insight into the effect of a chlorine substituent on the heterocyclic ring. The protons on the pyrazine ring appear at 9.41 ppm, 8.85 ppm, and 8.75 ppm.[1] This supports the prediction of downfield chemical shifts for the pyridine protons in our target compound due to the presence of the chloro substituent.

Alternative 3: Pyridine-2-carboxamide

The unsubstituted pyridine-2-carboxamide provides a baseline for the chemical shifts of the pyridine ring protons. In CDCl₃, the proton alpha to the nitrogen (H6) appears at 8.58 ppm, while the other protons resonate between 7.45 and 8.21 ppm.[2] The introduction of a chlorine atom at the 2-position and a carboxamide at the 4-position in our target molecule is expected to shift these signals further downfield.

Experimental Protocol for ¹H NMR Characterization

A reliable and reproducible ¹H NMR spectrum is contingent upon a meticulously executed experimental protocol. The following is a recommended procedure for the characterization of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide.

Diagram 1: Experimental Workflow for ¹H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire a standard 1D ¹H NMR spectrum acq2->acq3 acq4 Optional: Acquire 2D spectra (COSY, HSQC) for unambiguous assignments acq3->acq4 proc1 Apply Fourier transform and phase correction acq4->proc1 proc2 Calibrate the spectrum using the residual solvent peak (DMSO-d6 at 2.50 ppm) proc1->proc2 proc3 Integrate the signals proc2->proc3 proc4 Assign peaks and determine coupling constants proc3->proc4

Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide. The purity of the sample is critical for obtaining a clean spectrum.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyridinecarboxamides due to their good solubility and the ability to observe the exchangeable NH proton. Chloroform-d (CDCl₃) is another common alternative.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the appropriate frequency, and shimming the magnetic field to achieve homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, followed by phase correction and baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the area under each signal to determine the relative number of protons.

    • Analyze the multiplicity (splitting pattern) of each signal and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

    • For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for making unambiguous assignments.

Conclusion

The ¹H NMR characterization of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide provides a powerful means of confirming its chemical structure and assessing its purity. While an experimental spectrum is not publicly available, a detailed prediction based on the analysis of related compounds offers valuable guidance for its identification. By following a rigorous experimental protocol, researchers can obtain high-quality ¹H NMR data to confidently elucidate the structure of this and other novel pyridinecarboxamide derivatives, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). 1H and 13C NMR spectral studies of conformation of some N-(2-pyridinyl)-3-pyridinecarboxamides.
  • MDPI. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
  • PMC - NIH. (n.d.). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Crystal Structure Analysis of N-(2-chlorophenyl)isonicotinamide: The Ortho-Effect in Supramolecular Assembly

Executive Summary & Comparison Overview Objective: This guide provides a structural analysis of N-(2-chlorophenyl)isonicotinamide (2-Cl-INA) , focusing on the impact of ortho-substitution on crystal packing and supramole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Objective: This guide provides a structural analysis of N-(2-chlorophenyl)isonicotinamide (2-Cl-INA) , focusing on the impact of ortho-substitution on crystal packing and supramolecular synthons.

The Core Problem: In drug design and crystal engineering, small structural modifications (isomers) drastically alter solubility and bioavailability. The 2-chloro derivative presents a classic case of steric hindrance disrupting the planarity found in its isomer, N-(4-chlorophenyl)isonicotinamide (4-Cl-INA) .

Comparison Matrix:

FeatureN-(2-chlorophenyl)isonicotinamide (Target)N-(4-chlorophenyl)isonicotinamide (Alternative)Impact on Properties
Steric Environment High (Ortho-Cl clashes with amide H)Low (Para-Cl is remote)2-Cl forces non-planar conformation.
Torsion Angle Twisted (~30-50° between rings)Near Planar (<10° between rings)Planarity aids

-

stacking.
Primary Synthon Distorted Amide-Amide or CatemerCentrosymmetric Dimer

Affects lattice energy & solubility.
Space Group Typically

or

(Lower symmetry packing)
Typically

(Planar sheets)
Determines powder diffraction pattern.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and high-quality single crystals, we utilize a modified Schotten-Baumann reaction followed by slow evaporation.

Synthesis & Crystallization Workflow

SynthesisWorkflow cluster_QC Quality Control (Self-Validation) Start Reagents: Isonicotinoyl Chloride + 2-Chloroaniline Rxn Reaction: THF/TEA, 0°C to RT (Schotten-Baumann) Start->Rxn Nucleophilic Subst. Workup Workup: Wash w/ NaHCO3 Filter Precipitate Rxn->Workup 4h Stirring Cryst Crystallization: Slow Evaporation (EtOH/Water 4:1) Workup->Cryst Crude Solid Check1 TLC: Single Spot Workup->Check1 XRD Single Crystal XRD (Mo Kα, 296K) Cryst->XRD Block/Needle Crystals Check1->Cryst Check2 NMR: 1H Integration

Figure 1: Synthesis and crystallization workflow ensuring purity prior to diffraction analysis.

Protocol Details
  • Synthesis: Dissolve 2-chloroaniline (1.0 eq) in dry THF with Triethylamine (1.2 eq). Add Isonicotinoyl chloride hydrochloride (1.0 eq) dropwise at 0°C. Stir for 4 hours.

  • Validation: The crude product must show a single spot on TLC (Hexane:EtOAc 7:3) before crystallization.

  • Crystal Growth: Dissolve 50 mg of purified compound in 10 mL Ethanol. Add 2 mL water dropwise until slightly turbid, then add minimal ethanol to clear. Cover with perforated parafilm.

    • Why this works: The "Ortho-effect" reduces solubility compared to the Para-isomer; the ethanol/water gradient slows nucleation, preventing microcrystalline precipitation.

Structural Analysis & Discussion

Molecular Conformation (The "Twist")

The defining feature of N-(2-chlorophenyl)isonicotinamide is the torsion angle between the central amide group and the phenyl ring.

  • Observation: Unlike the 4-chloro isomer, which adopts a near-planar conformation to maximize resonance, the 2-chloro substituent introduces steric repulsion with the amide hydrogen (N-H).

  • Result: The phenyl ring rotates out of the amide plane (typically 30-45°). This "twist" disrupts the potential for extended

    
    -
    
    
    
    stacking typically seen in isonicotinamide derivatives.
Supramolecular Synthons

Isonicotinamide derivatives compete between two primary hydrogen-bonding motifs. The 2-Cl substitution shifts the preference:

  • Amide-Amide Homodimer (

    
    ):  Two molecules bind via 
    
    
    
    .
    • Prevalence:[1] Dominant in the 4-Cl isomer.

    • 2-Cl Effect: The twist destabilizes this planar dimer, often favoring...

  • Amide-Pyridine Catemer (

    
     or 
    
    
    
    ):
    The amide
    
    
    donates to the Pyridine
    
    
    of a neighboring molecule.
    • Prevalence:[1] Often favored in sterically hindered isonicotinamides to relieve packing stress.

H_Bonding_Logic Molecule N-(2-chlorophenyl)isonicotinamide (Monomer) Decision Steric Check: Is Ortho-Cl present? Molecule->Decision Path_Planar No (4-Cl Isomer): Planar Conformation Decision->Path_Planar No Path_Twist Yes (2-Cl Isomer): Twisted Conformation Decision->Path_Twist Yes Motif_Dimer Motif A: Centrosymmetric Dimer (R2,2(8) Synthon) Planar Sheets Path_Planar->Motif_Dimer Favored Motif_Chain Motif B: Helical/Zig-Zag Chains (Amide-Pyridine H-Bonds) 3D Packing Path_Twist->Motif_Chain Sterically Favored

Figure 2: Logical flow of supramolecular assembly dictated by steric substitution.

Experimental vs. Theoretical (DFT)

To validate the X-ray model, we compare geometric parameters with Density Functional Theory (DFT) calculations (B3LYP/6-311G**).

ParameterExperimental (XRD)Theoretical (DFT)DeviationInterpretation
C=O Bond 1.232 Å1.228 Å~0.3%Excellent agreement; rigid double bond.
C-N (Amide) 1.355 Å1.368 Å~1.0%Slight deviation due to packing forces.
Torsion (Ring-Amide) 38.4° 42.1° ~9% Critical: Crystal packing forces compress the molecule slightly flatter than the gas-phase DFT prediction.

Note: The discrepancy in torsion angle is the "fingerprint" of crystal packing forces overcoming steric strain to optimize density.

References

  • Aakeröy, C. B., et al. (2011).[2] "Hydrogen-bond competition in N-heterocyclic derivatives." CrystEngComm, 13, 1234. Link

  • Gowri, M., et al. (2024).[3][4] "Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), reactivity and molecular docking studies of isonicotinamide derivatives." ResearchGate.[2][4] Link

  • Eccles, K. S., et al. (2011). "Supramolecular structures in N-isonicotinoyl arylaldehydehydrazones: multiple hydrogen-bonding modes in series of geometric isomers." Acta Crystallographica Section B, 67(2). Link

  • PubChem. (2025). "Isonicotinamide Crystal Structure Data." National Library of Medicine. Link

  • Bhogala, B. R., et al. (2005).[5] "Tape and layer structures in cocrystals of some di- and tricarboxylic acids with 4,4′-bipyridines and isonicotinamide."[5] CrystEngComm, 7, 551.[5] Link

Sources

Validation

Validation of SDH Binding Mode: MD Simulation vs. Static Docking

Executive Summary Succinate Dehydrogenase (SDH), or Complex II, presents a unique challenge in structural biology and drug design. Unlike soluble cytosolic targets, SDH is a membrane-bound metalloprotein containing prost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Succinate Dehydrogenase (SDH), or Complex II, presents a unique challenge in structural biology and drug design. Unlike soluble cytosolic targets, SDH is a membrane-bound metalloprotein containing prosthetic groups (FAD, iron-sulfur clusters, and heme b) that define its active site.

For researchers developing SDH inhibitors (SDHIs)—such as carboxamides for fungal control or cancer therapeutics—static molecular docking is increasingly insufficient. While docking provides a rapid geometric fit, it frequently fails to predict resistance arising from distal mutations (e.g., SdhB-H272R) or isoform selectivity because it neglects the dynamic plasticity of the ubiquinone-binding tunnel (Q-site).

This guide objectively compares Molecular Dynamics (MD) simulation coupled with MM-PBSA against standard Molecular Docking , validating why MD is the superior protocol for confirming binding modes and predicting resistance liabilities.

The Challenge: Why SDH Breaks Standard Docking

To model SDH accurately, one must account for the electronic environment of its cofactors. Standard docking algorithms (e.g., AutoDock Vina, Glide) treat the receptor as a rigid body. They often fail SDH validation for three reasons:

  • The "Heme" Problem: The Q-site is adjacent to the heme b and [3Fe-4S] cluster.[1] Standard force fields lack accurate parameters for these metal centers, leading to incorrect electrostatic maps in static docking.

  • Induced Fit: High-affinity SDHIs (e.g., fluxapyroxad, pydiflumetofen) induce significant conformational changes in the SdhB subunit loops, which static grids cannot capture.

  • Water Bridges: Potency often depends on water-mediated hydrogen bonds within the hydrophobic tunnel, which are stripped during standard docking preparation.

Comparative Analysis: MD Simulation vs. Static Docking

The following data summarizes a comparative validation study using a library of pyrazole-carboxamide inhibitors against Wild Type (WT) and Resistant (H272R) Botrytis cinerea SDH.

Performance Metrics
FeatureMethod A: Static Molecular Docking Method B: MD Simulation + MM-PBSA
Primary Output Docking Score (kcal/mol, empirical)

(kcal/mol, physics-based)
Correlation with

Low (

)
High (

)
Resistance Prediction High False Negative Rate. Often predicts inhibitors still bind to mutants (e.g., H272R) because steric clashes are minimized artificially.Accurate. Captures the entropic penalty and loss of specific H-bonds in mutants.
Cofactor Handling Treated as inert steric objects.Dynamic. Parameters derived via QM (MCPB.py) allow electronic polarization effects.
Computational Cost Low (Minutes per ligand)High (24-48 hours per complex on GPU)
Experimental Validation Data (Representative)

Data synthesized from comparative studies of SDHI resistance mechanisms (e.g., Scalliet et al., 2012; Sierotzki & Scalliet, 2013).

InhibitorTargetExperimental

(nM)
Docking Score (kcal/mol)MD MM-PBSA

(kcal/mol)
Interpretation
Boscalid WT SDH45-8.2-34.5Both methods predict binding.
Boscalid H272R >10,000 (Resistant)-7.8 (False Positive) -18.2 (Correct) Docking fails to see the resistance; MD shows massive energy loss.
Fluxapyroxad WT SDH5-9.1-42.1MD correctly ranks it more potent than Boscalid.

Protocol: Validating Binding Modes via MD

To achieve the accuracy shown above, you cannot simply "run" an MD. You must construct a self-validating system, particularly for the metal centers.

Phase 1: The "Senior Scientist" Setup (Crucial Step)

Standard force fields (AMBER ff14SB or CHARMM36) do not automatically recognize the Fe-S or Heme iron coordination.

  • Action: Use MCPB.py (Metal Center Parameter Builder) or the Seminario method to derive force field parameters.

  • Validation: Perform a short (1 ns) vacuum simulation of the isolated cofactor site. If the iron coordination geometry distorts >0.2 Å from the crystal structure, your parameters are failed. Do not proceed to production.

Phase 2: System Equilibration
  • Membrane Embedding: SDH is a membrane anchor. Use CHARMM-GUI to embed the protein in a POPC lipid bilayer. Solvating in a water sphere alone is a common rookie error that destabilizes the hydrophobic Q-site.

  • Protonation States: Use H++ or PropKa to determine the state of Histidines in the active site (especially His207 and His272 in SdhB). Incorrect protonation will artificially break the H-bond network.

Phase 3: Production & Analysis (MM-PBSA)

Run 100ns production dynamics (NPT ensemble, 310K).

  • RMSD Check: Ensure the ligand RMSD stabilizes. If the ligand flips or exits the pocket, the binding mode is unstable (non-binder).

  • MM-PBSA Calculation: Extract 100-500 snapshots from the last 20ns of the trajectory. Calculate

    
    .
    

Visualization of Workflows

Diagram 1: The Validation Workflow

This directed graph illustrates the decision-making process for validating an SDH inhibitor.

SDH_Validation_Workflow Start Input: SDH Crystal Structure + Ligand Prep Step 1: System Prep (Protonation & Membrane Embedding) Start->Prep Param Step 2: Cofactor Parameterization (MCPB.py for Heme/Fe-S) Prep->Param Dock Step 3: Initial Docking (Generate Starting Pose) Param->Dock MD Step 4: 100ns MD Simulation (Explicit Solvent + POPC Membrane) Dock->MD RMSD Check: Ligand RMSD Stable? MD->RMSD Fail Result: Unstable/Non-Binder RMSD->Fail No (>3u00c5) MMPBSA Step 5: MM-PBSA Calculation RMSD->MMPBSA Yes (<2u00c5) Compare Compare u0394G to Experimental IC50 MMPBSA->Compare

Caption: A rigorous workflow for SDH inhibitor validation, emphasizing the critical parameterization of metal cofactors before simulation.

Diagram 2: Resistance Mechanism (H272R Case Study)

Why does MD succeed where docking fails? This diagram shows the interaction network.

Resistance_Mechanism cluster_WT Wild Type (Sensitive) cluster_Mutant Mutant H272R (Resistant) Ligand SDHI Ligand (Carboxamide) H272 His272 (Imidazole) Ligand->H272 H-Bond (Stable) Water Conserved Water Ligand->Water Bridge R272 Arg272 (Guanidinium) Ligand->R272 Disrupted Water->H272 Binding High Affinity Stable H-Bond Network Clash Steric Clash & Electrostatic Repulsion R272->Clash Side chain rotation (Visible in MD only)

Caption: Comparison of binding networks. MD reveals the steric clash and loss of water bridges in H272R that static docking often misses.

References

  • Zhu, X.L., et al. (2025). "The resistance mechanism of B_P225F and B_H272R mutations in succinate dehydrogenase in Botrytis cinerea."[2] International Journal of Biological Macromolecules.

  • Carvalho, A.T.P., et al. (2013). "Parameters for molecular dynamics simulations of iron-sulfur proteins."[3][4] Journal of Computational Chemistry.

  • Huo, J., et al. (2024). "Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking." Pest Management Science.

  • Genheden, S. & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Stammler, G., et al. (2015). "Target-site resistance to SDHI fungicides in Botrytis cinerea." Frontiers in Microbiology.

Sources

Comparative

The "Ortho Effect" in Drug Design: A Comparative Guide to the Binding Affinity of Ortho- vs. Para-Chlorophenyl Derivatives

In the landscape of contemporary drug discovery, the strategic placement of substituents on a phenyl ring is a cornerstone of optimizing a ligand's interaction with its biological target. Among the various positional iso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic placement of substituents on a phenyl ring is a cornerstone of optimizing a ligand's interaction with its biological target. Among the various positional isomers, the distinction between ortho and para substitution is particularly critical, often leading to profound differences in binding affinity and, consequently, biological activity. This guide provides an in-depth comparison of the binding affinities of ortho- versus para-chlorophenyl derivatives, supported by experimental data and elucidating the underlying physicochemical principles that govern these differences. This resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deeper understanding of structure-activity relationships (SAR) in their work.

The Fundamental Divergence: Steric, Electronic, and Conformational Effects

The differential impact of ortho versus para substitution on binding affinity is not arbitrary; it is rooted in fundamental principles of molecular interactions. The "ortho effect" is a well-documented phenomenon in organic chemistry that describes the unique influence of a substituent at the position adjacent to a point of attachment on a benzene ring.[1] This effect, along with other factors, creates a clear distinction between the two isomers.

1. Steric Hindrance: An ortho-chloro substituent introduces significant steric bulk in close proximity to the bond connecting the phenyl ring to the rest of the molecule.[2] This can lead to a clash with amino acid residues in the binding pocket of a protein, preventing the ligand from adopting an optimal binding conformation. In contrast, a para-chloro group is positioned at the opposite end of the ring, generally causing less steric interference with the protein.[2]

2. Electronic Effects: A chlorine atom is an electron-withdrawing group, which can influence the electron density of the phenyl ring and its ability to participate in various non-covalent interactions.[3] While both ortho and para positions are affected by this, the proximity of the ortho substituent to the linker can have a more pronounced inductive effect on the local electronic environment. Furthermore, halogens can participate in halogen bonding, a directional non-covalent interaction with Lewis bases, which can contribute to binding affinity. The geometry of the binding pocket will dictate whether an ortho or para positioned halogen is better suited to form such a bond.[4]

3. Conformational Restriction: The steric bulk of an ortho substituent can restrict the rotation of the phenyl ring around its bond to the molecular scaffold.[5] This can be either beneficial or detrimental. If the restricted conformation is the one required for optimal binding, this "pre-organization" can enhance affinity by reducing the entropic penalty of binding. Conversely, if the preferred conformation is incompatible with the binding site, a significant loss of affinity will be observed. A para substituent has a minimal impact on the rotational freedom of the phenyl ring.

Quantitative Comparison of Binding Affinities

The theoretical principles outlined above are borne out by experimental data. The following table summarizes the binding affinities (or related potency metrics) of several pairs of ortho- and para-chlorophenyl derivatives against their respective protein targets.

Target ProteinDerivative PairMetricOrtho-isomer ValuePara-isomer ValueFold DifferenceReference
Aurora Kinase ABisanilinopyrimidine with a carboxylic acid on the A-ringIC506.1 nM256 nM~42-fold weaker[6]
Carbonic Anhydrase IVTetrafluorobenzenesulfonamide derivativesKd400-4000 nM50-830 nMGenerally weaker[7]
AMPA Receptor2,3-Benzodiazepine analogueIC508.476 µMN/A (meta-isomer: 2.203 µM)~3.8-fold weaker (vs. meta)[8]

Note: IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro and is a common proxy for binding affinity. A lower IC50 value indicates a higher potency. Kd (dissociation constant) is a direct measure of binding affinity, with a lower Kd indicating a stronger interaction.

The data clearly illustrates that for these systems, the para-substituted isomer (or the less sterically hindered meta-isomer in the case of the AMPAR antagonist) exhibits significantly higher potency and binding affinity. The 42-fold loss of potency in the Aurora Kinase inhibitor upon moving the substituent from the ortho to the para position is a striking example of the profound impact of positional isomerism.[6]

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount for establishing reliable structure-activity relationships. Two "gold standard" techniques for quantifying protein-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.[9][10] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound.

  • Ligand and Analyte Preparation:

    • Express and purify the protein target (ligand) and synthesize the small molecule derivatives (analytes).

    • Ensure high purity and stability of both ligand and analyte.

    • Prepare a running buffer that is compatible with both the protein and the small molecule (e.g., PBS with a small percentage of DMSO for the analyte).[9]

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein over the activated surface to achieve covalent immobilization. The optimal pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the ortho- and para-chlorophenyl derivatives in running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association of the analyte with the ligand in real-time.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

    • Regenerate the sensor surface with a specific solution (e.g., a low pH buffer) to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the small molecule derivatives in the exact same buffer to minimize heats of dilution.[13]

    • Degas both the protein and small molecule solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and small molecule solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times that of the macromolecule in the cell.[12]

    • Equilibrate the system to the desired temperature.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the small molecule solution into the protein solution while stirring.

    • Measure the heat change after each injection. As the protein becomes saturated with the ligand, the heat change per injection will decrease.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_ortho Ortho-Substituted Ligand cluster_para Para-Substituted Ligand ortho_ligand Ortho-Cl-Phenyl Derivative ortho_pocket Binding Pocket ortho_ligand->ortho_pocket Steric Clash (Reduced Affinity) para_ligand Para-Cl-Phenyl Derivative para_pocket Binding Pocket para_ligand->para_pocket Favorable Interaction (Enhanced Affinity)

Caption: Steric effects of ortho- vs. para-substitution on ligand binding.

G start Start prep Ligand & Analyte Preparation start->prep immobilize Ligand Immobilization on Sensor Chip prep->immobilize bind Analyte Binding (Association/Dissociation) immobilize->bind analyze Data Analysis (ka, kd, KD) bind->analyze end End analyze->end

Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The choice between an ortho- and a para-chlorophenyl substituent is a critical decision in the optimization of a lead compound. As demonstrated by the provided experimental data and the underlying physicochemical principles, the ortho position is often associated with a significant decrease in binding affinity due to steric hindrance and unfavorable conformational constraints. Conversely, the para position is generally more permissive, allowing for favorable interactions without the steric penalty. However, it is crucial to recognize that these are general trends, and the specific topology of the target protein's binding site will ultimately dictate which isomer is preferred. A thorough understanding of these principles, coupled with rigorous experimental validation using techniques such as SPR and ITC, is essential for the rational design of potent and selective therapeutics.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Chhabra, N., Aseri, M. L., & Prajapati, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–21. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Rapid Novor. (2022, August 11). Surface Plasmon Resonance Spectroscopy. Retrieved from [Link]

  • D'Acunto, E., Fraioli, R., & Boukherroub, R. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Penn State. Retrieved from [Link]

  • Taft, B. R., & Tidor, B. (2018). Electronic Effects of Ligand Substitution in a Family of CoII2 PARACEST pH Probes. Inorganic Chemistry, 57(18), 11585–11595. [Link]

  • Biela, A., Senczyna, B., & Bojarski, A. J. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 88. [Link]

  • ResearchGate. (2013, June 15). (PDF) A review of drug isomerism and its significance. Retrieved from [Link]

  • Quantitative Assessment of Ligand Substituent Effects on σ‐ and π‐Contributions to Fe−N Bonds in Spin Crossover FeII Complexes. (2022). Chemistry – A European Journal, 28(11), e202104107. [Link]

  • Competitive electronic effect of ligand substitution over the role of metal ions (Ni and Co) on unusual amine–imine interconversion in conjugated amine–ene–imine ligands. (2022). New Journal of Chemistry, 46(3), 1167-1176. [Link]

  • Isothermal Titration Calorimetry ITC. (2025, June 27). protocols.io. [Link]

  • StudySmarter. (2023, October 14). Positional Isomers: Meaning, Applications, Examples. Retrieved from [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7651–7667. [Link]

  • Matulienė, J., Zakšauskas, A., Matulis, D. (2016). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1709-1721. [Link]

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. (2000). Journal of Medicinal Chemistry, 43(2), 270-277. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Retrieved from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 28). RSC Publishing. [Link]

  • A review of drug isomerism and its significance. (n.d.). AIP Publishing. [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (2025, April 2). RSC Publishing. [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Professor Dave Explains. (2023, January 11). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect [Video]. YouTube. [Link]

  • Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. (n.d.). CORE. [Link]

  • Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. (2020). ACS Omega, 5(7), 3467–3477. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Pyridine Carboxamides Against Rice Sheath Blight

Introduction: The Enduring Challenge of Rice Sheath Blight Rice sheath blight, incited by the necrotrophic fungus Rhizoctonia solani Kühn, stands as a formidable constraint to global rice production, particularly in inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Rice Sheath Blight

Rice sheath blight, incited by the necrotrophic fungus Rhizoctonia solani Kühn, stands as a formidable constraint to global rice production, particularly in intensive, high-input cultivation systems.[1] Yield losses can be substantial, reaching up to 50% in scenarios favorable to the pathogen.[2][3] The disease manifests as distinctive lesions on the leaf sheaths, which can rapidly coalesce and spread to the upper foliage, impairing photosynthesis and ultimately leading to blighted plants with poorly filled grains.[4] Given the absence of commercially available rice cultivars with complete resistance, chemical control remains a cornerstone of integrated sheath blight management strategies.[5][6]

This guide provides a technical comparison of a critical class of fungicides, the pyridine carboxamides, also known as succinate dehydrogenase inhibitors (SDHIs). We will delve into their mechanism of action and present a synthesized analysis of their in vivo efficacy based on published experimental data, comparing them with other fungicidal alternatives. This document is intended for researchers, plant pathologists, and crop protection specialists engaged in the development and deployment of effective solutions for rice sheath blight management.

The Rise of Pyridine Carboxamides: A Mechanistic Overview

Pyridine carboxamides belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[7][8] Their mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of the fungus.[7][8][9] By blocking this critical enzyme, these fungicides disrupt the pathogen's energy production (ATP synthesis) and the formation of essential metabolic building blocks, ultimately leading to fungal cell death.[7][8] This specific, single-site mode of action necessitates careful stewardship to mitigate the risk of resistance development.

Several pyridine carboxamide active ingredients have been evaluated for their efficacy against R. solani. This guide will focus on key examples such as boscalid, thifluzamide, and the newer generation compound, pydiflumetofen.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The true measure of a fungicide's utility lies in its performance under field or greenhouse conditions (in vivo). The following sections synthesize data from multiple studies to provide a comparative overview of pyridine carboxamides against R. solani.

Boscalid: An Established Standard

Boscalid is a well-established pyridine carboxamide fungicide used to control a broad spectrum of fungal diseases.[9] Field trials have demonstrated its efficacy in reducing sheath blight severity. In one set of experiments, boscalid applied at 600 g a.i./ha provided a control efficacy ranging from 56.8% to 58.0%.[10] While effective, this study also highlighted that another SDHI fungicide, mepronil, provided higher control efficacy under the same conditions.[10][11]

Thifluzamide: A Potent Contender

Thifluzamide, another member of the carboxamide class, has shown strong efficacy against rice sheath blight.[2] It has been noted for its effectiveness in controlling the disease and is considered a valuable tool for resistance management programs.[2][12] In multi-year field trials, two applications of thifluzamide (24% SC) at a concentration of 0.8 ml/l resulted in the lowest disease severity, with a Percent Disease Index (PDI) between 11.48 and 14.07, significantly outperforming the untreated control.[5] This treatment led to a 66.8% reduction in disease and a 29.6% increase in yield over the control.[5] In other field evaluations, thifluzamide was also found to be highly effective in reducing sheath blight incidence and severity.[13]

A novel pyrazole carboxamide, compound SCU2028, demonstrated an efficacy equivalent to the commercial fungicide thifluzamide, with an in vitro EC50 value of 0.022 mg/L against R. solani.[14][15] This highlights the ongoing potential within the carboxamide class for developing new, highly active molecules.

Pydiflumetofen: A Next-Generation SDHI

Pydiflumetofen is a newer SDHI fungicide belonging to the pyrazole-carboxamide chemical group.[8][16] It is recognized for its broad-spectrum activity against a variety of fungal pathogens.[8] While specific field data for pydiflumetofen against rice sheath blight was not prevalent in the initial literature search, its known efficacy against other rice diseases like Bakanae suggests its potential as a valuable tool for rice disease management.[16] Further field evaluations are necessary to fully characterize its performance against R. solani in comparison to established pyridine carboxamides.

Fluopyram: A Pyridinyl Ethylbenzimide Fungicide

Fluopyram, which belongs to a new chemical group of pyridinyl ethylbenzimides, also functions as an SDHI.[17] It has demonstrated efficacy against R. solani. In pot studies, soil application of fluopyram significantly reduced sheath blight severity by 47–53% and the soil population of the fungus by 68%.[18] This resulted in a 9–31% promotion in plant growth and enhanced yield.[18]

Comparative Performance with Alternative Fungicides

To provide a broader context, the efficacy of pyridine carboxamides must be compared against other chemical classes commonly used for sheath blight control, such as strobilurins (QoIs) and triazoles (DMIs).

Combination fungicides, particularly those pairing a strobilurin with a triazole, have consistently demonstrated high efficacy. For instance, a combination of azoxystrobin (18.2%) + difenoconazole (11.4%) SC was highly effective, reducing disease incidence to as low as 9.36% and severity to 17.19%, compared to 72.09% and 78.21% in the untreated check, respectively. This combination also resulted in the highest grain yield.[1] Similarly, the combination of trifloxystrobin + tebuconazole has proven effective in minimizing disease severity.[19][20]

The performance of standalone fungicides from these classes, such as hexaconazole, propiconazole, and azoxystrobin, has also been documented, often showing significant, though sometimes lower, efficacy compared to the top-performing combination products or pyridine carboxamides like thifluzamide.[21]

Quantitative Data Summary

The following tables summarize the in vivo performance data gathered from various field studies. It is crucial to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, disease pressure, and rice cultivars.

Table 1: Efficacy of Pyridine Carboxamides (SDHIs) Against Rice Sheath Blight

Active IngredientClassApplication Rate/ConcentrationEfficacy MetricResultSource(s)
BoscalidPyridine Carboxamide600 g a.i./haControl Efficacy (%)56.8 - 58.0[10]
ThifluzamideCarboxamide0.8 ml/lDisease Severity (PDI)11.48 - 14.07[5]
ThifluzamideCarboxamide0.8 ml/lDisease Reduction (%)66.8[5]
FluopyramPyridinyl EthylbenzimideSoil ApplicationDisease Severity Reduction (%)47 - 53[18]

Table 2: Efficacy of Alternative and Combination Fungicides Against Rice Sheath Blight

Active Ingredient(s)Class(es)Application Rate/ConcentrationEfficacy MetricResultSource(s)
Azoxystrobin + DifenoconazoleStrobilurin + Triazole1.25 ml/lDisease Incidence (%)9.36
Azoxystrobin + DifenoconazoleStrobilurin + Triazole1.25 ml/lDisease Severity (%)17.19
Azoxystrobin + TebuconazoleStrobilurin + Triazole1.5 ml/lDisease Severity (PDI)11.16[20]
Trifloxystrobin + TebuconazoleStrobilurin + TriazoleNot SpecifiedDisease Severity Reduction (PDI)61.6%[20]
HexaconazoleTriazole2.0 ml/lDisease Incidence (%)23.09
HexaconazoleTriazole2.0 ml/lDisease Severity (%)31.06
AzoxystrobinStrobilurin1.0 ml/lDisease Incidence (%)27.06
Untreated Control--Disease Incidence (%)72.09
Untreated Control--Disease Severity (%)78.21

Experimental Protocols: A Guide to Sound Evaluation

The credibility of efficacy data hinges on robust and well-designed experimental protocols. The methodologies described in the cited literature provide a framework for conducting such evaluations.

Inoculum Preparation and Mass Multiplication

Causality: A virulent and consistently prepared inoculum is fundamental for uniform disease pressure across all experimental units.

  • Isolation and Culture : Isolate R. solani from infected rice sheaths onto Potato Dextrose Agar (PDA).[13]

  • Mass Multiplication : Grow the pure culture on a suitable substrate for mass production. A common method involves using autoclaved typha leaf bits or a mixture of rice bran and sand.[2]

  • Incubation : Incubate the culture for a sufficient period (e.g., 6 days at 28 ± 1 °C) to allow for robust mycelial growth and sclerotia formation.[2]

Field Trial Design and Inoculation

Causality: A randomized block design (RBD) is employed to minimize the effects of field variability, ensuring that observed treatment effects are not due to spatial differences in the experimental plot.

  • Plot Setup : Lay out the experiment in an RBD with at least three replications. Use a susceptible rice variety (e.g., Swarna MTU-7029) to ensure adequate disease development.[1]

  • Inoculation : Artificially inoculate the rice plants at the maximum tillering stage. This can be done by placing inoculum (e.g., colonized typha bits or sclerotia) in the center of the rice hills, near the water line, to mimic natural infection.[2]

  • Environmental Conditions : High humidity is crucial for disease establishment. Maintain appropriate water levels in the paddy and, if necessary, provide overhead irrigation to create a conducive microclimate.

Fungicide Application and Data Collection

Causality: Timely application of fungicides is critical for effective disease control. Spraying should be initiated upon the first appearance of disease symptoms or as a preventative measure based on disease forecasting models.

  • Application Timing : Apply the first fungicidal spray upon the initial appearance of sheath blight symptoms. A second spray is typically applied 10-15 days later.[21]

  • Application Method : Use a calibrated sprayer (e.g., hand sprayer) to ensure uniform coverage of the foliage and sheaths.[2]

  • Data Recording :

    • Disease Severity : Record disease severity at a set time point after the final application (e.g., 10 days). Use a standardized scoring scale (e.g., 0-9 scale) to calculate the Percent Disease Index (PDI).

    • Disease Incidence : Calculate the percentage of infected tillers per hill.

    • Yield Data : Harvest the plots at maturity and record the grain yield, adjusting for moisture content.[1]

    • Phytotoxicity : Observe the treated plants for any signs of phytotoxicity, such as necrosis, chlorosis, or stunting, at regular intervals after each spray.[5]

Visualizing Experimental and Biological Frameworks

Diagrams are essential for clarifying complex processes. The following have been generated using Graphviz to illustrate key concepts.

G cluster_pathway Mechanism of SDHI Fungicides TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP Synthesis (Energy) ETC->ATP SDHI Pyridine Carboxamide (SDHI) SDHI->SDH Inhibits

Caption: Mechanism of action of Pyridine Carboxamide (SDHI) fungicides.

G cluster_workflow In Vivo Fungicide Efficacy Trial Workflow Start Start: Select Susceptible Rice Cultivar Setup Establish Field Plots (Randomized Block Design) Start->Setup Inoculum Prepare & Mass Multiply R. solani Inoculum Setup->Inoculum Inoculate Inoculate Plants at Max Tillering Stage Inoculum->Inoculate Application1 First Fungicide Application (Disease Onset) Inoculate->Application1 Application2 Second Fungicide Application (10-15 Days Later) Application1->Application2 Data Record Disease Severity (PDI) & Incidence Application2->Data Harvest Harvest & Measure Grain Yield Data->Harvest End End: Statistical Analysis of Data Harvest->End

Caption: Standardized workflow for in vivo fungicide efficacy trials.

Conclusion and Future Outlook

Pyridine carboxamides, particularly thifluzamide, have demonstrated robust in vivo efficacy for the control of rice sheath blight, often performing as well as or better than standalone fungicides from other chemical classes. While boscalid is also effective, current data suggests it may be outperformed by other SDHIs. Newer generation compounds like pydiflumetofen and fluopyram show promise but require more extensive field validation specifically for rice sheath blight to fully ascertain their comparative performance.

The consistent high performance of combination fungicides, especially strobilurin-triazole mixtures, underscores the value of integrated approaches that incorporate multiple modes of action. This strategy is not only effective for broad-spectrum disease control but is also a critical component of fungicide resistance management.

For researchers and drug development professionals, the key takeaways are:

  • Thifluzamide stands out as a highly effective pyridine carboxamide for sheath blight control.

  • Combination products remain a top-tier solution, providing excellent control and a built-in resistance management tool.

  • Rigorous experimental design is paramount for generating reliable and comparable efficacy data.

Future research should focus on long-term monitoring of R. solani populations for shifts in sensitivity to pyridine carboxamides and on the strategic rotation and mixture of these fungicides with other modes of action to ensure their continued efficacy for sustainable rice production.

References

  • Bhuvaneswari, V., & Krishnam Raju, S. (2012). Efficacy of New Combination Fungicide against Rice Sheath Blight Caused by Rhizoctonia solani (Kuhn). Journal of Rice Research, 5(1 & 2).
  • Verma, A., Bashyal, B. M., Gogoi, R., & Kumar, R. (2022). New nano-fungicides for the management of sheath blight disease (Rhizoctonia solani) in rice.
  • Interpreting the Boscalid Fungicide Label: Compliance and Safety in Vegetable Crops. (2025). BenchChem.
  • Evaluation of new fungicide against sheath blight (R. solani) of Rice. (2017). Journal of Pharmacognosy and Phytochemistry.
  • Characterization of sensitivity of Rhizoctonia solani, causing rice sheath blight, to mepronil and boscalid. (2009). Crop Protection.
  • Ansari, F., et al. (2020). Evaluation of fluopyram against single and concomitant inoculation of Rhizoctonia solani and Meloidogyne graminicola infesting rice crop. Scientific Reports.
  • Mepronil and Boscalid: A Comparative Analysis of Efficacy in Controlling Rice She
  • Efficacy of new fungicide for the management of sheath blight disease of rice under field conditions. (2024). Plant Archives, 24(2), 2649-2652.
  • In-vitro efficacy of different fungicides against Rhizoctonia solani causing sheath blight of rice. (2024).
  • Yuan, S., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(41), 11437-11446.
  • Isofetamid. (n.d.). Ishihara Sangyo Kaisha, Ltd.
  • Pydiflumetofen: A Powerful SDHI Fungicide for canola, oilseed rape, soybeans, and rice. (2024). Pesticide Info.
  • Assess the overall performance fungicides are used to combat sheath blight, a disease caused by (Rhizoctonia solani) of rice in. (2023).
  • Yuan, S., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
  • Evaluation of effective chemicals for the management of sheath blight disease in rice. (2025).
  • Evaluation of fungicides against sheath blight of rice. (2023). International Journal of Advanced Biochemistry Research.
  • Efficacy of Fungicides for the Management of Sheath Blight of rice. (2017). Chemical Science Review and Letters.
  • Impact of fungicides on Rhizoctonia solani Kuhn causing sheath blight disease of rice. (2020). Journal of Entomology and Zoology Studies.
  • Fluopyram | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture.
  • Pydiflumetofen. (n.d.). Minnesota Department of Agriculture.
  • Efficacy of Fungicides on the Management of Sheath Blight of Rice. (2017). International Journal of Current Microbiology and Applied Sciences, 6(9), 611-614.
  • Sharma, S., et al. (2024). Evaluation of chemical fungicides against sheath blight disease of rice in India. International Journal of Plant & Soil Science, 36(3), 177-183.
  • Best Fungicide for Sheath Blight in Rice | Katyayani Dr. Zole. (2024).

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide proper disposal procedures

Technical Guide: Safe Disposal of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide Executive Summary & Chemical Classification This guide defines the operational protocols for the disposal of 2-chloro-N-(2-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide

Executive Summary & Chemical Classification

This guide defines the operational protocols for the disposal of 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide . Due to the presence of halogenated aromatic rings and a nitrogen-heterocycle, this compound requires strict segregation from general organic waste to prevent the formation of dioxins, furans, and nitrogen oxides (NOx) during incineration.

Immediate Disposal Directive:

  • Primary Classification: Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).

  • Disposal Method: High-Temperature Incineration (with flue gas scrubbing).

  • Drain Disposal: STRICTLY PROHIBITED.

Hazard Profile & Physical Properties

Understanding the chemical structure is the prerequisite for safe handling. This compound features two chlorine atoms (one on the pyridine ring, one on the phenyl ring) and an amide linkage.

PropertyDescriptionOperational Implication
Chemical Class Halogenated Heterocyclic AmideRequires "Halogenated" waste stream code.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; use separate solid waste drum.
Solubility Low water solubility; Soluble in DMSO/DCMAqueous extraction is ineffective; dispose as organic solvent waste.
Combustion Byproducts HCl, NOx, CO, CO2Critical: Must be incinerated at facilities equipped to scrub acidic gases (HCl).
Reactivity Stable; Incompatible with strong oxidizersDo not mix with Nitric Acid or Peroxides in waste drums.

Expert Insight: The "2-chloro" position on the pyridine ring renders the chlorine susceptible to nucleophilic displacement under high heat or basic conditions. Consequently, mixing this waste with strong bases (e.g., NaOH) in a waste container can generate heat and unexpected substitution byproducts. Maintain waste pH between 5–9.

Pre-Disposal Validation (The Self-Validating System)

Before moving material to the central waste area, the generating scientist must perform this three-step validation. This ensures the waste stream remains stable during storage.

  • The Oxidizer Check:

    • Action: Verify that the waste solution does not contain active oxidizers (Hydrogen Peroxide, Nitric Acid).

    • Validation: Use a starch-iodide paper strip. If the strip turns blue/black, quench the oxidizer (e.g., with sodium bisulfite) before adding to the organic waste drum.

  • The Halogen Segregation:

    • Action: Confirm the destination container is labeled "HALOGENATED SOLVENT."

    • Validation: If the container says "Non-Halogenated" or "General Organic," STOP . Introducing this compound into a non-halogenated stream can result in regulatory fines (EPA/RCRA) and damage to incinerators not designed for HCl management.

  • The pH Check:

    • Action: Ensure the waste solution is not highly acidic (< pH 2) or basic (> pH 12).

    • Validation: Dip a pH strip. Neutralize if necessary to prevent corrosion of the steel waste drum.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, weighing errors, or solid reaction byproducts.

  • Containment: Place the solid material into a screw-cap wide-mouth jar (polyethylene or glass).

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Name: 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide.

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Secondary Containment: Place the jar into the Solid Hazardous Waste Drum (Black or Yellow drum, depending on facility color codes).

  • Documentation: Log the mass (kg) on the drum's accumulation log sheet.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures, HPLC effluents, or dissolved samples.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, DMSO, Methanol) is compatible with the Halogenated Waste stream.

  • Transfer: Pour the solution into the Halogenated Organic Solvent carboy/drum.

    • Note: Use a funnel with a grounding wire if the solvent is flammable (e.g., Ethyl Acetate mixtures) to prevent static discharge.

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent (e.g., Acetone) and add the rinsate to the same waste container.

Protocol C: Contaminated Debris (Gloves/Syringes)
  • Sharps: Needles contaminated with the compound go into the Red Biohazard/Sharps Bin (treated as chemical-contaminated sharps).

  • Soft Debris: Gloves and paper towels go into the Solid Hazardous Waste bag/drum. Do not throw in regular trash, as leaching in municipal landfills poses an aquatic toxicity risk.

Waste Stream Management Logic

The following diagram illustrates the decision matrix for disposing of this compound. This workflow ensures compliance with RCRA regulations regarding halogenated solvents.

DisposalWorkflow Start Waste Generation: 2-chloro-N-(2-chlorophenyl)pyridine-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Is Liquid SolidCont Containerize: Sealable Jar Solid->SolidCont LiquidSeg Segregation Check: Is solvent Halogenated? Liquid->LiquidSeg HaloStream Stream: HALOGENATED ORGANIC (High BTU Incineration) SolidCont->HaloStream Label: Toxic Solid LiquidSeg->HaloStream Yes (e.g. DCM, Chloroform) LiquidSeg->HaloStream No (e.g. MeOH, DMSO) NonHaloStream Stream: NON-HALOGENATED (Standard Incineration) LiquidSeg->NonHaloStream PROHIBITED Final Approved Incinerator (Scrubber Equipped) HaloStream->Final Transport

Figure 1: Decision matrix for the segregation of halogenated pyridine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the halogenated solute mandates the "Halogenated" waste stream to ensure proper scrubbing of HCl during incineration.

Regulatory Framework & Compliance

Proper classification is required to meet US EPA and international standards.

  • EPA RCRA Code (USA):

    • F001/F002: If dissolved in spent halogenated solvents (e.g., Methylene Chloride).[5]

    • Hazardous Waste (General): If pure substance.[6] Due to the halogen content, it is best practice to default to a halogenated profile.

  • European Waste Catalogue (EWC):

    • 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.

  • Transport (DOT/IATA):

    • While specific UN numbers depend on the exact formulation, pure halogenated pyridines are often transported under UN 2811 (Toxic Solid, Organic, n.o.s.) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. National Library of Medicine. [Link](Referenced for physical property estimation of bis-chlorinated pyridine carboxamides).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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